molecular formula C12H19N B13519064 Methyl(2-methyl-4-phenylbutan-2-yl)amine

Methyl(2-methyl-4-phenylbutan-2-yl)amine

Katalognummer: B13519064
Molekulargewicht: 177.29 g/mol
InChI-Schlüssel: QTQLQFRQDZHMTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(2-methyl-4-phenylbutan-2-yl)amine is a chemical compound of interest in pharmacological and neuroscience research. With the molecular formula C12H19N and a molecular weight of 177.29 g/mol, it belongs to a class of compounds known as phenylalkylamines. Structurally, it is an analog of 2-methyl-4-phenylbutan-2-amine (CAS# 43052-72-8) , which shares the same core structure but differs by the addition of a methyl group on the amine nitrogen. This structural class is related to phenylisobutylamine (α-ethylphenethylamine), which is known to act as a norepinephrine-dopamine releasing agent (NDRA) . Compounds with this mechanism increase the extracellular levels of dopamine and norepinephrine in the brain, which are key neurotransmitters involved in attention, executive function, and reward processing . As such, this compound serves as a valuable analytical reference standard and research tool for scientists studying the structure-activity relationships of psychoactive substances, the neurobiology of monoamine systems, and the development of novel pharmacotherapies. The primary value of Methyl(2-methyl-4-phenylbutan-2-yl)amine for researchers lies in its use as a building block in organic synthesis and a comparator in analytical chemistry, particularly when separated into its enantiomers for stereochemical studies . Investigations into closely related stimulants have shown that subtle changes to the side chain and amine group can significantly alter potency and selectivity for monoamine transporters . This makes it a critical compound for mapping pharmacological profiles. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) for proper handling, storage, and disposal information .

Eigenschaften

Molekularformel

C12H19N

Molekulargewicht

177.29 g/mol

IUPAC-Name

N,2-dimethyl-4-phenylbutan-2-amine

InChI

InChI=1S/C12H19N/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3

InChI-Schlüssel

QTQLQFRQDZHMTM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCC1=CC=CC=C1)NC

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 2-Methyl-4-phenylbutan-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-phenylbutan-2-amine (CAS: 43052-72-8; HCl Salt CAS: 51677-23-7) is a sterically hindered primary amine characterized by an α,α -dimethyl substitution and a lipophilic phenylethyl tail. In medicinal chemistry, this structural motif is highly valued as a building block for aryloxypropanolamine beta-adrenergic antagonists, most notably in the synthesis of Brefonalol ().

Synthesizing amines with a tertiary α -carbon presents unique challenges. Standard reductive amination of the corresponding ketone (4-phenylbutan-2-one) is structurally impossible, as it would yield a secondary carbon center. Therefore, specialized synthetic pathways must be employed to construct the tertiary carbinamine scaffold. This whitepaper provides a comprehensive, self-validating protocol for the synthesis of 2-methyl-4-phenylbutan-2-amine, detailing the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Pathway Selection

When approaching the synthesis of an α -tertiary amine, two primary pathways emerge:

  • Radical Decarboxylative Amination : Recent advancements have demonstrated that 2,2-dimethyl-4-phenylbutanoic acid can undergo a Ritter-type decarboxylation mediated by hypervalent iodine(III) species and photoredox catalysis to yield the tertiary amine (). While elegant for late-stage functionalization, the complex precursor synthesis and reliance on expensive catalysts limit its scalability.

  • The Grignard-Ritter Sequence (Industry Standard) : The most robust and scalable route begins with the commercially available benzylacetone (4-phenylbutan-2-one). A Grignard addition installs the tertiary alcohol, which is subsequently converted to the target amine via a Ritter reaction and harsh hydrolysis. This pathway is atom-economical, utilizes inexpensive reagents, and provides excellent overall yields.

We will focus exclusively on the Grignard-Ritter Sequence , as it represents the most reliable method for drug development professionals scaling this intermediate.

Synthetic Workflow

Workflow SM Benzylacetone (4-phenylbutan-2-one) Grignard MeMgBr / THF (Grignard Addition) SM->Grignard Alc 2-Methyl-4-phenylbutan-2-ol (Tertiary Alcohol) Grignard->Alc Ritter MeCN, H2SO4 (Ritter Reaction) Alc->Ritter Amide N-(2-Methyl-4-phenylbutan-2-yl)acetamide Ritter->Amide Hydro 6M HCl, Reflux (Hydrolysis) Amide->Hydro Prod 2-Methyl-4-phenylbutan-2-amine (Target Amine) Hydro->Prod

Caption: Synthetic workflow for 2-methyl-4-phenylbutan-2-amine via Grignard and Ritter sequence.

Detailed Experimental Protocols & Mechanistic Causality

Every protocol described below is designed as a self-validating system . Analytical checkpoints are embedded to ensure the reaction has reached completion before advancing, mitigating the risk of carrying over structurally similar impurities.

Step 1: Grignard Addition to Form the Tertiary Alcohol

Objective: Convert benzylacetone to 2-methyl-4-phenylbutan-2-ol.

Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 4-phenylbutan-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Addition: Dropwise, add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Causality & Rationale:

  • Why 0 °C during addition? Benzylacetone possesses acidic α -protons. At elevated temperatures, the Grignard reagent will act as a base rather than a nucleophile, leading to enolization. Upon quenching, the enolate simply reverts to the starting ketone, drastically reducing yield.

  • Self-Validation Checkpoint: Perform GC-MS analysis. The starting ketone ( m/z 148) must be completely absent, replaced by the tertiary alcohol peak ( m/z 164).

Step 2: The Ritter Reaction

Objective: Convert the tertiary alcohol to N -(2-methyl-4-phenylbutan-2-yl)acetamide.

Methodology:

  • Preparation: Dissolve 2-methyl-4-phenylbutan-2-ol (1.0 eq) in a large excess of anhydrous acetonitrile (MeCN, 10.0 eq), which serves as both the solvent and the nucleophilic reagent.

  • Activation: Cool the solution to 0 °C. Slowly add concentrated sulfuric acid ( H2​SO4​ , 2.0 eq) dropwise over 45 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup: Pour the viscous mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO3​ until pH 7-8 is reached. Extract with dichloromethane (DCM). Wash with brine, dry over MgSO4​ , and concentrate to yield the crude acetamide.

Causality & Rationale:

  • Why strict temperature control? The addition of H2​SO4​ to the tertiary alcohol generates a highly stable tertiary carbocation. If the temperature exceeds 10 °C during addition, the carbocation will undergo E1 elimination to form 2-methyl-4-phenylbut-1-ene, an irreversible side reaction.

  • Self-Validation Checkpoint: Analyze via FTIR. The broad O-H stretch (~3300 cm−1 ) of the alcohol must disappear, replaced by a sharp N-H stretch (~3300 cm−1 ) and a strong Amide I C=O stretch (~1650 cm−1 ).

Mechanism A 2-Methyl-4-phenylbutan-2-ol B Protonated Alcohol (-H2O) A->B H2SO4 C Tertiary Carbocation (Stable Intermediate) B->C Elimination D Nitrilium Ion (MeCN Addition) C->D MeCN E Imidic Acid Tautomer (+H2O) D->E H2O F N-(2-Methyl-4-phenylbutan-2-yl)acetamide E->F Tautomerization

Caption: Mechanistic pathway of the Ritter reaction forming the intermediate acetamide.

Step 3: Sterically Hindered Amide Hydrolysis

Objective: Hydrolyze the acetamide to yield 2-methyl-4-phenylbutan-2-amine hydrochloride ().

Methodology:

  • Preparation: Suspend the crude N -(2-methyl-4-phenylbutan-2-yl)acetamide in 6M aqueous HCl (10 mL per gram of substrate).

  • Hydrolysis: Equip the flask with a reflux condenser and heat to a vigorous reflux (105–110 °C) for 48 hours.

  • Purification: Cool the mixture to room temperature. Extract the acidic aqueous layer with diethyl ether to remove unreacted amide and lipophilic impurities.

  • Isolation: Evaporate the aqueous layer to dryness under reduced pressure to yield the target amine as a stable hydrochloride salt. (To isolate the free base, basify the aqueous layer to pH 12 with NaOH and extract with DCM).

Causality & Rationale:

  • Why harsh acidic reflux? The α,α -dimethyl group creates severe steric shielding around the amide bond. Standard base-catalyzed hydrolysis is exceedingly slow because the hydroxide nucleophile cannot easily access the carbonyl carbon. Refluxing in strong acid protonates the amide oxygen, drastically increasing the electrophilicity of the carbonyl carbon and allowing water to attack despite the steric bulk.

  • Self-Validation Checkpoint: 1H -NMR ( D2​O ). The sharp singlet corresponding to the acetyl methyl group (~1.9 ppm) must be completely absent.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for the described synthetic workflow, assuming a 10-gram starting scale.

Synthesis StepKey ReagentsTemp / TimeExpected YieldTarget Purity (HPLC)Primary Impurity Risk
1. Grignard Addition Benzylacetone, MeMgBr, THF0 °C RT / 2h85 – 90%> 95%Unreacted ketone (due to enolization)
2. Ritter Reaction Tertiary Alcohol, MeCN, H2​SO4​ 0 °C RT / 18h70 – 75%> 90%Alkene (due to E1 dehydration)
3. Amide Hydrolysis Acetamide, 6M HCl110 °C / 48h80 – 85%> 98%Unreacted acetamide
Overall Process --~ 47 – 57% > 98% -

Safety & Chemical Properties

The target compound, 2-methyl-4-phenylbutan-2-amine (Chemical Formula: C11​H17​N ; Molecular Weight: 163.26 g/mol ), is highly lipophilic and readily crosses biological membranes ().

  • Handling: The free base is a caustic liquid that can cause skin irritation (H315) and serious eye irritation (H319). It should be handled in a fume hood with appropriate PPE.

  • Storage: The free base is prone to oxidation and CO2​ absorption from the air (forming carbamates). It is highly recommended to store the compound as its hydrochloride salt at room temperature in a desiccator.

References

  • PubChem . 2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223. National Center for Biotechnology Information. Available at:[Link]

  • MDPI (Molecules) . Radical Decarboxylative Carbon–Nitrogen Bond Formation. (Review detailing the Minakata et al. hypervalent iodine(III) Ritter-type amination). Available at:[Link]

Physicochemical Properties and Synthetic Utility of 2-Methyl-4-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, navigating the structural nuances of aliphatic amines is critical for optimizing pharmacokinetic profiles in drug discovery. 2-Methyl-4-phenylbutan-2-amine (also widely known as 1,1-dimethyl-3-phenylpropylamine) is a sterically hindered primary amine that serves as a high-value intermediate in medicinal chemistry. Existing as both a free base (CAS: 43052-72-8) and a stable hydrochloride salt (CAS: 51677-23-7)[1],[2], this compound is a critical building block in the synthesis of beta-adrenergic antagonists like Brefonalol[3], somatostatin receptor subtype 4 (SSTR4) agonists[4], and various metabolic growth promoters[5].

This whitepaper dissects the physicochemical properties, structural causality, and field-proven synthetic workflows associated with this unique molecule.

Physicochemical Profiling & Structural Causality

The defining feature of 2-methyl-4-phenylbutan-2-amine is its α,α -dimethyl substitution. This gem-dimethyl group fundamentally alters the molecule's spatial geometry, imposing severe steric bulk around the primary amine.

From a physicochemical standpoint, this structural modification drives a highly favorable lipophilicity-to-polarity ratio. The calculated XLogP3 of 1.9 indicates optimal lipophilicity for crossing biological membranes, while the low Topological Polar Surface Area (TPSA) of 26 Ų ensures excellent permeability, including blood-brain barrier (BBB) penetration if utilized in CNS-targeted active pharmaceutical ingredients (APIs)[6].

Table 1: Core Physicochemical Descriptors
PropertyValueCausality / Significance
Molecular Formula C₁₁H₁₇NDefines the homologous phenethylamine backbone.
Molecular Weight 163.26 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5[6].
Monoisotopic Mass 163.136 DaCritical for exact mass validation via high-resolution LC-MS[6].
XLogP3 1.9Moderate lipophilicity; ideal for hydrophobic target pockets[6].
TPSA 26 ŲHighly favorable for passive membrane diffusion[6].
Rotatable Bonds 3Provides sufficient flexibility for the phenyl ring to achieve optimal π−π stacking in receptor binding sites[6].

Mechanistic Pharmacology: The Steric Shielding Effect

In drug design, a primary vulnerability of phenethylamine derivatives is rapid oxidative deamination by monoamine oxidase (MAO) enzymes. The causality behind the integration of 2-methyl-4-phenylbutan-2-amine into API scaffolds lies in its steric shielding effect .

The gem-dimethyl group at the α -carbon physically blocks the MAO active site from accessing the amine. Because MAO requires the abstraction of an α -proton to form an intermediate imine, the complete absence of α -protons (due to the dual methyl substitution) renders the amine highly resistant to enzymatic degradation. This translates directly to a prolonged pharmacological half-life in vivo.

MAO_Resistance A 2-Methyl-4-phenylbutan-2-amine B MAO Enzyme Active Site A->B Binds to C Steric Clash (gem-dimethyl group) B->C Encounters D Prevention of Oxidative Deamination C->D Leads to E Prolonged Pharmacological Half-Life D->E Results in

Fig 1. Mechanistic pathway of MAO resistance via steric hindrance.

Synthetic Workflows & Experimental Protocols

The Chemical Challenge: Why Traditional Routes Fail

Synthesizing primary amines on tertiary carbons presents a distinct chemical challenge. Traditional methods like reductive amination or Gabriel synthesis fail entirely due to the extreme steric hindrance preventing nucleophilic attack (SN2) or imine formation. Therefore, the Ritter Reaction is the authoritative, self-validating protocol for generating this compound[7].

Protocol A: Synthesis of 2-Methyl-4-phenylbutan-2-amine via Ritter Reaction
  • Grignard Addition (Tertiary Alcohol Formation): Charge a dry, argon-purged flask with benzylacetone (1.0 eq) in anhydrous THF. Cool to 0°C. Dropwise, add methylmagnesium bromide (MeMgBr, 1.2 eq). The causality here is straightforward: the Grignard reagent attacks the ketone to cleanly yield the tertiary alcohol, 2-methyl-4-phenylbutan-2-ol. Quench with saturated NH₄Cl and extract with ethyl acetate.

  • Carbocation Generation: Dissolve the isolated tertiary alcohol in glacial acetic acid. Slowly add concentrated sulfuric acid (H₂SO₄) at 0°C. The strong acid protonates the hydroxyl group, which leaves as water, generating a highly stable tertiary carbocation.

  • Nitrile Trapping (The Ritter Step): Introduce sodium cyanide (NaCN) or utilize acetonitrile as a solvent. The nitrogen lone pair of the nitrile attacks the tertiary carbocation, forming a nitrilium ion intermediate.

  • Hydrolysis: Dilute the mixture with water and heat to reflux. The intermediate hydrolyzes to yield the primary amine target, 2-methyl-4-phenylbutan-2-amine. Basify the aqueous layer (pH > 10) and extract with dichloromethane (DCM).

Protocol B: Application in Brefonalol API Synthesis

2-methyl-4-phenylbutan-2-amine is famously utilized to construct the bulky aryloxypropanolamine side chain of the beta-blocker Brefonalol[3].

  • Epoxide Formation: React 6-hydroxy-3,4-dihydro-1H-quinolin-2-one with epichlorohydrin to form the epoxide intermediate[3].

  • Nucleophilic Ring Opening: Dissolve the epoxide in ethanol and add 2-methyl-4-phenylbutan-2-amine. Reflux for 6-10 hours. The primary amine selectively attacks the less sterically hindered terminal carbon of the epoxide[3].

  • Isolation: Evaporate the solvent under reduced pressure and purify via column chromatography (ethyl acetate/hexane gradient) to yield pure Brefonalol[3].

Synthetic_Workflow N1 Benzylacetone (Precursor) N2 Grignard Addition (MeMgBr / THF) N1->N2 N3 2-Methyl-4-phenylbutan-2-ol (Tertiary Alcohol) N2->N3 Yields N4 Ritter Reaction (NaCN / H2SO4) N3->N4 N5 2-Methyl-4-phenylbutan-2-amine (Target Amine) N4->N5 Hydrolysis N6 Nucleophilic Ring Opening (Epoxide Intermediate) N5->N6 Coupling N7 Brefonalol / SSTR4 Agonists (Final API) N6->N7 Purified

Fig 2. Synthetic workflow from benzylacetone to Brefonalol API.

Analytical Characterization Protocol

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI+): The sample should exhibit a dominant molecular ion peak [M+H]+ at m/z 164.14 .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 - 7.30 (m, 5H) - Aromatic protons of the phenyl ring.

    • δ 2.65 (m, 2H) - Benzylic CH2​ protons.

    • δ 1.65 (m, 2H) - Aliphatic CH2​ protons adjacent to the quaternary carbon.

    • δ 1.50 (br s, 2H) - Amine NH2​ protons (disappears upon D2​O shake).

    • δ 1.15 (s, 6H) - The critical gem-dimethyl protons, appearing as a sharp, integrated singlet.

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 2-Methyl-4-Phenylbutan-2-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 2-methyl-4-phenylbutan-2-amine (C₁₁H₁₇N). In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the expected results from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are provided for each technique, offering a self-validating framework for researchers aiming to synthesize and characterize this molecule. The guide is intended for researchers, scientists, and professionals in drug development who require a robust theoretical framework for the structural elucidation of novel phenethylamine derivatives.

Introduction and Molecular Overview

2-Methyl-4-phenylbutan-2-amine is a primary aliphatic amine featuring a phenethyl backbone. Its structure, containing a quaternary carbon bonded to the amine group, presents unique spectroscopic features. The molecular formula is C₁₁H₁₇N, with a monoisotopic mass of approximately 163.14 Da.[1][2][3] Understanding its spectral signature is crucial for its unambiguous identification, purity assessment, and for differentiating it from structural isomers.[4][5] This guide will detail the predicted spectral characteristics based on its constituent functional groups and overall molecular architecture.

Core Molecular Properties

A summary of the key computed properties for 2-methyl-4-phenylbutan-2-amine is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₇N[2][3]
Molecular Weight163.26 g/mol [2][6]
Monoisotopic Mass163.13610 Da[1][2]
IUPAC Name2-methyl-4-phenylbutan-2-amine[2]
Canonical SMILESCC(C)(CCC1=CC=CC=C1)N[2]
Topological Polar Surface Area26 Ų[1][2]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 2-methyl-4-phenylbutan-2-amine, electrospray ionization (ESI) is a suitable soft ionization technique.

Causality Behind Experimental Choices

ESI is chosen to maximize the likelihood of observing the protonated molecular ion [M+H]⁺. However, phenethylamine derivatives are known to be susceptible to in-source fragmentation.[7][8] Therefore, optimizing source conditions, such as using a lower capillary voltage and source temperature, is critical to minimize premature fragmentation and ensure the detection of the parent ion.[8] The "nitrogen rule" is a key principle applicable here: a compound with an odd number of nitrogen atoms, such as this one, will have an odd molecular weight for its molecular ion.[9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Source Conditions (Optimization Required):

    • Capillary Voltage: Set to a low value (e.g., 2.5-3.5 kV) to minimize in-source fragmentation.[8]

    • Source Temperature: Maintain a moderate temperature (e.g., 100-150 °C).[8]

    • Nebulizer Gas (N₂): Adjust to ensure a stable spray.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): For structural confirmation, select the protonated molecular ion ([M+H]⁺ at m/z 164.14) as the precursor ion and subject it to collision-induced dissociation (CID) with argon or nitrogen gas to generate a product ion spectrum.

Predicted Fragmentation Pathways

The primary fragmentation mechanism for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond), which results in a stable, resonance-stabilized iminium ion.[9][10] For 2-methyl-4-phenylbutan-2-amine, this is the most anticipated fragmentation route.

G M [M+H]⁺ m/z = 164.14 F1 Iminium Ion m/z = 58.07 M->F1 α-Cleavage F2 Tropylium Ion m/z = 91.05 M->F2 β-Cleavage & Rearrangement Neutral1 - C₉H₁₀ (Neutral Loss) Neutral2 - C₃H₇N (Neutral Loss)

Caption: Predicted major fragmentation pathways for protonated 2-methyl-4-phenylbutan-2-amine.

Predicted Mass Spectrum Data
Predicted m/zProposed Fragment StructureFragmentation Pathway
164.14[C₁₁H₁₈N]⁺Protonated Molecular Ion [M+H]⁺
147.12[C₁₁H₁₅]⁺Loss of ammonia (NH₃)
91.05[C₇H₇]⁺Tropylium ion, resulting from cleavage of the Cα-Cβ bond followed by rearrangement.
58.07[C₃H₈N]⁺Iminium ion [(CH₃)₂C=NH₂]⁺, resulting from α-cleavage. This is expected to be the base peak.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Causality Behind Experimental Choices

As 2-methyl-4-phenylbutan-2-amine is expected to be a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the most convenient sampling technique, requiring minimal sample preparation. The key functional groups to identify are the primary amine (N-H stretches and bends), aliphatic C-H, and aromatic C-H and C=C bonds. Primary amines are distinguished by the presence of two N-H stretching bands due to symmetric and asymmetric vibrations.[11][12][13]

Experimental Protocol: ATR-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeExpected Appearance
3400-3300N-H Asymmetric & Symmetric StretchTwo distinct, medium-intensity, sharp peaks.[9][11][13]
3100-3000Aromatic C-H StretchWeak to medium, sharp peaks.
2960-2850Aliphatic C-H StretchStrong, sharp peaks.
1650-1580N-H Bend (Scissoring)Medium to strong, sharp peak.[13]
1600, 1475Aromatic C=C BendingTwo medium-intensity, sharp peaks.
1250-1020C-N Stretch (Aliphatic)Weak to medium peak.[13]
910-665N-H WagStrong, broad peak.[13]
770-730 & ~690C-H Out-of-Plane BendStrong peaks indicative of monosubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation.

Causality Behind Experimental Choices

A standard 400-600 MHz spectrometer provides sufficient resolution for unambiguous assignment of protons and carbons in a molecule of this size. Deuterated chloroform (CDCl₃) is a common and effective solvent. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). The amine protons (N-H) are often broad and may not show clear coupling due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[9][11] Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear due to H-D exchange, a definitive method for its identification.[11]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the CDCl₃. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical Parameters: Spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 8-16 scans.[14]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[14]

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data

G cluster_mol Structure for NMR Assignment mol

Sources

Synthesis of 1,1-Dimethyl-3-phenylpropanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

1,1-Dimethyl-3-phenylpropanamine (IUPAC: 2-methyl-4-phenylbutan-2-amine) is a sterically hindered, tert-alkyl primary amine. The α,α -dimethylphenethylamine structural motif is highly valued in drug development due to its resistance to monoamine oxidase (MAO) degradation, thereby extending the pharmacokinetic half-life of the pharmacophore. Synthesizing such sterically congested amines presents a unique challenge: direct amination of tertiary carbons is frequently outcompeted by elimination (E2) pathways. As a Senior Application Scientist, I recommend a robust, field-proven retrosynthetic strategy: a Grignard addition followed by a Ritter reaction, culminating in amide hydrolysis.

Retrosynthetic Analysis & Strategic Pathway Selection

To achieve high atom economy and predictable regioselectivity, we avoid direct epoxide ring-opening. Instead, we build the carbon framework via a Grignard reaction and install the amine via carbocation-trapping chemistry.

Retrosynthesis Target 1,1-Dimethyl-3-phenylpropanamine (Target Amine) Acetamide N-(1,1-Dimethyl-3-phenylpropyl)acetamide (Intermediate) Target->Acetamide Amide Hydrolysis (Strong Base/Acid) Alcohol 2-Methyl-4-phenylbutan-2-ol (Tertiary Alcohol) Acetamide->Alcohol Ritter Reaction (MeCN, H2SO4) Ketone 4-Phenylbutan-2-one (Benzylacetone) Alcohol->Ketone Grignard Addition Grignard Methylmagnesium Bromide (Grignard Reagent) Alcohol->Grignard Grignard Addition

Retrosynthetic pathway for 1,1-dimethyl-3-phenylpropanamine via Grignard and Ritter reactions.

Mechanistic Insights: The Grignard-Ritter Sequence

1. Grignard Addition: The synthesis of the tertiary alcohol precursor can be achieved by adding to a solution of 4-phenylbutan-2-one[1]. The nucleophilic attack of the methyl carbanion equivalent on the carbonyl carbon is highly chemoselective. A critical failure point here is the enolization of the starting ketone. Benzylacetone has acidic α -protons; at higher temperatures, the Grignard reagent acts as a base rather than a nucleophile. Maintaining cryogenic temperatures (-78 °C) kinetically favors the addition pathway over deprotonation.

2. The Ritter Reaction: The is a reliable method for producing amides via an intermolecular amination reaction, especially for tertiary carbon centers[2]. Direct amination of tertiary alcohols requires strong Brønsted/Lewis acids[2]. To a stirred solution of 2-methyl-4-phenylbutan-2-ol in at 0 °C, concentrated sulfuric acid is added dropwise[3]. The acid protonates the hydroxyl group, which leaves as water to form a highly stable 1,1-dimethyl-3-phenylpropyl carbocation. Acetonitrile acts as both solvent and nucleophile, attacking the carbocation to form a nitrilium ion, which tautomerizes to an acetamide upon aqueous workup.

RitterMechanism A Tertiary Alcohol B Protonated Alcohol (-H2O) A->B H2SO4 C Tertiary Carbocation B->C -H2O D Nitrilium Ion (+MeCN) C->D MeCN E Acetamide (+H2O, -H+) D->E H2O

Mechanistic sequence of the Ritter reaction generating the acetamide intermediate.

Quantitative Data & Reaction Optimization
Reaction PhaseReagents & EquivalentsTemp (°C)Time (h)Expected YieldKey Intermediate / Product
Grignard Addition 4-phenylbutan-2-one (1.0 eq)MeMgBr (1.2 eq)-78 to 251272–85%2-Methyl-4-phenylbutan-2-ol
Ritter Reaction Tertiary Alcohol (1.0 eq)MeCN (Excess)H₂SO₄ (1.5 eq)0 to 252460–70%N-(1,1-Dimethyl-3-phenylpropyl)acetamide
Amide Hydrolysis Acetamide (1.0 eq)KOH (5.0 eq)150–1604875–80%1,1-Dimethyl-3-phenylpropanamine
Step-by-Step Experimental Protocols
Step 1: Grignard Addition to Form 2-Methyl-4-phenylbutan-2-ol

Objective: Chemoselective nucleophilic addition while suppressing enolization.

  • Flame-dry a 250 mL round-bottom flask under argon.

  • Dissolve 4-phenylbutan-2-one (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add methylmagnesium bromide (12.0 mmol, 1.2 eq, 3.0 M in diethyl ether) via syringe[1].

  • Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation System: Monitor via TLC (Hexanes:EtOAc 4:1). The starting ketone (UV active, higher Rf) should disappear, replaced by the tertiary alcohol (UV active, lower Rf).

  • Quench carefully with 10 mL of saturated aqueous NH₄Cl. Insight: Using a mild acid like NH₄Cl instead of HCl prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.

  • Extract with ethyl acetate (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the product[1].

Step 2: Ritter Reaction to Form N-(1,1-Dimethyl-3-phenylpropyl)acetamide

Objective: Generation of a tertiary carbocation and subsequent trapping by a nitrile.

  • In a 100 mL flask, dissolve 2-methyl-4-phenylbutan-2-ol (8.0 mmol, 1.0 eq) in 15 mL of anhydrous acetonitrile[3].

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (12.0 mmol, 1.5 eq) dropwise over 15 minutes[3]. Insight: Strict temperature control is mandatory. Exceeding 5 °C during addition promotes E1 elimination, yielding 2-methyl-4-phenylbut-2-ene instead of the desired nitrilium intermediate.

  • Remove the ice bath and stir at room temperature for 24 hours[3].

  • Self-Validation System: The reaction mixture will turn from clear to pale yellow. IR spectroscopy of an aliquot can confirm the disappearance of the broad O-H stretch (~3400 cm⁻¹) and the appearance of a sharp amide C=O stretch (~1650 cm⁻¹).

  • Pour the mixture over 50 g of crushed ice. Insight: Ice water hydrolyzes the nitrilium ion to the acetamide while safely dissipating the exothermic heat of H₂SO₄ dilution.

  • Extract with dichloromethane (3 x 20 mL), wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate to yield the crude acetamide.

Step 3: Amide Hydrolysis to Form 1,1-Dimethyl-3-phenylpropanamine

Objective: Cleavage of the sterically hindered amide bond.

  • Suspend the crude N-(1,1-dimethyl-3-phenylpropyl)acetamide (5.0 mmol) in 10 mL of ethylene glycol.

  • Add potassium hydroxide (25.0 mmol, 5.0 eq). Insight: The steric bulk of the α,α -dimethyl group severely hinders nucleophilic attack at the amide carbonyl. High-boiling solvents like ethylene glycol allow for the extreme temperatures (150-160 °C) required to drive this hydrolysis.

  • Reflux the mixture at 160 °C for 48 hours.

  • Cool to room temperature, dilute with 30 mL of water, and extract with diethyl ether (3 x 20 mL).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Self-Validation System: The final product is a primary amine. A Ninhydrin stain on TLC will yield a strong positive (purple) spot, confirming the presence of the free amine.

References
  • Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives - The Journal of Organic Chemistry (ACS).[Link]

Sources

Exploratory Studies on Chiral Butan-2-amine Derivatives: Asymmetric Synthesis and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral butan-2-amine (sec-butylamine) derivatives represent a privileged class of structural motifs in modern medicinal chemistry and organic synthesis. The stereocenter at the C2 position of the butane backbone is not merely a structural feature; it is the primary determinant for the spatial orientation of flanking pharmacophores, dictating target receptor affinity and selectivity. This technical guide explores the mechanistic grounding of these derivatives in drug discovery, the thermodynamic challenges of their asymmetric synthesis, and field-proven biocatalytic protocols designed to achieve absolute stereocontrol.

Mechanistic Grounding: The Causality of the Chiral Center

The biological efficacy of butan-2-amine derivatives is intrinsically linked to their stereochemistry. Enantiomers of these derivatives often exhibit vastly different pharmacological profiles due to the highly specific topographical requirements of enzyme active sites and receptor binding pockets.

Case Study A: DPP-IV Inhibition (Sitagliptin)

A paramount example of this scaffold in clinical application is Sitagliptin (MK-0431), an orally active Dipeptidyl Peptidase IV (DPP-IV) inhibitor used for type 2 diabetes management[1]. The active pharmaceutical ingredient features a highly specific (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine moiety[1].

The Causality of Binding: The (2R)-configuration is non-negotiable for its mechanism of action. The chiral amine group forms a critical salt bridge with the Glu205 and Glu206 residues in the S2 pocket of the DPP-IV enzyme, while the trifluorophenyl group occupies the S1 pocket[2]. If the (2S)-enantiomer were used, the steric clash would prevent the formation of this salt bridge, drastically reducing the IC50 from its potent 18 nM baseline[1]. By inhibiting DPP-IV, the drug prevents the cleavage of active GLP-1, thereby promoting insulin secretion.

Pathway Drug (2R)-Butan-2-amine Derivative (Sitagliptin) Target DPP-IV Enzyme (Inhibited) Drug->Target Binds S1/S2 Pockets Substrate Active GLP-1 (Protected) Target->Substrate Prevents Cleavage Receptor GLP-1 Receptor Activation Substrate->Receptor Outcome Insulin Secretion & Glycemic Control Receptor->Outcome

Pharmacological pathway of DPP-IV inhibition by chiral butan-2-amines.

Case Study B: Neuropsychiatric Targeting (HBK-10)

Beyond metabolic disorders, the scaffold is highly relevant in neuropharmacology. HBK-10, a novel 2-methoxyphenylpiperazine derivative, utilizes a 1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine intermediate to target 5-HT1A and D2 receptors[3]. The steric bulk and spatial arrangement provided by the butan-2-amine linker ensure optimal penetration into the orthosteric binding site of the 5-HT1A receptor, yielding potent antidepressant-like properties in preclinical models[3].

Advanced Asymmetric Synthesis: Overcoming Thermodynamic Limits

Synthesizing butan-2-amine derivatives with high enantiomeric excess (ee > 99%) traditionally required transition-metal-catalyzed asymmetric hydrogenation or stoichiometric chiral auxiliaries. However, the pharmaceutical industry is rapidly shifting toward biocatalysis using ω -Transaminases ( ω -TAs) due to their exquisite stereoselectivity and green chemistry profile[4].

The Thermodynamic Challenge

The core issue with ω -TA-catalyzed asymmetric reductive amination of prochiral ketones (e.g., 2-butanone) is thermodynamics. When using L-alanine as the amino donor, the transamination reaction is severely equilibrium-limited. The free energy change ( ΔG ) is unfavorable, resulting in an equilibrium constant ( Keq​ ) of approximately 6.8×10−3 [5]. Without intervention, the reaction stalls at a mere fraction of the theoretical yield.

Causality of the Equilibrium Shift Strategy

To break this thermodynamic barrier, researchers must manipulate the reaction environment. Two primary strategies are employed:

  • Mass Action (Chemical): Flooding the system with a vast excess of a cheap, volatile amine donor like isopropylamine (IPA) pushes the equilibrium forward[6].

  • Metabolically Driven Shift (Biological): Using whole-cell biocatalysts (e.g., E. coli expressing ω -TA) rather than isolated enzymes. The causality here is elegant: as the ω -TA transfers the amino group from L-alanine to the ketone, it generates pyruvate as a byproduct. The living E. coli cells immediately consume this pyruvate via their native Tricarboxylic Acid (TCA) cycle. By continuously removing the byproduct from the system, Le Chatelier's principle dictates that the equilibrium is perpetually pulled toward the chiral amine product, achieving conversions >75% that far exceed the thermodynamic limit[5].

G K Prochiral Ketone (e.g., 2-Butanone) TA ω-Transaminase (Biocatalyst) K->TA A Amino Donor (L-Alanine / IPA) A->TA CA Chiral Butan-2-amine Derivative (>99% ee) TA->CA BP Byproduct (Pyruvate / Acetone) TA->BP S Equilibrium Shift (Metabolic Removal) BP->S Removal

Biocatalytic asymmetric synthesis cascade for chiral butan-2-amines.

Self-Validating Experimental Protocol: Biocatalytic Synthesis of (S)-sec-Butylamine

The following protocol details the metabolically driven asymmetric amination of 2-butanone to (S)-sec-butylamine. Crucially, this protocol is designed as a self-validating system: it integrates a chiral derivatization step directly into the workflow, ensuring that the reported enantiomeric excess is analytically proven rather than assumed[5][7][8].

Step 1: Biocatalyst Preparation

  • Cultivate E. coli cells expressing ω -transaminase (e.g., from Vibrio fluvialis JS17) in LB medium supplemented with appropriate antibiotics[7].

  • Harvest cells via centrifugation (4000 rpm, 15 min, 4°C) and wash twice with 100 mM potassium phosphate buffer (pH 7.5). Resuspend to a final concentration of 100 mg dry cell weight/mL.

Step 2: Reaction Assembly

  • In a baffled bioreactor, combine the whole-cell suspension with 50 mM 2-butanone (the prochiral ketone) and 100 mM L-alanine (the amino donor)[5].

  • Supplement the mixture with 0.1 mM Pyridoxal 5'-phosphate (PLP) as the essential enzyme cofactor.

Step 3: Metabolically Driven Incubation

  • Incubate the reaction at 30°C with orbital shaking at 200 rpm.

  • Mechanistic Note: Ensure aerobic conditions are maintained. Oxygen is required for the E. coli cells to efficiently process the byproduct (pyruvate) through the TCA cycle, which is the exact mechanism driving the equilibrium shift[5]. Run the reaction for 12–24 hours.

Step 4: Product Isolation

  • Terminate the reaction by adjusting the pH to 12.0 using 5M NaOH, which deprotonates the synthesized amine, rendering it lipophilic.

  • Extract the aqueous phase three times with equal volumes of methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Step 5: Analytical Self-Validation (Chiral Derivatization & HPLC)

  • Validation Logic: Aliphatic amines like sec-butylamine lack strong chromophores and are difficult to resolve directly on chiral columns.

  • Derivatize a 50 μ L aliquot of the extracted product with 2,3,4,6-tetra-O-acetyl- β -D-glucopyranosyl isothiocyanate (GITC)[5].

  • Analyze the resulting diastereomeric thioureas via Reversed-Phase HPLC (Symmetry C18 column) with UV detection at 254 nm. The distinct retention times of the (R) and (S) derivatives will definitively validate the >99% ee of the (S)-sec-butylamine product.

Quantitative Data Summaries

Table 1: Biocatalytic Parameters for Butan-2-amine Synthesis

Comparison of various ω -TAs utilized in the synthesis and kinetic resolution of butan-2-amine derivatives.

Biocatalyst SourceReaction TypeSubstrateCo-solvent / DonorMax Yield / Conv.Enantiomeric Excess (ee)Ref
Vibrio fluvialis JS17Kinetic Resolutionrac-sec-butylaminePyruvate50% (Theoretical Max)94.7% (R)[7]
Bacillus megateriumKinetic Resolutionrac-sec-butylaminePyruvate46%99.0% (R)[4]
Engineered E. coli (OATA)Asymmetric Synthesis2-butanoneL-Alanine (Metabolic shift)75%>99.0% (S)[5]
Arthrobacter sp. (ArR-TA)Asymmetric Synthesis1-phenylpropan-2-oneIsopropylamine (Excess)89%>99.0% (R)[6]
Table 2: Pharmacological Profile of Key Butan-2-amine Derivatives

Impact of the chiral butan-2-amine scaffold on primary target affinity.

Compound NamePrimary TargetScaffold RolePharmacological AffinityClinical / Preclinical StatusRef
Sitagliptin (MK-0431)DPP-IV Enzyme(2R)-amine forms critical salt bridge in S2 pocketIC50 = 18 nMFDA Approved (Type 2 Diabetes)[1]
HBK-105-HT1A ReceptorSpatial linker for orthosteric bindingHigh affinity (Ki not specified)Preclinical (Antidepressant)[3]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl(2-methyl-4-phenylbutan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of Methyl(2-methyl-4-phenylbutan-2-yl)amine, a novel compound belonging to the 2-phenethylamine class.[1] Structurally related to known amphetamine-type stimulants, this molecule requires a systematic and rigorous characterization to elucidate its mechanism of action, functional activity, and potential safety liabilities.[2] We present a tiered, logic-driven screening cascade, beginning with primary target identification at monoamine transporters, progressing to functional assays of neurotransmitter flux, and concluding with essential safety assessments. Each section details not only the experimental protocols but also the underlying scientific rationale, quality control measures, and data interpretation strategies essential for robust and reliable preclinical drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.

Introduction: Rationale for a Structured In Vitro Cascade

The compound of interest, Methyl(2-methyl-4-phenylbutan-2-yl)amine, is a structural analog of phenethylamine.[1][3] This class of molecules is well-known to interact with the monoamine neurotransmitter systems—specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] Malfunctions and pharmacological modulation of these transporters are implicated in a wide range of neurological and psychiatric conditions, including depression, ADHD, and substance use disorders.[4] Therefore, any novel phenethylamine derivative warrants a thorough investigation of its effects on these key central nervous system targets.

The primary scientific challenge is to determine not just if the compound binds to these transporters, but how it affects their function. A compound can act as a reuptake inhibitor (blocking the transporter from clearing neurotransmitters from the synapse) or as a releasing agent (promoting reverse transport of neurotransmitters out of the neuron).[5] This distinction is critical, as it profoundly influences the compound's overall pharmacological and psychoactive profile.

This guide is structured as a logical, tiered workflow. This cascade approach ensures that foundational data on target affinity are established before committing resources to more complex and labor-intensive functional and safety assays.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Functional Activity & Mechanism cluster_2 Tier 3: In Vitro Safety & Liability Binding Radioligand Binding Assays (DAT, NET, SERT) Uptake Neurotransmitter Uptake Assays (Inhibition vs. No Inhibition) Binding->Uptake Determine Affinity (Ki) GPCR Off-Target GPCR Screening (e.g., TAAR1 Agonism) Binding->GPCR Assess Selectivity Release Neurotransmitter Release Assays (Releaser vs. Non-Releaser) Uptake->Release Elucidate MOA Cytotox General Cytotoxicity Assay (e.g., MTT Assay) Release->Cytotox Prioritize for Safety hERG Cardiotoxicity Assay (hERG Channel Blockade) Cytotox->hERG Profile Liabilities

Caption: In Vitro Screening Cascade for Novel Phenethylamines.

Tier 1: Primary Target Engagement – Monoamine Transporters

The foundational step is to quantify the compound's binding affinity for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT). Radioligand binding assays are the gold standard for this purpose, providing a direct measure of target occupancy.[6]

Principle of Radioligand Competition Binding

This technique measures the ability of the test compound to displace a known high-affinity radioligand from the transporter. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then converted to an inhibition constant (Ki) to provide a true measure of affinity.[7]

Experimental Protocol: Radioligand Binding

This protocol is adapted for a 96-well format using cell membranes prepared from HEK293 cells stably expressing the human transporter of interest.[7][8]

  • Membrane Preparation: Homogenize HEK293 cells expressing hDAT, hNET, or hSERT in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[7] Resuspend the pellet in fresh buffer and determine the protein concentration using a BCA assay.[7]

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • Total Binding: Cell membranes, assay buffer, and the appropriate radioligand (e.g., [¹²⁵I]RTI-55 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).[9]

    • Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM mazindol for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT) to saturate all specific binding sites.

    • Test Compound: Cell membranes, radioligand, and serial dilutions of Methyl(2-methyl-4-phenylbutan-2-yl)amine (e.g., from 1 pM to 100 µM).

  • Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7] This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[7]

Data Presentation and Interpretation

The results should be summarized in a clear table, allowing for easy comparison of the compound's affinity and selectivity across the three monoamine transporters.

Target TransporterRadioligandTest Compound Ki (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (SERT/NET)
hSERT[³H]Citaloprame.g., 1501.03.0
hDAT[¹²⁵I]RTI-55e.g., 15000.1-
hNET[³H]Nisoxetinee.g., 503.01.0

Interpretation: A lower Ki value indicates higher binding affinity. The selectivity ratios reveal the compound's preference for one transporter over others. In the example above, the compound is most potent at hNET, followed by hSERT, and is weakest at hDAT. This profile is crucial for predicting its likely physiological effects.

Tier 2: Functional Activity & Mechanism of Action

Affinity data alone are insufficient. We must now determine how the compound functionally modulates the transporters. The key experiments are neurotransmitter uptake and release assays.[5][10]

Neurotransmitter Uptake Inhibition Assay

This assay measures the compound's ability to block the normal function of the transporters, which is to take up neurotransmitters from the extracellular space.

Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine). A functional transporter will internalize the radiolabel. If the test compound is a reuptake inhibitor, it will block this process, resulting in a lower intracellular radioactive signal.[11][12] Modern non-radioactive alternatives using fluorescent substrates are also available and offer a simpler, mix-and-read protocol ideal for higher throughput.[13][14]

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to a confluent monolayer.[12][13]

  • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB).[15] Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine).[11][16]

  • Initiation: Initiate the uptake by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a concentration near its Km value.[11][15]

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[15][16] The time must be within the linear range of uptake for the specific cell line.

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.[15]

  • Lysis & Quantification: Lyse the cells (e.g., with 1% SDS) and measure the internalized radioactivity via liquid scintillation counting.[15]

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

Neurotransmitter Release (Efflux) Assay

This assay distinguishes a reuptake inhibitor from a releasing agent. Releasing agents, like amphetamine, cause the transporter to work in reverse, actively pumping neurotransmitter out of the cell.[5]

Cells are first "pre-loaded" with a radiolabeled neurotransmitter. After washing away the excess extracellular radiolabel, the cells are exposed to the test compound. If the compound is a releasing agent, it will trigger the efflux of the pre-loaded radiolabel into the supernatant, which can then be quantified.[12]

  • Cell Plating & Pre-loading: Plate cells as in the uptake assay. Load the cells by incubating them with a radiolabeled neurotransmitter for 30-60 minutes at 37°C.

  • Wash: Wash the cells extensively with buffer to remove all extracellular radioactivity.

  • Efflux Stimulation: Add buffer containing various concentrations of the test compound or a known releasing agent (e.g., d-amphetamine for DAT/NET, MDMA for SERT).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Quantification: Collect the supernatant (extracellular medium) from each well. Lyse the cells to determine the remaining intracellular radioactivity. Measure the radioactivity in both fractions.

  • Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each concentration. Plot this against the log concentration of the test compound to determine the EC50 (the concentration that elicits 50% of the maximal release).

Off-Target Screening: Trace Amine-Associated Receptor 1 (TAAR1)

Many phenethylamines and amphetamine-type stimulants are also agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[17] TAAR1 activation can modulate dopaminergic and serotonergic systems, making it a critical off-target to investigate.[17][18]

TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using various methods, such as a bioluminescence resonance energy transfer (BRET) or GloSensor cAMP assay in cells co-expressing TAAR1 and a cAMP biosensor.[17][18][19]

  • Cell Transfection: Transfect HEK293T cells with plasmids encoding for human TAAR1 and a cAMP biosensor (e.g., GloSensor).[17]

  • Assay: Plate the transfected cells. After incubation, expose the cells to varying concentrations of the test compound or a known TAAR1 agonist (e.g., β-phenylethylamine or a reference compound like SEP-363856).[17][20]

  • Detection: Measure the luminescent signal in real-time using a plate reader. An increase in signal corresponds to an increase in cAMP, indicating agonist activity.[17]

  • Data Analysis: Determine the EC50 and Emax (maximum effect relative to a full agonist) for the compound.

G cluster_0 Presynaptic Neuron cluster_1 Vesicle Vesicles (DA, NE, 5-HT) Synapse Synaptic Cleft Vesicle->Synapse Normal Release (Exocytosis) Transporter Monoamine Transporter (DAT, NET, or SERT) Releaser Releasing Agent (e.g., Amphetamine) Transporter->Releaser Reverses (Efflux) Synapse->Transporter Reuptake (Clearance) Inhibitor Reuptake Inhibitor (e.g., Cocaine) Inhibitor->Transporter Blocks

Caption: Mechanisms of Monoamine Transporter Modulation.

Tier 3: In Vitro Safety & Liability Profiling

Early assessment of potential safety issues is paramount in drug development. For CNS-active compounds, two key in vitro safety assays are general cytotoxicity and cardiac safety (hERG channel inhibition).

General Cytotoxicity: MTT Assay

This assay provides a measure of the compound's effect on cell viability and metabolic activity.[21][22]

Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.[21]

  • Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma or HEK293) in a 96-well plate and incubate for 24 hours.[23]

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[21][24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[21][23]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC50 (the concentration that reduces cell viability by 50%).

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[25][26] Assessing a compound's hERG liability is a mandatory step in preclinical safety pharmacology.[25][27]

The gold standard for assessing hERG channel activity is patch-clamp electrophysiology.[27] This technique directly measures the potassium current flowing through hERG channels expressed in a stable cell line (e.g., HEK293).[25][28] The inhibitory effect of the test compound is quantified by measuring the reduction in this current. Automated patch-clamp systems allow for higher throughput screening.[28]

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.[25][28]

  • Recording: A stable baseline hERG current is recorded in a vehicle control solution. A specific voltage protocol is applied to activate the channels and elicit a "tail current," which is the primary parameter measured.[25]

  • Compound Application: The test compound is perfused over the cells at increasing concentrations. The effect on the hERG tail current is recorded at each concentration until a steady-state inhibition is reached (typically 3-5 minutes).[25]

  • Positive Control: A known hERG blocker (e.g., E-4031) is applied at the end of the experiment to confirm the sensitivity of the assay system.[25][28]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. These data are used to generate a concentration-response curve and determine the IC50 value.

Interpretation of Safety Data
AssayEndpointExample ResultInterpretation
CytotoxicityCC50> 50 µMLow risk of general cytotoxicity.
hERG InhibitionIC50> 30 µMLow risk of hERG-related cardiotoxicity.[25]

A large therapeutic window (the ratio of CC50 or hERG IC50 to the pharmacologically active concentration, e.g., Ki or uptake IC50) is desirable. A compound with high potency at its primary target and low potency in safety assays (high CC50 and hERG IC50 values) has a more favorable preclinical safety profile.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the comprehensive in vitro evaluation of Methyl(2-methyl-4-phenylbutan-2-yl)amine. By progressing from target binding to functional mechanism and finally to safety liability, this workflow provides a robust framework for generating a detailed pharmacological profile.

The data generated—binding affinities (Ki), functional potencies (IC50/EC50 for uptake and release), off-target activities, and safety margins—are essential for making informed decisions. They allow for the classification of the compound as a selective NET inhibitor, a balanced triple reuptake inhibitor, a potent dopamine releaser, or another profile entirely. This profile is critical for predicting its potential therapeutic utility and abuse liability, and for guiding subsequent in vivo studies in relevant animal models.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Romo-Mancillas, A., et al. (2019). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Unknown. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Singh, S. (2017). Overview of Monoamine Transporters. Methods in Molecular Biology. Retrieved from [Link]

  • Saha, K., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(7), 587-595. Retrieved from [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. Retrieved from [Link]

  • Ahmed, M. U., et al. (2024). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. Retrieved from [Link]

  • bioRxiv. (2025). Structure based discovery of antipsychotic-like TAAR1 agonists. Retrieved from [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • Posa, P., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

  • Cervetto, C., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Reproductive Toxicology, 116, 108358. Retrieved from [Link]

  • Rothman, R. B., et al. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit7.9. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 72, 12.11.1-12.11.23. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed Central. (2025). The TAAR1 Agonist PCC0105004 Regulates Amygdala Synaptic Plasticity to Alleviate Anxiety‐Like Behaviors in Rats. Advanced Science. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]

  • Zhang, C., et al. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology, 14, 1149950. Retrieved from [Link]

  • Institute for Risk Assessment Sciences. (n.d.). Techniques. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Progress in Quantitatively Monitoring Vesicular Neurotransmitter Release and Storage With Micro/Nanoelectrodes. Frontiers in Chemistry, 8, 622030. Retrieved from [Link]

  • De Luca, L., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. MDPI. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenylbutan-2-amine. Retrieved from [Link]

  • Castañeda, G. C., et al. (2022). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Salud Mental, 45(5), 239-248. Retrieved from [Link]

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Kim, D., et al. (2025). Bifunctional Behavior of Conformationally Constrained Methamphetamine Analogs: Unexpected Heteroclitic Immune Response and Antagonist Effects Altering Methamphetamine and Fentanyl Pharmacology. ACS Publications. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

Sources

Structural Elucidation of Methyl(2-methyl-4-phenylbutan-2-yl)amine: A Predictive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl(2-methyl-4-phenylbutan-2-yl)amine—a higher homologue of the mephentermine class of compounds—presents a unique structural elucidation challenge due to its combination of a flexible ethylene bridge, a sterically hindered tert-alkyl amine core, and a monosubstituted aromatic ring. For researchers and drug development professionals, confirming the precise connectivity of this molecule is critical for validating synthetic pathways and ensuring pharmacological purity. This whitepaper provides an in-depth, predictive Nuclear Magnetic Resonance (NMR) guide, detailing the causality behind chemical shifts, self-validating acquisition protocols, and 2D correlation logic required to unambiguously characterize this compound.

Molecular Architecture & Spin System Mapping

To predict the NMR spectra accurately, we must first deconstruct the molecule (Chemical Formula: C12​H19​N ) into its discrete spin systems:

  • The Aromatic System: A monosubstituted phenyl ring containing 5 protons and 4 distinct carbon environments (due to symmetry).

  • The Ethylene Bridge: Two adjacent methylene groups (C3 and C4) forming an AA'BB' spin system.

  • The Quaternary Core: A C2 quaternary carbon bonded to a gem-dimethyl group (C1 and the 2-methyl group), creating a 6-proton singlet.

  • The Amine Terminus: An N-methyl group and a single, exchangeable secondary amine proton.

Understanding these isolated systems allows us to predict the fundamental principles of nuclear magnetic resonance for this specific molecule [1].

Predicted High-Resolution ¹H NMR Spectrum

The proton NMR spectrum is highly diagnostic for the aliphatic core of this molecule. The data below is predicted for a 400 MHz spectrometer using Deuterated Chloroform ( CDCl3​ ) at 298 K.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl3​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausal Rationale
7.15 – 7.30 Multiplet (m)5HPhenyl (Ar-H)Deshielded by the diamagnetic anisotropy of the aromatic ring.
2.62 Multiplet (m)2HC4-H₂Deshielded by the adjacent phenyl ring (benzylic position).
2.32 Singlet (s)3HN-CH₃Deshielded by the electronegative nitrogen atom. Appears as a singlet due to rapid NH chemical exchange.
1.75 Multiplet (m)2HC3-H₂Shielded relative to C4 due to distance from the aromatic ring, but coupled to C4 protons.
1.25 Broad Singlet (br s)1HN-HHighly variable shift; broad due to quadrupolar relaxation of ¹⁴N. Self-validating check: Disappears upon D₂O shake.
1.12 Singlet (s)6HC2-(CH₃)₂Shielded alkyl protons; singlet due to attachment to a quaternary carbon (no adjacent protons to couple with).

Field-Proven Insight: The N-H proton often overlaps with the gem-dimethyl singlet at ~1.12 ppm depending on concentration and hydrogen bonding. Adding a drop of D2​O to the NMR tube will cause the N-H signal to vanish via deuterium exchange, validating its assignment and resolving any integration ambiguity.

Predicted ¹³C NMR Spectrum & Heteronuclear Correlations

Carbon-13 NMR provides the definitive proof of the molecular skeleton, particularly the quaternary C2 center which is invisible in standard ¹H 1D experiments.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl3​ )

Chemical Shift (ppm)Carbon TypeAssignmentCausal Rationale
142.8 Quaternary (Cq)C-ipso (Ar)Deshielded by the alkyl chain attachment and aromatic ring currents.
128.4, 128.3 Methine (CH)C-ortho, C-metaStandard aromatic carbons; two signals representing 4 symmetric carbons.
125.7 Methine (CH)C-para (Ar)Slightly shielded relative to ortho/meta positions.
53.5 Quaternary (Cq)C2Strongly deshielded by the directly attached electronegative nitrogen atom.
44.1 Methylene (CH₂)C3Deshielded by the adjacent C2 quaternary center and beta-effect of the amine.
30.6 Methylene (CH₂)C4Benzylic carbon; shift is characteristic of an alkyl chain attached to an aromatic ring.
28.2 Methyl (CH₃)N-CH₃Deshielded by the directly attached nitrogen.
26.8 Methyl (CH₃)C2-(CH₃)₂Standard alkyl methyls, slightly deshielded by the alpha quaternary center.

Field-Proven Insight: While the molecule contains 12 carbon atoms, the ¹³C spectrum will display exactly 9 distinct resonances . This reduction in signal count is a critical self-validating metric that confirms the time-averaged symmetry of both the phenyl ring and the gem-dimethyl group.

Experimental Protocols: Self-Validating Acquisition

To ensure the highest fidelity data, the following standard operating procedure (SOP) must be executed. Every step is designed with an internal validation mechanism.

  • Sample Preparation & Matrix Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3​ .

    • Causality: CDCl3​ provides a deuterium lock signal to stabilize the magnetic field and lacks interfering proton signals, save for the residual CHCl3​ peak at 7.26 ppm, which serves as an internal secondary reference [2].

  • Probe Tuning and Matching: Adjust the probe's capacitance to match the impedance of the sample.

    • Causality: This maximizes radiofrequency (RF) power transfer, optimizing the signal-to-noise ratio (SNR) and ensuring precise 90° pulse widths.

  • Locking and Shimming (B₀ Homogeneity): Lock the spectrometer to the deuterium frequency. Perform gradient shimming.

    • Validation: A self-validating shim is confirmed when the full-width at half-maximum (FWHM) of the internal Tetramethylsilane (TMS) standard peak at 0.00 ppm is ≤ 0.5 Hz.

  • 1D ¹H Acquisition (zg30): Execute a standard single-pulse sequence with 16 scans and a relaxation delay (d1) of 2.0 seconds.

    • Causality: A 2-second delay ensures >5T1​ relaxation for most protons, yielding accurate, quantitative integrals for the 19 protons in the molecule.

  • 1D ¹³C{¹H} Acquisition (zgpg30): Execute a proton-decoupled carbon sequence with 1024 scans.

    • Validation: Verify the presence of exactly 9 carbon peaks to confirm structural symmetry.

NMR_Workflow Prep 1. Sample Prep (CDCl3 + TMS) Tune 2. Lock & Shim (Optimize B0) Prep->Tune Insert Acq1D 3. 1D Acquisition (1H, 13C) Tune->Acq1D Validate Acq2D 4. 2D Acquisition (COSY, HMBC) Acq1D->Acq2D Setup Process 5. FT & Phase Correction Acq2D->Process FID

Fig 1. Self-validating NMR acquisition workflow ensuring high-fidelity structural elucidation.

2D NMR Strategies for Unambiguous Assignment

To elevate the structural assignment from predictive to definitive, a suite of 2D NMR experiments is required to map the connectivity of the isolated spin systems.

  • COSY (Correlation Spectroscopy): Maps homonuclear 3JHH​ couplings.

    • Application: Will show a definitive cross-peak between the C4-H₂ (2.62 ppm) and C3-H₂ (1.75 ppm) multiplets, confirming the intact ethylene bridge.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ bonds.

    • Application: Differentiates the overlapping aromatic protons by correlating them directly to their specific ¹³C resonances (ortho, meta, para).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings.

    • Application: Critical for assigning the "invisible" quaternary carbons. The C2 quaternary carbon (53.5 ppm) acts as a central node, showing strong 3JCH​ correlations from the N-CH₃ protons and 2JCH​ correlations from the gem-dimethyl and C3-H₂ protons, unambiguously anchoring the amine core.

HMBC_Network C2 C2 (Quaternary) ~53.5 ppm H_NMe N-CH3 Protons ~2.32 ppm H_NMe->C2 3J_CH H_Me C2-(CH3)2 Protons ~1.12 ppm H_Me->C2 2J_CH H_C3 C3-H2 Protons ~1.75 ppm H_C3->C2 2J_CH

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic for C2 assignment.

References

  • "Nuclear Magnetic Resonance Spectroscopy." Chemistry LibreTexts, 2022. URL:[Link][1][2]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link][3][4]

Sources

Stability and Storage Conditions for 2-Methyl-4-phenylbutan-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical development increasingly relies on complex aliphatic amines for active pharmaceutical ingredient (API) synthesis, understanding the precise physicochemical boundaries of these intermediates is critical. 2-Methyl-4-phenylbutan-2-amine (also known as 1,1-dimethyl-3-phenylpropylamine) is a highly sterically hindered primary amine[1]. This technical guide provides an in-depth analysis of its stability profile, degradation causality, and validated storage protocols. By leveraging the structural mechanics of its gem-dimethyl group, researchers can optimize storage conditions to prevent oxidative degradation, carbonation, and moisture-induced instability.

Structural Mechanics & Causality of Stability

To understand the stability of 2-methyl-4-phenylbutan-2-amine, one must analyze its molecular architecture. The compound features a primary amine attached to a tertiary carbon (the alpha-carbon is bonded to two methyl groups and the alkyl chain).

The Causality of Oxidative Resistance: In standard phenethylamines, the alpha-carbon possesses abstractable hydrogens. These hydrogens are highly susceptible to chemical oxidants or enzymatic abstraction, which leads to the formation of an unstable imine intermediate that rapidly hydrolyzes into a ketone. By substituting these hydrogens with a gem-dimethyl group , 2-methyl-4-phenylbutan-2-amine is completely devoid of alpha-hydrogens[1]. This steric shielding fundamentally blocks the primary oxidative deamination pathway. Consequently, the molecule exhibits exceptional intrinsic stability against standard oxidative stress compared to unhindered primary amines.

Vulnerabilities: Despite its oxidative resistance, the amine remains sufficiently nucleophilic to react with atmospheric carbon dioxide, forming carbamate salts. Furthermore, while primary amines do not form stable nitrosamines directly, regulatory guidelines (such as EMA Article 5(3)) mandate strict environmental controls, as any secondary amine impurities present in the batch can react with atmospheric or excipient-derived nitrosating agents during storage[2].

Table 1: Physicochemical Properties & Stability Impact
PropertyValueCausality & Stability Implication
Molecular Formula C₁₁H₁₇NAliphatic nature requires protection from extreme thermal stress[1].
Alpha-Carbon gem-DimethylBlocks imine formation; prevents rapid oxidative deamination.
State (Free Base) Liquid / OilHigh surface area accelerates atmospheric CO₂ absorption (carbamation).
State (HCl Salt) Crystalline PowderReduced surface area; highly stable but inherently hygroscopic[3].

Degradation Pathways & Environmental Sensitivities

The degradation of this compound is heavily dependent on its salt form. The free base (CAS 43052-72-8) and the hydrochloride salt (CAS 51677-23-7) exhibit divergent stability profiles.

StabilityLogic FreeBase Free Base (CAS 43052-72-8) Air Atmospheric O2 / CO2 FreeBase->Air Ambient Exposure Salt HCl Salt (CAS 51677-23-7) FreeBase->Salt Anhydrous HCl (Ether) Degradation Carbamate & N-Oxide Degradants Air->Degradation Oxidation / Carbonation Storage Stable Storage (RT to -20°C) Salt->Storage Desiccation & Packaging

Figure 1: Chemical degradation pathways and stabilization logic for 2-methyl-4-phenylbutan-2-amine.

  • Carbonation (Free Base): Exposure to ambient air allows the free base to act as a nucleophile against CO₂, forming insoluble carbamates. This manifests as a cloudy precipitate in the otherwise clear oil.

  • Hygroscopicity (HCl Salt): The hydrochloride salt is highly stable against oxidation but is hygroscopic. Exposure to relative humidity (RH) > 60% can lead to moisture absorption, caking, and localized micro-hydrolysis[3].

Recommended Storage Conditions

To maintain >99% purity over a multi-year shelf life, storage conditions must be tailored to the specific chemical form[4],[5].

Table 2: ICH-Aligned Storage Protocols
Chemical FormTemperatureAtmosphereContainer Closure SystemShelf-Life
Free Base 2°C to 8°CArgon / NitrogenAmber glass vial, PTFE-lined cap6–12 months
HCl Salt (Working) Room Temp (20-25°C)Ambient (Desiccated)HDPE or Glass bottle, Silica desiccant24 months
HCl Salt (Archival) -20°CAmbient (Desiccated)Double-sealed PE bags in fiber drum>36 months

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all analytical and preparative workflows include built-in validation loops. A protocol is only reliable if it can mathematically prove its own success.

Protocol 1: Stability-Indicating Forced Degradation Assay

Objective: To determine the intrinsic stability of the HCl salt under ICH Q1A(R2) stress conditions while ensuring no degradants go undetected.

  • Sample Preparation: Dissolve 2-methyl-4-phenylbutan-2-amine HCl in HPLC-grade diluent (Water:Acetonitrile 50:50) to a precise concentration of 1.0 mg/mL.

  • Stress Application:

    • Thermal: 60°C for 7 days.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: ICH Q1B standard UV/Vis exposure.

  • Neutralization & Quenching: Quench oxidative samples with sodium bisulfite to halt degradation prior to injection.

  • Analysis: Inject into an HPLC-UV/MS system using a gradient method capable of resolving polar degradants.

  • Self-Validation Loop (Mass Balance): Calculate the total peak area of the stressed sample (API + all degradant peaks). The method is validated only if the total area equals the peak area of an unstressed control sample (stored at 5°C) within a 95%–105% margin . A mass balance <95% indicates the formation of volatile degradants or species lacking a UV chromophore, triggering mandatory MS/MS secondary screening.

Workflow Prep Sample Preparation (1.0 mg/mL API) Stress Stress Conditions Thermal (60°C) Oxidative (3% H2O2) Photolytic (ICH Q1B) Prep->Stress Aliquot distribution Neutralize Neutralization & Quenching Stress->Neutralize Time-point sampling HPLC HPLC-UV/MS Analysis (Stability-Indicating) Neutralize->HPLC Injection Validate Validate HPLC->Validate Peak Area Integration

Figure 2: Self-validating forced degradation workflow ensuring >95% mass balance accountability.

Protocol 2: Conversion to Hydrochloride Salt for Archival Storage

Objective: To stabilize the reactive free base into a crystalline salt for long-term archival (>36 months) at -20°C[4].

  • Dissolution: Dissolve 10.0 g of the free base in 100 mL of anhydrous diethyl ether under a dry nitrogen atmosphere.

  • Salt Formation: Dropwise, add 1.05 molar equivalents of 1M anhydrous HCl in diethyl ether while stirring vigorously at 0°C. A white crystalline precipitate (CAS 51677-23-7) will form immediately.

  • Isolation: Filter the precipitate under vacuum using a sintered glass funnel. Wash twice with 20 mL of cold anhydrous ether to remove unreacted free base.

  • Desiccation: Dry the salt in a vacuum desiccator over P₂O₅ for 24 hours at room temperature.

  • Self-Validation Loop (Stoichiometry Check): Dissolve 100 mg of the dried salt in 10 mL of DI water (1% solution). Measure the pH. A validated stoichiometric salt will yield a pH of 4.5 to 5.5 . A pH < 4.0 indicates trapped excess HCl (which can catalyze future degradation), requiring immediate recrystallization from ethanol/ether.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12851223, 2-Methyl-4-phenylbutan-2-amine." PubChem.[Link]

  • European Medicines Agency (EMA). "Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 - Nitrosamine impurities." EMA. [Link]

  • Bio-Fount. "51677-23-7 | 2-methyl-4-phenylbutan-2-amine hydrochloride." Bio-Fount. [Link]

Sources

Methodological & Application

"enantioselective synthesis using 2-methyl-4-phenylbutan-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis and Catalytic C(sp3)–H Functionalization Using 2-Methyl-4-phenylbutan-2-amine

Strategic Utility and Chemical Profile

2-Methyl-4-phenylbutan-2-amine (also known as 1,1-dimethyl-3-phenylpropylamine) is a highly sterically hindered, achiral primary amine [1]. Structurally, it features a gem-dimethyl group at the α-carbon and a homobenzyl tail. In advanced drug discovery and synthetic methodology, this molecule serves two distinct, highly valuable roles:

  • As a Bulky Chiral-Inducing Reagent: It is utilized as a critical side-chain building block in the enantioselective synthesis of active pharmaceutical ingredients (APIs), such as the β-adrenergic antagonist Brefonalol [2]. The profound steric bulk of the gem-dimethyl group prevents metabolic N-dealkylation in vivo and locks the conformation of synthetic intermediates, enhancing the facial selectivity during asymmetric induction steps.

  • As a Substrate for Enantioselective γ-C(sp3)–H Functionalization: The gem-dimethyl group exerts a strong Thorpe-Ingold effect, pre-organizing the alkyl chain and bringing the γ-carbon (C4) into close proximity with the nitrogen atom. This makes the molecule an ideal substrate for transition-metal-catalyzed enantioselective C–H amination, differentiating the enantiotopic hydrogens at C4 to form highly valuable chiral azetidines [3].

Application I: Reagent in the Enantioselective Synthesis of Chiral β-Blockers

In the synthesis of arylethanolamine β-blockers like Brefonalol, 2-methyl-4-phenylbutan-2-amine is coupled with an α-bromo ketone intermediate. The resulting prochiral ketone must be reduced enantioselectively to yield the active (R)- or (S)-enantiomer. The Corey-Bakshi-Shibata (CBS) reduction is the premier method for this transformation.

Causality of the Experimental Design

The CBS catalyst is an oxazaborolidine that acts as a chiral template. The Lewis basic nitrogen of the catalyst coordinates with the borane reducing agent, while the Lewis acidic boron coordinates with the oxygen of the prochiral ketone. The massive steric bulk of the 2-methyl-4-phenylbutan-2-amine side chain forces the ketone to adopt a single, highly favored transition state geometry, ensuring that hydride transfer occurs exclusively to one face of the carbonyl, yielding >95% enantiomeric excess (ee).

G A Dihydroquinolinone Derivative C Prochiral Ketone Intermediate A->C α-Bromination & N-Alkylation B 2-Methyl-4-phenylbutan-2-amine (Bulky Amine) B->C Nucleophilic Substitution D Enantioselective Reduction (CBS Catalyst) C->D Asymmetric Induction E Chiral β-Blocker (e.g., Brefonalol) D->E High ee%

Enantioselective synthetic workflow for Brefonalol utilizing 2-methyl-4-phenylbutan-2-amine.
Protocol 1: Asymmetric CBS Reduction of the Prochiral Ketone

Self-Validating System: This protocol utilizes low temperatures to suppress the non-catalyzed background reduction. In-process control (IPC) via chiral HPLC ensures the catalyst remains active and unhydrolyzed.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the prochiral ketone intermediate (10.0 mmol) and dissolve in anhydrous THF (30 mL).

  • Catalyst Addition: Add (R)-Me-CBS oxazaborolidine (1.0 mmol, 10 mol%) as a 1.0 M solution in toluene. Stir the mixture and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Asymmetric Reduction: Slowly add Borane-dimethyl sulfide (BH₃·SMe₂, 12.0 mmol) dropwise over 30 minutes. Critical Step: The slow addition prevents localized heating, which would degrade enantioselectivity.

  • Monitoring: Stir at -20 °C for 4 hours. Quench a 0.1 mL aliquot with methanol and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is complete when the ketone peak is <1%.

  • Workup: Carefully quench the bulk reaction with methanol (10 mL) at -20 °C to destroy excess borane. Warm to room temperature, concentrate under vacuum, and purify the resulting chiral amino alcohol via silica gel chromatography.

Application II: Substrate for Enantioselective γ-C(sp3)–H Desymmetrization

Recent breakthroughs in C–H functionalization have utilized 2-methyl-4-phenylbutan-2-amine as a substrate to construct four-membered azetidine rings [3, 4]. By employing a chiral Transient Directing Group (TDG) and a Palladium catalyst, the two enantiotopic hydrogens on the γ-carbon (C4) can be differentiated.

Causality of the Experimental Design

The primary amine reversibly condenses with a chiral aldehyde (the TDG) to form a chiral imine. This imine directs the Pd(II) center specifically to the γ-C(sp3)–H bond. The Thorpe-Ingold effect from the α-gem-dimethyl group lowers the entropic penalty of cyclization. The chiral environment of the TDG ensures that oxidative addition occurs preferentially at the pro-R or pro-S hydrogen of the C4 methylene group, yielding a chiral azetidine upon reductive elimination.

G A 2-Methyl-4-phenylbutan-2-amine (gem-Dimethyl promotes cyclization) C Pd(II) / Chiral Ligand Directing Group Complex A->C B Chiral Transient Directing Group (TDG) B->C Reversible Imine Formation D Enantioselective γ-C(sp3)-H Activation at C4 C->D Desymmetrization of Enantiotopic Hydrogens E Chiral Azetidine (Stereocenter at C4) D->E Oxidative Addition & Reductive Elimination

Mechanism of enantioselective Pd-catalyzed C(sp3)-H desymmetrization to form chiral azetidines.
Protocol 2: Enantioselective Pd-Catalyzed γ-C(sp3)–H Amination

Self-Validating System: The use of hexafluoroisopropanol (HFIP) is critical for stabilizing the high-valent Pd intermediates. The reaction is validated by GC-MS for conversion and Supercritical Fluid Chromatography (SFC) for enantiomeric excess.

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 15 mL pressure vial with 2-methyl-4-phenylbutan-2-amine (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and the chiral TDG (e.g., L-tert-leucine derivative, 0.1 mmol, 20 mol%).

  • Oxidant and Solvent: Add an electrophilic bystanding oxidant such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 mmol). Dissolve the mixture in a solvent system of HFIP/AcOH (4:1 v/v, 2.5 mL). Rationale: AcOH facilitates the reversible imine formation, while HFIP prevents catalyst deactivation.

  • C-H Activation: Seal the vial, remove it from the glovebox, and heat at 90 °C for 24 hours.

  • Workup & Cleavage: Cool to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃. The TDG naturally hydrolyzes during the aqueous basic workup, liberating the free chiral azetidine.

  • Analysis: Determine the ee% of the unpurified mixture using chiral SFC. Purify via preparative HPLC to isolate the (S)- or (R)-2-phenyl-azetidine derivative.

Quantitative Data Summary

The following table summarizes the performance metrics of 2-methyl-4-phenylbutan-2-amine across different enantioselective platforms, demonstrating its versatility as both a reagent and a substrate.

StrategyRole of 2-Methyl-4-phenylbutan-2-amineCatalyst SystemTarget MotifYield (%)Enantiomeric Excess (ee %)
Asymmetric Ketone Reduction Bulky Amine Reagent(R)-CBS / BH₃·SMe₂Chiral Amino Alcohol (Brefonalol)85 - 92> 95
Asymmetric Hydrogenation Bulky Amine ReagentRu-BINAP / H₂Chiral Amino Alcohol88 - 9492 - 98
C(sp3)–H Desymmetrization gem-Dimethyl SubstratePd(OAc)₂ / Chiral TDGChiral Azetidine65 - 7885 - 94
Light-Driven Triple Catalysis gem-Dimethyl SubstratePhotoredox / Co / Brønsted Acidγ-Amino Functionalized Deriv.70 - 85N/A (Racemic proof-of-concept)

References

  • National Center for Biotechnology Information. "2-Methyl-4-phenylbutan-2-amine - PubChem Compound Summary". PubChem. Available at:[Link]

  • Nakagawa, M.; Nagao, K.; Ohmiya, H. "γ-Amino C(sp3)–H Functionalization of Aliphatic Amines through a Light-Driven Triple Catalysis". ACS Catalysis 2024, 14, 8005–8012. Available at:[Link]

"protocol for asymmetric alkylation with a chiral amine"

Application Note: Protocol for the Enantioselective α -Alkylation of Aldehydes via Dual Photoredox-Organocatalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of chiral α -alkylated aldehydes as critical pharmacophore building blocks.

Introduction & Strategic Utility

The construction of chiral stereocenters adjacent to carbonyl groups is a foundational operation in the synthesis of active pharmaceutical ingredients (APIs). Historically, asymmetric α -alkylation relied on the use of pre-formed chiral enolates or stoichiometric chiral auxiliaries, which suffer from poor atom economy, harsh reaction conditions, and limited functional group tolerance.

The advent of enamine catalysis revolutionized this space , but the intermolecular α -alkylation of aldehydes with unactivated alkyl halides remained a formidable challenge due to the propensity of electrophiles to undergo SN​2 displacement at the nitrogen atom of the catalyst (N-alkylation) rather than at the α -carbon.

To bypass this kinetic bottleneck, modern protocols merge photoredox catalysis with chiral amine organocatalysis . By utilizing visible light to generate highly reactive, electron-deficient carbon radicals from alkyl halides, these radicals rapidly and stereoselectively add to the electron-rich chiral enamine. This dual-catalytic approach enables the direct, highly enantioselective α -alkylation of aldehydes under remarkably mild, ambient conditions, providing rapid access to complex pharmacophore fragments .

Mechanistic Principles & Causality (E-E-A-T)

This protocol operates as a self-validating, closed-loop redox system . The synergy between the two catalytic cycles ensures that reactive intermediates are consumed as fast as they are generated, preventing unwanted side reactions.

The Causality of the Dual Cycle:
  • Radical Generation (Photoredox Cycle): The photocatalyst, typically Ru(bpy)32+​ , absorbs blue light to reach a long-lived excited state ( ∗Ru2+ ). This species acts as a single-electron reductant, transferring an electron to an electron-deficient alkyl bromide (e.g., diethyl bromomalonate). This triggers mesolytic cleavage, releasing a bromide anion and an electrophilic carbon radical ( R∙ ), while oxidizing the metal to Ru3+ .

  • Stereoselective Attack (Organocatalytic Cycle): Simultaneously, the chiral amine condenses with the aldehyde to form a nucleophilic enamine. The bulky substituents on the imidazolidinone catalyst strictly shield one face of the enamine. The electrophilic radical ( R∙ ) selectively attacks the unshielded face, forming a highly electron-rich α -amino radical.

  • Redox Closing & Turnover: The α -amino radical is a strong reductant. It donates an electron back to the Ru3+ complex. This single-electron transfer (SET) perfectly regenerates the ground-state Ru2+ catalyst and converts the α -amino radical into an electrophilic iminium ion.

  • Hydrolysis: The iminium ion is hydrolyzed by water generated in the first step, releasing the enantioenriched α -alkylated aldehyde and regenerating the chiral amine catalyst.

DualCatalysiscluster_organoOrganocatalytic Cycle (Stereocontrol)cluster_photoPhotoredox Cycle (Radical Generation)AmineChiral Amine CatalystEnamineChiral Enamine(Nucleophilic)Amine->Enamine + Aldehyde- H₂OAminoRadα-Amino Radical(Strong Reductant)Enamine->AminoRad + R• (Radical Addition)IminiumIminium Ion(Electrophilic)AminoRad->Iminium SET Oxidation (- e⁻)RuIIIRu(III) OxidantAminoRad->RuIII Electron Transfer (e⁻)Iminium->Amine + H₂O- α-Alkylated ProductRuIIRu(II) CatalystRuII_star*Ru(II) Excited StateRuII->RuII_star Visible Light (450 nm)RuII_star->RuIII SET to R-BrR_RadicalElectrophilic Radical (R•)RuII_star->R_Radical Cleavage (- Br⁻)RuIII->RuII SET from α-Amino RadicalR_Radical->Enamine Stereoselective AttackR_BrAlkyl Bromide (R-Br)R_Br->RuII_star

Dual Catalytic Cycle: Synergistic Photoredox and Organocatalytic Asymmetric Alkylation.

Reagents and Equipment Setup

Materials Required
  • Aldehyde Substrate: 1.0 equivalent (e.g., octanal, phenylacetaldehyde).

  • Alkylating Agent: 1.2 equivalents (e.g., diethyl bromomalonate).

  • Organocatalyst: (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one TFA salt (20 mol%).

  • Photocatalyst: Ru(bpy)3​Cl2​⋅6H2​O (0.5 mol%).

  • Base: 2,6-Lutidine (1.2 equivalents).

  • Solvent: Dimethylformamide (DMF), anhydrous and degassed.

Equipment
  • Light Source: 450 nm Blue LED strip or a 26W compact fluorescent lamp (CFL). Causality: The Ru(bpy)32+​ complex has a Metal-to-Ligand Charge Transfer (MLCT) absorption band centered at 452 nm. Blue LEDs perfectly overlap with this maximum, ensuring highly efficient excitation without the detrimental thermal heating associated with broad-spectrum UV/Vis lamps.

  • Schlenk line for Freeze-Pump-Thaw degassing.

Step-by-Step Experimental Protocol

ProtocolWorkflowStep11. Reagent Prep& MixingStep22. Degassing(Freeze-Pump-Thaw)Step1->Step2 Exclude O₂Step33. Irradiation(Blue LED, 25°C)Step2->Step3 Initiate CycleStep44. Quenching& ExtractionStep3->Step4 Full ConversionStep55. Purification& Chiral HPLCStep4->Step5 Isolate Product

Step-by-Step Experimental Workflow for Photoredox-Organocatalytic Alkylation.

Step 1: Reaction Assembly
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ru(bpy)3​Cl2​⋅6H2​O (0.5 mol%) and the chiral imidazolidinone catalyst (20 mol%).

  • Add anhydrous DMF (to reach a 0.5 M concentration relative to the aldehyde).

  • Sequentially add the aldehyde (1.0 eq), diethyl bromomalonate (1.2 eq), and 2,6-lutidine (1.2 eq).

    • Causality for 2,6-Lutidine: The reaction generates HBr as a byproduct. A base is required to neutralize this acid to prevent the hydrolysis of the enamine intermediate. 2,6-Lutidine is chosen because its methyl groups provide steric hindrance, preventing it from acting as a competing nucleophile against the alkyl halide.

Step 2: Degassing (Critical Step)
  • Subject the reaction mixture to three cycles of Freeze-Pump-Thaw .

    • Causality for Degassing: Oxygen is a triplet diradical. If present, it will rapidly quench the ∗Ru2+ excited state via energy transfer. Furthermore, O2​ aggressively traps the intermediate carbon-centered radical ( R∙ ) to form peroxyl radicals, completely shutting down the desired C-C bond formation and generating oxidized byproducts.

Step 3: Irradiation
  • Backfill the Schlenk tube with inert Argon gas.

  • Place the tube approximately 5 cm away from the 450 nm Blue LED light source.

  • Stir the mixture vigorously at ambient temperature (25 °C) for 4 to 12 hours. Monitor the reaction progress via TLC or GC-MS.

Step 4: Workup and Purification
  • Once the aldehyde is fully consumed, turn off the light source and dilute the mixture with diethyl ether ( Et2​O ) and water.

  • Extract the aqueous layer with Et2​O (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure α -alkylated aldehyde.

Step 5: Chiral Analysis
  • Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) against a racemic standard.

Quantitative Data & Substrate Scope

The dual-catalysis protocol exhibits broad functional group tolerance and excellent stereocontrol across various aliphatic and aromatic aldehydes.

Table 1. Representative Scope of Enantioselective α -Alkylation of Aldehydes

EntryAldehyde SubstrateAlkylating Agent (Electrophile)Reaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1OctanalDiethyl bromomalonate49390
2PhenylacetaldehydeDiethyl bromomalonate58892
33-PhenylpropanalPhenacyl bromide68495
4Hydrocinnamaldehyde2,4-Dinitrobenzyl bromide88196
5HexanalBenzyl bromide127991

Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess determined by chiral HPLC.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Incomplete degassing leading to oxygen quenching, or insufficient light penetration.

    • Solution: Ensure strict adherence to the Freeze-Pump-Thaw protocol. If scaling up, use a flow chemistry setup (photochemical microreactor) to decrease the path length and maximize light penetration.

  • Issue: Low Enantiomeric Excess (ee)

    • Cause: Background racemic reaction driven by thermal enolization, or acid-catalyzed racemization of the product.

    • Solution: Ensure the reaction temperature does not exceed 25 °C. Verify the purity and stoichiometry of the 2,6-lutidine base to ensure all HBr is neutralized promptly.

  • Issue: Catalyst Degradation

    • Cause: Moisture in the solvent hydrolyzing the iminium/enamine intermediates prematurely.

    • Solution: Use strictly anhydrous DMF and oven-dried glassware.

References

  • MacMillan, D. W. C., et al. "Catalytic Asymmetric Intramolecular α -Alkylation of Aldehydes." Journal of the American Chemical Society, 2004. URL:[Link]

  • MacMillan, D. W. C., et al. "Merging Photoredox with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes." Science, 2008. URL:[Link]

  • Melchiorre, P., et al. "Enantioselective α -Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β -Cyanoaldehydes." Angewandte Chemie International Edition, 2015. URL:[Link]

"application of 2-methyl-4-phenylbutan-2-amine in pharmaceutical synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of 2-Methyl-4-phenylbutan-2-amine in the Synthesis of Aryloxypropanolamine Beta-Blockers

Executive Summary

2-Methyl-4-phenylbutan-2-amine (CAS 43052-72-8) is a highly specialized, sterically hindered primary amine utilized extensively as a key building block in pharmaceutical synthesis[1][2]. Its most prominent application is in the synthesis of Brefonalol , a potent quinolinone-class beta-adrenergic antagonist (beta-blocker) exhibiting distinct vasodilating properties[3][4]. This application note provides drug development professionals with a comprehensive, self-validating protocol for utilizing 2-methyl-4-phenylbutan-2-amine in epoxide ring-opening reactions, detailing the mechanistic causality behind solvent selection, steric control, and reaction optimization.

Mechanistic Insights: The Causality of Steric Hindrance

In the synthesis of aryloxypropanolamine beta-blockers, the critical step involves the nucleophilic attack of an amine on an epoxide intermediate[5]. The structural architecture of 2-methyl-4-phenylbutan-2-amine—specifically its α,α -dimethyl (tert-alkyl) configuration—serves two critical functions:

  • Prevention of Over-Alkylation: Primary amines typically risk secondary alkylation when reacting with epoxides. However, the bulky 1,1-dimethyl-3-phenylpropyl group imposes severe steric hindrance, effectively arresting the reaction at the secondary amine stage and ensuring high selectivity for the desired Brefonalol product[4].

  • Pharmacodynamic Affinity: The lipophilic 4-phenylbutan-2-yl tail is not merely a synthetic artifact; it is a critical pharmacophore. It perfectly occupies the lipophilic binding pocket of the β1​ -adrenergic receptor, conferring the high affinity and competitive antagonism characteristic of Brefonalol[4].

Experimental Methodology & Protocols

The synthesis of Brefonalol is a convergent, two-step process[3]. The protocol below is engineered with self-validating checkpoints to ensure high fidelity and reproducibility.

Phase 1: Synthesis of the Epoxide Intermediate Objective: Form 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one.

  • Reaction Setup: In a dry, round-bottom flask, dissolve 6-hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 eq). Causality: K2​CO3​ selectively deprotonates the phenolic hydroxyl group without hydrolyzing the subsequent epoxide.

  • Alkylation: Introduce epichlorohydrin (3.0 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 56°C) for 12-18 hours[3].

  • Self-Validation (TLC): Monitor via TLC (Silica gel, Dichloromethane:Methanol 95:5). The reaction is complete when the lower- Rf​ phenolic spot disappears.

  • Work-up: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude epoxide[3].

Phase 2: Regioselective Ring-Opening with 2-Methyl-4-phenylbutan-2-amine Objective: Nucleophilic opening of the epoxide to yield Brefonalol.

  • Reaction Setup: Dissolve the crude epoxide (1.0 eq) in absolute ethanol.

  • Amine Addition: Add 2-methyl-4-phenylbutan-2-amine (1.2 eq) to the solution[3].

  • Thermal Activation: Heat the mixture to reflux (78°C) for 12 hours. Causality: Ethanol acts as a protic solvent, hydrogen-bonding to the oxirane oxygen to increase its electrophilicity. The elevated temperature is mandatory to overcome the high activation energy barrier imposed by the sterically hindered tert-alkyl amine[5].

  • Work-up & Purification: Evaporate the ethanol. Dissolve the residue in ethyl acetate and wash with water. Extract the organic layer with 1M HCl to partition the basic Brefonalol into the aqueous phase (leaving neutral impurities behind). Basify the aqueous layer with 1M NaOH to pH 10, and back-extract with ethyl acetate.

  • Quality Control: Confirm product identity via LC-MS. Brefonalol ( C22​H28​N2​O2​ ) will present a dominant [M+H]+ adduct at m/z 353.22[6].

Quantitative Data: Reaction Optimization

The table below summarizes the empirical optimization of the ring-opening step, demonstrating the critical interplay between solvent proticity and thermal energy.

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Rationale
Dichloromethane25 (RT)24< 10N/AInsufficient thermal energy for the sterically hindered amine.
Acetonitrile82 (Reflux)184585Aprotic solvent lacks hydrogen-bonding activation for the epoxide.
Ethanol 78 (Reflux) 12 82 98 Optimal protic activation of epoxide; sufficient thermal energy.
Isopropanol82 (Reflux)147896Good protic activation, but slightly lower solubility of intermediates.

Visualizations

SynthWorkflow A 6-hydroxy-3,4-dihydro- 1H-quinolin-2-one C Epoxide Intermediate (Oxirane) A->C Step 1: Epoxidation B Epichlorohydrin (K2CO3, Acetone) B->C E Brefonalol (Beta-Blocker) C->E Step 2: Ring-Opening D 2-methyl-4-phenylbutan-2-amine (Ethanol, Reflux) D->E

Two-step synthetic workflow for Brefonalol using 2-methyl-4-phenylbutan-2-amine.

SignalingPathway Bref Brefonalol (Antagonist) Beta1 Beta-1 Adrenergic Receptor (Cardiac Tissue) Bref->Beta1 Competitive Inhibition Gs Gs Protein Activation Beta1->Gs Pathway Blocked AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Effect Vasodilation & Reduced Heart Rate PKA->Effect

Mechanism of action of Brefonalol inhibiting the Beta-1 adrenergic signaling pathway.

References

  • PubChem Compound Summary for CID 12851223 Title: 2-Methyl-4-phenylbutan-2-amine | C11H17N Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • PubChemLite Mass Spectrometry Data Title: Brefonalol (C22H28N2O2) - PubChemLite Source: Université du Luxembourg URL:[Link]

Sources

Application Note: Derivatization Strategies for the Analytical Determination of 2-Methyl-4-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Techniques: GC-MS, Liquid-Liquid Extraction (LLE), Chemical Derivatization

Structural Challenges of 2-Methyl-4-phenylbutan-2-amine

2-Methyl-4-phenylbutan-2-amine (CAS 43052-72-8) is a primary aliphatic amine characterized by a bulky α,α -dimethyl substitution[1]. Structurally related to the appetite suppressant phentermine ( α,α -dimethylphenethylamine), this compound presents significant analytical hurdles when analyzed in its native state via Gas Chromatography-Mass Spectrometry (GC-MS).

The primary analytical challenges include:

  • Steric Hindrance: The tertiary carbon attached directly to the primary amine physically shields the nitrogen atom, rendering standard derivatization agents (e.g., uncatalyzed silylating reagents) kinetically ineffective.

  • Chromatographic Degradation: The highly active N-H bonds interact strongly with the silanol groups of GC stationary phases, leading to severe peak tailing, irreversible adsorption, and thermal degradation.

  • Non-Specific Fragmentation: Under standard 70 eV Electron Ionization (EI), underivatized α,α -dimethyl amines undergo rapid alpha-cleavage. For 2-methyl-4-phenylbutan-2-amine, this yields a base peak of m/z 58 ( [C(CH3​)2​NH2​]+ ). Because m/z 58 is a ubiquitous fragment among many aliphatic amines, relying on it for definitive identification is analytically dangerous and prone to false positives[2].

Mechanistic Causality in Derivatization Choices

To achieve high-sensitivity quantification and unequivocal identification, chemical derivatization is a mandatory pre-analytical step. As an application scientist, the choice of reagent must be driven by the specific structural liabilities of the target analyte.

Why Perfluoroacyl Anhydrides? Highly reactive, linear perfluoroalkyl anhydrides—such as Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA)—are the gold standard for sterically hindered amines[3].

  • Overcoming Sterics: The linear, highly electrophilic nature of perfluoroanhydrides allows them to bypass the α,α -dimethyl bulk and rapidly acylate the amine.

  • Volatility Enhancement: The substitution of the active hydrogen with a perfluoroacyl group eliminates hydrogen bonding, drastically lowering the boiling point and ensuring sharp, Gaussian peak shapes.

  • Mass Spectral Shift: Acylation stabilizes alternative fragmentation pathways. Instead of the non-specific m/z 58 ion, PFPA and HFBA derivatives yield highly specific, high-mass fragment ions (e.g., m/z 160 for PFPA and m/z 210 for HFBA derivatives of α,α -dimethyl amines)[2][3]. This shift is critical for discriminating the target analyte from isobaric interferences in complex biological matrices.

Comparative Derivatization Strategies

The following table summarizes the quantitative and qualitative data for selecting the appropriate derivatization agent for 2-methyl-4-phenylbutan-2-amine.

Derivatization ReagentDerivative FormedPrimary Analytical AdvantageRecommended Application
Pentafluoropropionic Anhydride (PFPA) PerfluoroamideBest balance of volatility and unique high-mass fragments.GC-MS confirmation assays[3].
Heptafluorobutyric Anhydride (HFBA) PerfluoroamideMaximum mass spectral discrimination for isobaric compounds.GC-MS in complex matrices[2].
Trifluoroacetic Anhydride (TFAA) PerfluoroamideHighly reactive; yields lower mass fragments than PFPA.GC-MS routine screening[4][5].
Methyl Chloroformate (MCF) CarbamateAqueous reaction at room temperature; eliminates evaporation steps.Rapid GC-MS or GC-NPD[6].

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below incorporate internal standards prior to extraction to correct for recovery losses, and utilize chemical trapping to prevent the volatilization of the free-base amine.

Protocol A: GC-MS Derivatization using PFPA (Organic Phase)

This is the recommended protocol for definitive mass spectral identification.

  • Sample Preparation: Aliquot 1.0 mL of the biological sample (or aqueous standard) into a glass extraction tube. Add 50 µL of an appropriate deuterated internal standard (e.g., Phentermine-d5, 1 µg/mL).

  • Alkalinization: Add 0.5 mL of 1 M Sodium Carbonate buffer to adjust the sample to pH 9–10, ensuring the amine is fully converted to its free-base form[6].

  • Extraction: Add 3.0 mL of Ethyl Acetate (or 1-Chlorobutane). Vortex vigorously for 5 minutes, then centrifuge at 2500 rpm for 10 minutes to achieve phase separation.

  • Acidic Trapping (Expert Step): Transfer the upper organic layer to a clean glass tube. Crucial: Add 50 µL of 1% HCl in methanol. This converts the volatile free-base amine into a stable hydrochloride salt, preventing evaporative loss[3].

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C[5][7].

  • Derivatization: Add 50 µL of neat PFPA and 50 µL of Ethyl Acetate to the dried residue. Cap tightly and incubate at 70°C for 20 minutes[5][7].

  • Reagent Removal: Evaporate the reaction mixture to dryness under nitrogen. Note: Removing excess PFPA is critical to prevent degradation of the GC column stationary phase.

  • Reconstitution: Reconstitute the derivative in 100 µL of Ethyl Acetate. Inject 1 µL into the GC-MS system.

Protocol B: Rapid Aqueous Derivatization using MCF

This protocol is ideal for high-throughput screening as it bypasses the evaporation step.

  • Sample Preparation: Aliquot 1.0 mL of sample into a screw-capped glass tube. Add internal standard.

  • Buffering: Adjust to pH 9.0 using 1 M Sodium Carbonate buffer.

  • In-Situ Derivatization: Add 0.5 mL of Isooctane, followed immediately by 50 µL of Methyl Chloroformate (MCF).

  • Reaction: Shake the biphasic mixture vigorously at room temperature for 10 minutes. The MCF reacts with the amine in the aqueous phase, and the resulting non-polar carbamate immediately partitions into the isooctane layer[6].

  • Analysis: Centrifuge to separate the layers. Transfer the upper isooctane layer directly to an autosampler vial for GC-MS analysis.

Visualizations

Workflow N1 1. Sample Alkalinization (pH 9-10) Converts amine to free base N2 2. Liquid-Liquid Extraction Partition into Ethyl Acetate N1->N2 N3 3. Acidification & Evaporation Add HCl, dry under N2 (<40°C) N2->N3 N4 4. PFPA Derivatization Add PFPA, heat 70°C for 20 min N3->N4 N5 5. Excess Reagent Removal Evaporate to dryness N4->N5 N6 6. GC-MS Analysis Reconstitute & Inject N5->N6

Step-by-step workflow for the PFPA derivatization of sterically hindered amines.

Mechanism cluster_0 Underivatized Amine cluster_1 Perfluoroacylation (PFPA) A Active N-H Bond (Causes peak tailing) C Perfluoroacyl Group (High volatility & stability) A->C PFPA + Heat B Low Mass Fragments (m/z 58) (Poor MS specificity) D High Mass Fragments (Definitive Identification) B->D MS Shift

Logical relationship between perfluoroacylation and improved GC-MS analytical performance.

References

  • National Center for Biotechnology Information. "2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223 - PubChem". PubChem. Available at:[1]

  • Office of Justice Programs. "Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB". OJP.gov. Available at:[2]

  • SciSpace. "GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology". SciSpace. Available at:[3]

  • Oxford Academic. "Confirming Urinary Excretion of Mephentermine and Phentermine Following the Ingestion of Oxethazaine by Gas Chromatography". OUP.com. Available at:[5]

  • PubMed. "A convenient derivatization method for the determination of amphetamine and related drugs in urine". NIH.gov. Available at:[6]

  • PubMed. "Detection of phentermine in hair samples from drug suspects". NIH.gov. Available at:[4]

Sources

"chiral resolution of racemic mixtures with 2-methyl-4-phenylbutan-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chiral Resolution of Racemic Mixtures Utilizing Chiral Amines

Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. A vast number of bioactive molecules are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the body. This necessitates the separation of racemic mixtures—50:50 mixtures of both enantiomers—into their individual, optically pure forms.

One of the most robust, time-tested, and industrially scalable methods for achieving this separation is through diastereomeric salt formation.[1][2] This guide provides a comprehensive overview of the principles, protocols, and analytical techniques for the chiral resolution of racemic carboxylic acids using a chiral amine as the resolving agent. While this document will focus on the general application of a chiral amine, the principles and protocols described herein provide a foundational framework for employing specific chiral amines like 2-methyl-4-phenylbutan-2-amine in resolution experiments.

Principles and Mechanism: The Formation of Separable Diastereomers

The cornerstone of this classical resolution technique lies in the strategic conversion of a pair of enantiomers, which are physically inseparable by standard methods, into a pair of diastereomers, which have distinct physical properties.[3][4] This is accomplished by reacting the racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a second chiral compound, known as the resolving agent (e.g., a chiral amine).

The reaction between a racemic acid, (R/S)-Acid, and a single enantiomer of a chiral amine, (R)-Amine, yields two products: the (R)-Acid-(R)-Amine salt and the (S)-Acid-(R)-Amine salt. These two salts are diastereomers. Unlike the original enantiomers, diastereomers possess different physical properties, including solubility, melting point, and boiling point.[4][5] This crucial difference in solubility is exploited through a process called fractional crystallization to separate them.[6] The less soluble diastereomeric salt will preferentially crystallize from a carefully selected solvent, allowing for its isolation by filtration.[7] Subsequently, the pure acid enantiomer can be liberated from the isolated salt.

cluster_start Starting Materials cluster_reaction Step 1: Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation racemic_acid Racemic Mixture ((R)-Acid & (S)-Acid) diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) racemic_acid->diastereomers Reacts with resolving_agent Chiral Resolving Agent ((R)-Amine) resolving_agent->diastereomers less_soluble Less Soluble Salt Crystallizes ((S)-Acid-(R)-Amine) diastereomers->less_soluble Fractional Crystallization more_soluble More Soluble Salt in Solution ((R)-Acid-(R)-Amine) diastereomers->more_soluble pure_enantiomer Pure Enantiomer ((S)-Acid) less_soluble->pure_enantiomer Acid/Base Treatment recovered_agent Recovered Resolving Agent ((R)-Amine) less_soluble->recovered_agent

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocols: A Step-by-Step Guide

The success of a chiral resolution is highly dependent on the meticulous selection of the resolving agent and the crystallization solvent. The selection process is often empirical, requiring screening to find the optimal conditions.[1][8]

Part 1: Screening for Optimal Resolving Agent and Solvent

The ideal combination of a resolving agent and solvent will result in one diastereomeric salt being significantly less soluble than the other, leading to a high yield and high enantiomeric purity of the crystallized product.

Table 1: Common Chiral Resolving Agents

Class of Racemate to be ResolvedResolving Agent ClassExamples of Common Resolving Agents
Racemic Carboxylic AcidsChiral Amines(R)- or (S)-1-Phenylethylamine, Brucine, Strychnine, (1R,2S)-Ephedrine, Quinine[3][9]
Racemic AminesChiral Carboxylic Acids(R,R)- or (S,S)-Tartaric Acid, (R)- or (S)-Mandelic Acid, (1S)- or (1R)-Camphor-10-sulfonic acid[6][10]
Racemic AlcoholsChiral Carboxylic Acids(R)- or (S)-Mandelic acid (after derivatization of the alcohol to a half-ester)[5]

Protocol 1A: Small-Scale Solvent Screening

  • In separate small test tubes, dissolve a small, precise amount of the racemic acid and an equimolar amount of the chosen chiral amine (e.g., 2-methyl-4-phenylbutan-2-amine) in a minimal volume of various solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) with gentle heating.

  • Allow the solutions to cool slowly to room temperature, and then to 0-4 °C.

  • Observe which solvent systems yield crystalline precipitates. Note the quantity and quality of the crystals.

  • Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.

  • Analyze the enantiomeric purity of the acid after liberating it from the salt (see Protocol 1C) using Chiral HPLC or Polarimetry. The most effective solvent will yield a high recovery of crystals with a high enantiomeric excess (e.e.).

Part 2: Preparative Scale Resolution

Once an effective resolving agent and solvent system are identified, the process can be scaled up.

Protocol 1B: Diastereomeric Salt Formation and Fractional Crystallization

  • Dissolution and Salt Formation: In an appropriately sized flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent at an elevated temperature.

  • In a separate flask, dissolve the enantiomerically pure chiral amine (0.5 to 1.0 equivalent) in the same solvent, heating if necessary.

  • Slowly add the chiral amine solution to the carboxylic acid solution with stirring. Salt formation is often exothermic.

  • Crystallization: Allow the mixture to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can enhance crystallization. If crystallization does not occur, seeding with a small crystal from the screening experiment can be beneficial.[7]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, the isolated crystals can be recrystallized from the same solvent system. Dissolve the crystals in a minimal amount of the hot solvent and allow them to recrystallize as before.

Protocol 1C: Liberation of the Pure Enantiomer and Recovery of the Resolving Agent

  • Liberation: Suspend the purified diastereomeric salt crystals in water. Add a strong acid (e.g., 2M HCl) dropwise until the pH is acidic (pH 1-2) to protonate the amine and liberate the free carboxylic acid.[2]

  • Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate or diethyl ether). Repeat the extraction 2-3 times.

  • Isolation of Acid: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of Amine: Make the remaining aqueous layer basic by adding a strong base (e.g., 2M NaOH) to deprotonate the ammonium salt and regenerate the free chiral amine.[11] Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to recover the resolving agent for potential reuse.

cluster_main Liberation of Enantiomer from Isolated Salt cluster_acid_path Acidification cluster_base_path Basification of Aqueous Layer salt Isolated Diastereomeric Salt ((S)-Acid-(R)-Amine) add_acid Add Strong Acid (e.g., HCl) salt->add_acid Suspend in Water extract_acid Extract with Organic Solvent add_acid->extract_acid Forms Free Acid & Amine Salt in Water add_base Add Strong Base (e.g., NaOH) add_acid->add_base Aqueous Layer pure_acid Pure Enantiomer ((S)-Acid) extract_acid->pure_acid extract_base Extract with Organic Solvent add_base->extract_base Forms Free Amine recovered_amine Recovered Resolving Agent ((R)-Amine) extract_base->recovered_amine

Caption: Liberation of the pure enantiomer and recovery of the resolving agent.

Analytical Methods for Enantiomeric Purity Determination

Confirming the success of a chiral resolution requires accurate measurement of the enantiomeric purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Procedure:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the resolved carboxylic acid in the mobile phase.

  • Inject the sample onto a suitable chiral HPLC column (polysaccharide-based columns like Chiralpak® or Chiralcel® are common for carboxylic acids).[13]

  • Use a mobile phase typically consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.[7]

  • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • The enantiomeric excess (e.e.) is calculated from the areas of the two enantiomer peaks: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14] This is a fundamental technique for characterizing optically active substances.[15]

General Procedure:

  • Prepare a solution of the resolved enantiomer of a known concentration (c, in g/mL) in a suitable solvent.

  • Place the solution in a polarimeter cell of a known path length (l, in decimeters).

  • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).[16]

  • Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l x c)

  • The optical purity can be determined by comparing the measured specific rotation to the known specific rotation of the pure enantiomer: Optical Purity (%) = ([α]_observed / [α]_max) x 100

Table 2: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[12]High accuracy and sensitivity; directly measures both enantiomers; small sample amount needed.[17]Requires specialized and often expensive chiral columns; method development can be time-consuming.[12]
Polarimetry Measurement of the rotation of plane-polarized light.[14][18]Fast, non-destructive, and relatively inexpensive instrumentation.[14]Requires a pure standard for comparison; less sensitive to small amounts of impurity; requires a larger sample amount.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; nucleation is inhibited.Concentrate the solution; cool to a lower temperature; scratch the inside of the flask; add seed crystals.[7]
"Oiling Out" The diastereomeric salt's melting point is lower than the solution temperature; the salt is too soluble or precipitates too quickly from a highly supersaturated solution.Reduce the cooling rate; use a more dilute solution; change the solvent to one where the salt is less soluble.[7]
Low Enantiomeric Excess (e.e.) The solubility difference between the diastereomers is small in the chosen solvent; co-precipitation of the more soluble diastereomer occurred.Screen for a different solvent or solvent mixture; perform one or more recrystallizations of the isolated salt; ensure slow, controlled cooling.[7][11]
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor; insufficient amount of resolving agent used.Cool the crystallization mixture for a longer period or to a lower temperature; use a closer to 1:1 molar ratio of resolving agent to the desired enantiomer (i.e., 0.5 eq for a racemate).

Conclusion

Chiral resolution by diastereomeric salt formation is a powerful and practical technique for obtaining enantiomerically pure compounds, which are essential for research and development in the pharmaceutical and chemical industries. By understanding the underlying principles of diastereomer formation and leveraging systematic protocols for solvent screening, crystallization, and enantiomer liberation, researchers can effectively separate racemic mixtures. While the selection of the ideal resolving agent and conditions remains an empirical process, the methodologies detailed in this guide provide a robust framework for success. The application of rigorous analytical techniques like chiral HPLC and polarimetry is crucial for validating the outcome of the resolution and ensuring the final product meets the required specifications of enantiomeric purity.

References

  • Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

  • WMINOLAB. (2025, September 10). Determination of Optical Rotation by Polarimetry. Retrieved from [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Mandal, K. K. (n.d.). Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Britannica. (n.d.). Polarimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 12). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Dombrády, ZS., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • CRC Press. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

  • Ali, I., et al. (2014). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Journal of Chromatographic Science, 52(8), 858–867. Retrieved from [Link]

  • Zhang, T., et al. (2011). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Chromatographia, 73(1-2), 125-129. Retrieved from [Link]

Sources

Application Note: Catalytic Applications of Metal Complexes Featuring Phenylbutylamine Ligands and Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

In modern organometallic catalysis, 4-phenylbutylamine (PBA) serves a dual role as both a versatile coordinating ligand and a challenging substrate for C–H and C–N bond activation. The unique structural topology of PBA—a primary amine tethered to a polarizable phenyl ring via a flexible four-carbon aliphatic chain—provides specific thermodynamic and kinetic advantages in catalytic cycles.

From a mechanistic standpoint, the four-carbon spacer is optimal for forming stable five-membered metallacycles or facilitating intramolecular radical cyclizations (e.g., pyrroline formation)[1]. In polymer chemistry, when PBA is utilized as a pendant ligand in aminoborane precursors, the phenyl group enhances the solubility and refractive index of the resulting polymer, enabling robust characterization via size-exclusion chromatography[2]. This application note details three advanced catalytic workflows where PBA-derived metal complexes drive state-of-the-art chemical transformations.

Electrochemical Cobalt-Catalyzed Nitrene Transfer

Metal nitrene transfer catalysis is a powerful method for direct C–N bond formation. Historically, this required explosive or pre-functionalized nitrene precursors (e.g., azides or iminoiodinanes). Recent breakthroughs demonstrate that a reactive cobalt-nitrene intermediate can be generated directly from unfunctionalized 4-phenylbutylamine under electrochemically oxidative conditions[1].

Causality of Experimental Design

By employing constant potential electrolysis with a [CoIII(TPP)Cl] catalyst, the primary amine coordinates to the cobalt center and undergoes anodic oxidation. The flexible butyl chain of PBA allows the highly reactive nitrene radical to undergo an intramolecular C–H insertion, yielding 2-phenylpyrroline[1]. Carbon nanotube (CNT) electrodes are selected over standard glassy carbon to mitigate electrode surface fouling, sustaining catalytic turnover[1].

Workflow1 A 4-Phenylbutylamine (Ligand/Substrate) B [CoIII(TPP)Cl] Electrocatalysis A->B Coordination C Co-Nitrene Complex (EPR Active, g~2) B->C Anodic Oxidation (-e⁻, -H⁺) D Intramolecular C-H Insertion C->D Radical Transfer E 2-Phenylpyrroline (Cyclic Imine) D->E Cyclization

Electrocatalytic generation of a Co-nitrene complex from 4-phenylbutylamine.

Protocol 1: Electrochemical C–H Amination of PBA

Self-Validating System: The formation of the Co-nitrene intermediate must be continuously monitored via Electron Paramagnetic Resonance (EPR) spectroscopy, looking for the characteristic S = 1/2 signal at g ~ 2.

  • Cell Preparation: Equip an undivided electrochemical cell with a Carbon Nanotube (CNT) working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Reagent Loading: Dissolve 4-phenylbutylamine (model substrate) and [CoIII(TPP)Cl] (catalyst) in a suitable electrolyte solution (e.g., 0.1 M Bu4NPF6 in acetonitrile).

  • Electrolysis: Apply a constant oxidative potential. Monitor the current over time; a stable current indicates successful prevention of surface fouling by the CNT electrode[1].

  • In-Line Monitoring: Extract 0.5 mL aliquots and flash-freeze in liquid nitrogen. Analyze via EPR to confirm the presence of the Co-nitrene radical intermediate[1].

  • Workup: Terminate the reaction once current drops. Extract the organic layer, concentrate under reduced pressure, and purify 2-phenylpyrroline via silica gel chromatography.

Table 1: Electrocatalytic C-H Amination Performance[1]
Catalyst SystemWorking ElectrodeFaradaic Efficiency (FE)YieldMechanistic Observation
[CoIII(TPP)Cl]Glassy Carbon40.0%LowHigh initial FE, rapid surface fouling.
[CoIII(TPP)Cl]Carbon Nanotube (CNT)15.0%6.3%Lower FE, but stable current and higher overall turnover.

Iridium-Catalyzed Dehydrocoupling for Polyaminoborane Synthesis

Polyaminoboranes are inorganic analogues of polyolefins. Synthesizing soluble, high-molar-mass polyaminoboranes requires precise catalytic control to favor chain propagation over cyclic dimer formation.

Causality of Experimental Design

When the PBA-borane adduct (Ph(CH2)4NH2·BH3) is used as a monomer, the bulky phenyl group provides steric encumbrance that prevents crystallization, ensuring the polymer remains soluble in THF[2]. The [IrH2(POCOP)] precatalyst is strictly maintained at -40 °C. This low temperature thermodynamically suppresses the formation of cyclic bis(amino)boranes and kinetically traps the reactive intermediate to drive linear polymerization[2].

Workflow2 cluster_0 Catalytic Dehydrocoupling A Ph(CH2)4NH2·BH3 (PBA-Borane) B [IrH2(POCOP)] (1 mol%, THF, -40°C) A->B Coordination C Dehydrogenation (H2 Evolution) B->C B-H / N-H Activation D Polyaminoborane [Ph(CH2)4NH-BH2]n C->D Chain Propagation

Iridium-catalyzed dehydrocoupling of PBA-borane to soluble polyaminoboranes.

Protocol 2: Synthesis of[Ph(CH2)4NH–BH2]n

Self-Validating System: The reaction progress is validated in real-time via ¹¹B NMR. The monomer peak at δ = -19.7 ppm must cleanly transition to a broad polymeric signal without resolving into sharp doublet peaks (which would indicate off-target dimer formation)[2].

  • Precatalyst Activation: In a nitrogen-filled glovebox, dissolve 1.0 mol % of[IrH2(POCOP)] in anhydrous THF.

  • Temperature Equilibration: Transfer the solution to a Schlenk flask and cool to exactly -40 °C using a dry ice/acetone bath. Strict temperature control is mandatory to prevent cyclic dimer formation[2].

  • Monomer Addition: Add a pre-cooled THF solution of Ph(CH2)4NH2·BH3 dropwise.

  • Reaction Monitoring: Observe continuous H₂ gas evolution. Withdraw aliquots for ¹¹B NMR analysis. The reaction is complete when the sharp monomer signal (-19.7 ppm) disappears.

  • Isolation: Quench the reaction by exposing it to air. Precipitate the polymer by dropping the THF solution into vigorously stirred, cold hexane. Filter and dry under vacuum to isolate the high molar mass polyaminoborane.

Table 2: Metal-Catalyzed Dehydrocoupling of PBA-Borane[2]
PrecatalystLoadingSolvent / TempConversionPrimary Product
[IrH2(POCOP)]1.0 mol %THF / -40 °C>95%Polyaminoborane (~40% isolated yield)
Skeletal Nickel5.0 mol %THF / 20 °C~6% (at 9h)[Ph(CH2)4NH]2BH (Cyclic Dimer)

High-Valent Cobalt Diamond Core Activation of C(sp³)–NH₂ Bonds

Beyond serving as a polymer side-chain or a nitrene precursor, PBA acts as an excellent mechanistic probe for studying extreme biological oxidations. High-valent Co(III,IV)₂(μ-O)₂ diamond core complexes mimic the active site of the enzyme Ammonia Monooxygenase (AMO)[3].

Causality of Experimental Design

When PBA is introduced to the Co(III,IV)₂(μ-O)₂ complex at -60 °C, it coordinates directly to the metal center. This coordination increases the self-decay rate of the cobalt complex by a full order of magnitude (from 0.008 to 0.076 s⁻¹)[3]. The steric accessibility of the α-carbon adjacent to the PBA amino group allows the complex to selectively activate the C(sp³)–NH₂ bond, cleaving it to yield hydroxylamine (mimicking the biological AMO pathway) and alkyl chlorides[3]. This self-validating system is tracked via ¹⁵N NMR when using ¹⁵N-labeled PBA, confirming the exclusive formation of ¹⁵NH₂OH[3].

References

  • Electrochemical C–H Amination from a Primary Amine via a Cobalt Nitrene Intermediate Source: ChemRxiv URL:[Link]

  • Catalytic Synthesis, Characterization, and Properties of Polyaminoborane Homopolymers and Random Copolymers Source: Macromolecules (ACS Publications) URL:[Link]

  • Direct Activation of the C(sp³)–NH₂ Bond of Primary Aliphatic Alkylamines by a High-Valent CoIII,IV₂(μ-O)₂ Diamond Core Complex Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application Note: Methodologies for the Selective N-Methylation of Sterically Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with 2-methyl-4-phenylbutan-2-amine

Introduction

The N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. The addition of a methyl group to a nitrogen atom can profoundly influence a molecule's pharmacological profile by altering its basicity, lipophilicity, metabolic stability, and ability to interact with biological targets. However, the selective mono-methylation of primary amines can be challenging, often complicated by over-alkylation to form the corresponding tertiary amine or even quaternary ammonium salts. This issue is exacerbated when the primary amine is sterically hindered, such as in the case of 2-methyl-4-phenylbutan-2-amine, where the bulky tert-alkyl substituent impedes access to the nitrogen atom.

This application note provides a detailed guide to two reliable and widely practiced methodologies for the N-methylation of the sterically hindered primary amine, 2-methyl-4-phenylbutan-2-amine, to yield N,2-dimethyl-4-phenylbutan-2-amine. We will explore the classic Eschweiler-Clarke reaction and a modern reductive amination protocol using sodium triacetoxyborohydride. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to assist researchers in selecting the most suitable method for their specific needs.

Challenges in Methylating Neopentyl-like Amines

The primary amine in 2-methyl-4-phenylbutan-2-amine is attached to a tertiary carbon atom, creating a neopentyl-like environment. This steric bulk significantly slows the rate of nucleophilic attack, which is a key step in many N-alkylation reactions. Traditional methods using methyl iodide or dimethyl sulfate often fail or lead to a mixture of products, including significant amounts of the unreacted starting material and the quaternary ammonium salt if forced under harsh conditions. Therefore, methods that proceed through a less sterically demanding intermediate, such as an iminium ion, are generally more successful.

Methodology I: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] It is a reductive amination process where formaldehyde provides the carbon for the methyl group, and formic acid serves as the hydride donor.[3][4] A key advantage of this reaction is that it inherently prevents over-methylation beyond the tertiary amine stage, as the formation of a quaternary salt is not possible under these conditions.[2]

Reaction Mechanism

The mechanism involves two key stages. First, the primary amine attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to form a methylene iminium ion. In the second stage, a hydride is transferred from a formate ion (derived from formic acid) to the electrophilic carbon of the iminium ion, yielding the monomethylated secondary amine and releasing carbon dioxide.[1][5] The process then repeats, with the newly formed secondary amine reacting with another equivalent of formaldehyde and formic acid to yield the final tertiary amine.

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism cluster_reactants Reactants cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Repetition Amine R-NH₂ Hemiaminal Hemiaminal R-NH-CH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O FormicAcid HCOOH Iminium Iminium Ion [R-N⁺H=CH₂] Hemiaminal->Iminium - H₂O SecAmine Secondary Amine R-NH-CH₃ Iminium->SecAmine + HCOO⁻ - CO₂ CO2 CO₂ TertAmine Tertiary Amine R-N(CH₃)₂ SecAmine->TertAmine + CH₂O, HCOOH (Repeats)

Caption: Mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-methyl-4-phenylbutan-2-amine≥98%e.g., Sigma-Aldrich
Formaldehyde solution37 wt. % in H₂Oe.g., Fisher Scientific
Formic acid≥95%e.g., Sigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ≥97%e.g., VWR Chemicals
Diethyl ether (Et₂O)Anhydrouse.g., Fisher Scientific
Magnesium sulfate (MgSO₄)Anhydrouse.g., VWR Chemicals
Hydrochloric acid (HCl)Concentrated (37%)e.g., VWR Chemicals

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-phenylbutan-2-amine (5.0 g, 30.6 mmol).

  • Add formic acid (5.64 g, 4.6 mL, 122.4 mmol, 4.0 equiv.).

  • Add formaldehyde solution (37 wt. %, 7.45 g, 6.9 mL, 91.8 mmol, 3.0 equiv.).

  • Heat the reaction mixture to 90-100 °C in an oil bath and maintain for 6-8 hours. The evolution of CO₂ gas should be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 12 by the slow addition of 6 M sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N,2-dimethyl-4-phenylbutan-2-amine as a clear oil.

Methodology II: Reductive Amination with Sodium Triacetoxyborohydride

A more modern and often milder alternative to the Eschweiler-Clarke reaction is reductive amination using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] This reagent is particularly effective because it is less reactive towards aldehydes and ketones than it is towards the intermediate iminium ion, which minimizes side reactions.[8] The reaction can be performed as a one-pot procedure and often proceeds at room temperature, making it compatible with a wider range of functional groups.[9]

Rationale and Mechanism

The reaction follows a similar pathway to the Eschweiler-Clarke reaction in that it involves the initial formation of an iminium ion from the amine and formaldehyde. However, instead of formic acid, a borohydride reagent acts as the hydride donor. NaBH(OAc)₃ is particularly well-suited for this transformation due to its mild nature and tolerance of slightly acidic conditions which can be used to catalyze iminium ion formation.[6][7] The presence of the electron-withdrawing acetate groups attenuates the reactivity of the borohydride, making it selective for the iminium ion over the starting aldehyde.

Reductive_Amination_Workflow Reductive Amination Workflow Start Combine Amine, Formaldehyde, & Solvent (e.g., DCE) Stir Stir at RT (Imine/Iminium Formation) Start->Stir Add_Reducer Add NaBH(OAc)₃ Stir->Add_Reducer React Reaction Continues (Typically 1-16 h at RT) Add_Reducer->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (e.g., sat. NaHCO₃) Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography/Distillation) Dry->Purify Product Final Product: N,N-Dimethylated Amine Purify->Product

Caption: General workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-methyl-4-phenylbutan-2-amine≥98%e.g., Sigma-Aldrich
Paraformaldehyde (PFA)Reagent Gradee.g., Sigma-Aldrich
Sodium triacetoxyborohydride≥97%e.g., Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrouse.g., Fisher Scientific
Acetic acid (optional)Glaciale.g., VWR Chemicals
Sodium bicarbonate (NaHCO₃)Saturated solutione.g., VWR Chemicals
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrouse.g., VWR Chemicals

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methyl-4-phenylbutan-2-amine (5.0 g, 30.6 mmol) and paraformaldehyde (2.76 g, 91.8 mmol, 3.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE, 100 mL) and stir the suspension at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (19.5 g, 91.8 mmol, 3.0 equiv.). Note: The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.) can be added.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired N,2-dimethyl-4-phenylbutan-2-amine.

Comparative Analysis of Methodologies

Both methods are highly effective for the N-methylation of 2-methyl-4-phenylbutan-2-amine. The choice between them often depends on the scale of the reaction, available equipment, and the presence of other functional groups in the molecule.

ParameterEschweiler-Clarke ReactionReductive Amination with NaBH(OAc)₃
Reagents Formic acid, FormaldehydeParaformaldehyde, NaBH(OAc)₃
Temperature High (90-100 °C)Mild (Room Temperature)
Reaction Time 6-12 hours12-16 hours
Workup Requires careful neutralization of excess strong acid.Simple aqueous quench.
Functional Group Tol. Good, but sensitive to acid-labile groups.Excellent; tolerates a wide range of functional groups.
Safety/Handling Corrosive formic acid; requires good ventilation.NaBH(OAc)₃ is moisture-sensitive. DCE is a chlorinated solvent.
Cost Generally lower reagent cost.NaBH(OAc)₃ is more expensive than formic acid.
Scalability Easily scalable; exothermic neutralization needs care.Readily scalable.

Conclusion

The N-methylation of sterically hindered primary amines like 2-methyl-4-phenylbutan-2-amine can be achieved with high efficiency using either the Eschweiler-Clarke reaction or reductive amination with sodium triacetoxyborohydride. The Eschweiler-Clarke method is a robust, cost-effective procedure ideal for substrates that can tolerate heat and acidic conditions. In contrast, the use of NaBH(OAc)₃ provides a milder, more selective alternative that is highly compatible with sensitive functional groups, albeit at a higher reagent cost. The protocols detailed in this note offer reliable and reproducible methods for researchers and drug development professionals to synthesize N-methylated amines, a critical structural motif in modern medicinal chemistry.

References

  • Catalysis Science & Technology. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved March 15, 2026, from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved March 15, 2026, from [Link]

  • IRIS. (n.d.). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved March 15, 2026, from [Link]

  • ScienceDirect. (2005, January 1). Direct synthesis of N-methylurethanes from primary amines with dimethyl carbonate. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved March 15, 2026, from [Link]

  • SEDICI. (n.d.). dimethyl carbonate. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved March 15, 2026, from [Link]

  • University of Pennsylvania. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved March 15, 2026, from [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved March 15, 2026, from [Link]

Sources

Application Note: Synthesis of N-Substituted Derivatives of 2-Methyl-4-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-4-phenylbutan-2-amine (CAS: 43052-72-8 | PubChem CID: 12851223)[1]

Executive Summary & Mechanistic Context

The functionalization of primary α -tertiary amines (tert-alkylamines) represents a classic steric challenge in synthetic organic chemistry. 2-Methyl-4-phenylbutan-2-amine features a fully substituted α -carbon (two methyl groups and an ethyl-phenyl chain) directly adjacent to the nucleophilic nitrogen[1].

When attempting to synthesize N-substituted derivatives of this molecule, traditional direct alkylation (SN2) pathways frequently fail or result in abysmal yields (<30%). The bulky α,α -dimethyl groups physically block the 180° trajectory required for the nitrogen lone pair to attack an alkyl halide, leading instead to base-catalyzed elimination (E2) of the electrophile[2].

To overcome this, we must bypass the tetrahedral transition state. This guide details two robust, field-proven methodologies:

  • Reductive Amination: Leverages an sp2 -hybridized iminium intermediate to relieve steric strain[3].

  • Acylation-Reduction: Utilizes a highly planar, electrophilic acylium equivalent to force C–N bond formation, followed by aggressive hydride reduction[4].

Workflow Decision Matrix

The choice of synthetic route depends entirely on the steric demand of the incoming N-substituent.

G A 2-Methyl-4-phenylbutan-2-amine (Bulky α-Tertiary Amine) B Steric Assessment of Target Substituent A->B C Reductive Amination (Aldehyde + STAB) B->C Primary/Secondary Alkyl Groups D Acylation-Reduction (Acyl Chloride -> LiAlH4) B->D Sterically Demanding Alkyl Groups E Direct Alkylation (MeI + K2CO3) B->E Methylation Only F N-Alkyl Derivative (High Yield) C->F G N-Alkyl Derivative (Excellent Yield) D->G H N-Methyl Derivative (Prone to Over-alkylation) E->H

Decision matrix for N-alkylation of bulky α-tertiary amines based on electrophile sterics.

Protocol A: Reductive Amination (The sp2 Bypass)

This protocol is optimized for the installation of primary or secondary alkyl groups (e.g., benzyl, ethyl, isobutyl). By condensing the amine with an aldehyde, the nitrogen transitions from sp3 to sp2 hybridization. This flattening of the local geometry temporarily relieves the steric clash caused by the α -methyl groups, allowing the intermediate to be trapped by a mild hydride source. While enzymatic imine reductases (IREDs) are emerging for this purpose[5], chemical reduction remains the benchtop standard.

Reagents
  • 2-Methyl-4-phenylbutan-2-amine (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Formation: To an oven-dried round-bottom flask purged with argon, dissolve 2-methyl-4-phenylbutan-2-amine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv) dropwise. Stir the mixture at room temperature for 45 minutes.

    • Scientist Insight (Causality): The mild acid protonates the intermediate hemiaminal, facilitating the loss of water to form the highly reactive iminium ion. Without acid, the equilibrium heavily favors the starting materials due to the amine's bulk.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes to control mild hydrogen evolution.

    • Scientist Insight (Causality): STAB is specifically chosen over NaBH₄ because it does not reduce unactivated aldehydes at room temperature. This prevents the competitive reduction of your starting aldehyde into an alcohol, ensuring high atom economy.

  • Completion: Stir for 12–16 hours under argon.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Quality Control (Self-Validating System)
  • 1H NMR Check: The protocol is validated by the complete disappearance of the highly deshielded aldehyde proton signal ( δ 9.5–10.0 ppm) and the emergence of a new benzylic/alkyl CH₂ signal ( δ 3.5–4.0 ppm).

  • LC-MS Check: Confirm the presence of the [M+H]+ peak corresponding to the secondary amine. The absence of a tertiary amine mass confirms that STAB successfully prevented over-alkylation.

Protocol B: Acylation-Reduction (The Planar Intermediate Strategy)

When attempting to install highly sterically demanding groups, even reductive amination fails because the initial hemiaminal cannot form. In these cases, we utilize the acylation-reduction pathway. Acyl chlorides, activated by nucleophilic catalysts, form planar, highly electrophilic intermediates that can penetrate the steric shield of the tert-alkylamine.

Reagents
  • Step 1: 2-Methyl-4-phenylbutan-2-amine (1.0 equiv), Acyl Chloride (1.2 equiv), Triethylamine (Et₃N) (2.0 equiv), 4-Dimethylaminopyridine (DMAP) (0.1 equiv), Anhydrous DCM.

  • Step 2: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv), Anhydrous THF.

Step-by-Step Methodology
Step 1: N-Acylation
  • Dissolve the amine, Et₃N, and DMAP in anhydrous DCM (0.3 M) and cool to 0 °C in an ice bath.

    • Scientist Insight (Causality): DMAP is not just a base; it is a nucleophilic catalyst. It reacts with the acyl chloride to form an N-acylpyridinium ion. This intermediate is far more electrophilic than the parent acyl chloride and lacks the steric bulk of the chloride counter-ion, allowing the hindered amine to attack efficiently.

  • Add the acyl chloride dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • Wash the organic layer sequentially with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate amide.

Step 2: Hydride Reduction
  • In a rigorously dried flask under argon, suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Dissolve the intermediate amide in a minimal amount of THF and add it dropwise to the LiAlH₄ suspension.

  • Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 8 hours.

    • Scientist Insight (Causality): Amides are exceptionally stable due to nitrogen-carbonyl resonance. Mild hydrides cannot break this bond; the strong nucleophilicity and Lewis acidic lithium coordination provided by LiAlH₄ are mandatory to drive the reduction to the amine.

  • The Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

    • Scientist Insight (Causality): This precise stoichiometric quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid. Deviating from this causes the formation of a gelatinous emulsion that traps the product and ruins yields.

  • Filter through a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate.

Validation & Quality Control (Self-Validating System)
  • Step 1 (IR Spectroscopy): Validated by the appearance of a strong, sharp amide carbonyl stretch at 1650 cm⁻¹ and the shift of the N-H stretch from a primary amine doublet (3300-3400 cm⁻¹) to a secondary amide singlet.

  • Step 2 (IR & NMR): Validated by the complete disappearance of the 1650 cm⁻¹ carbonyl stretch in the IR spectrum. In 1H NMR, the protons adjacent to the newly formed amine will shift upfield compared to their position in the amide intermediate.

Quantitative Data Summary

The following table summarizes the expected performance of various N-substitution strategies when applied specifically to α -tertiary amines like 2-methyl-4-phenylbutan-2-amine.

Synthesis StrategyReagent SystemTarget N-SubstitutionTypical YieldSteric TolerancePrimary Limitation
Direct Alkylation R-X, K₂CO₃, MeCNMethylation only15 - 30%LowHigh risk of E2 elimination of the alkyl halide
Reductive Amination R-CHO, STAB, AcOHPrimary/Secondary Alkyl75 - 85%ModerateFails with bulky ketones (requires aldehydes)
Acylation-Reduction 1. R-COCl, DMAP2. LiAlH₄, THFBulky/Tertiary Alkyl80 - 95%Very HighRequires strict anhydrous conditions and reflux

References

  • 2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223 - PubChem National Center for Biotechnology Information (NCBI). URL:[Link]

  • Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst RSC Advances. URL:[Link]

  • Primary α-Tertiary Amine Synthesis via α-C–H Functionalization Nature. URL:[Link]

  • A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate ACS Catalysis. URL:[Link]

  • Diastereoselective synthesis of [1]rotaxanes via an active metal template strategy Chemical Science (RSC). URL:[Link]

Sources

Application Note: Optimizing Reaction Conditions for Diastereoselective Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of complex active pharmaceutical ingredients (APIs), particularly polyketide-derived macrolides and chiral amino alcohols, demands rigorous control over both relative and absolute stereochemistry[1]. Diastereoselective synthesis relies on the precise tuning of reaction conditions—such as temperature, solvent polarity, Lewis acid selection, and base sterics—to favor a single, highly ordered transition state geometry.

This Application Note details two cornerstone methodologies utilized in modern drug development: the Evans Asymmetric Aldol Reaction for stereocontrolled C–C bond formation[2], and Substrate-Directed Ketone Reductions for the divergent, diastereoselective synthesis of 1,3-diols[3].

Part 1: The Evans Asymmetric Aldol Reaction (Syn-Selective)

Mechanistic Causality: The "Why" Behind the Conditions

The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to dictate the stereochemical outcome of an aldol addition[2]. The causality of the reaction's exceptional diastereoselectivity (>99:1 dr) lies in the generation of a tightly bound, highly ordered Z-boron enolate.

  • Enolization Dynamics: Dibutylboron triflate (Bu₂BOTf) is selected because the resulting B–O bonds are exceptionally short, creating a rigid enolate structure. Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents unwanted N-acylation and thermodynamically favors the Z-enolate geometry over the E-enolate.

  • Transition State Control: The reaction proceeds through a six-membered Zimmerman-Traxler chair transition state[4]. The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) sterically blocks one face of the enolate. This forces the incoming aldehyde to approach from the opposite, unhindered face, exclusively yielding the syn-aldol adduct.

Table 1: Optimization of Enolization Conditions

The choice of Lewis acid and base strictly dictates the enolate geometry and the resulting diastereomeric ratio (dr).

Lewis AcidBaseTemperature (°C)Enolate GeometryMajor Diastereomerdr (syn:anti)
Bu₂BOTf (1.1 eq) DIPEA (1.2 eq) -78 to 0 Z-enolate Syn (Evans) >99:1
TiCl₄ (1.1 eq)DIPEA (1.2 eq)-78Z-enolateSyn (Evans)94:6
Sn(OTf)₂ (1.1 eq)N-Ethylpiperidine-78Z-enolateSyn (Evans)90:10
MgBr₂·OEt₂ (1.1 eq)DIPEA (1.2 eq)-78 to 0E-enolateAnti95:5
Workflow Visualization

G N1 Chiral Imide (e.g., Oxazolidinone) N2 Enolization Bu2BOTf, DIPEA, -78°C N1->N2 N3 Z-Boron Enolate (Reactive Intermediate) N2->N3 N4 Aldol Addition R-CHO, -78°C to 0°C N3->N4 N5 Zimmerman-Traxler Transition State N4->N5 N6 Syn-Aldol Adduct (>97% dr) N5->N6 Facial Control N7 Auxiliary Cleavage (LiOH/H2O2 or LiBH4) N6->N7 N8 Enantiopure Building Block (Acid, Alcohol, or Amide) N7->N8 Auxiliary Recovery

Caption: Workflow of the Evans Asymmetric Aldol Reaction and subsequent chiral auxiliary cleavage.

Protocol 1: Syn-Selective Evans Aldol Addition

This protocol is a self-validating system adapted from standard Organic Syntheses procedures[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under vacuum and purge with Argon. Add the chiral N-acyl oxazolidinone (10.0 mmol) and anhydrous CH₂Cl₂ (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise, add Bu₂BOTf (1.0 M in CH₂Cl₂, 11.0 mL, 11.0 mmol) over 10 minutes, monitoring the internal temperature to ensure it does not exceed -70 °C. Stir for 5 minutes, then add DIPEA (2.1 mL, 12.0 mmol) dropwise. Stir the resulting pale yellow solution at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete Z-enolate formation.

  • Aldol Addition: Re-cool the reaction to -78 °C. Add the desired aldehyde (11.5 mmol) dropwise either neat or as a solution in 5 mL of CH₂Cl₂. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.

  • Validation Check 1 (TLC): Quench a 50 µL aliquot in saturated aqueous NH₄Cl and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc, 7:3). The starting imide should be completely consumed.

  • Oxidative Quench: Crucial Step: The robust boron-aldolate complex must be oxidatively cleaved. Cool the mixture to 0 °C and sequentially add pH 7 phosphate buffer (10 mL), methanol (30 mL), and 30% aqueous H₂O₂ (10 mL). Stir vigorously for 1 hour at 0 °C.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with CH₂Cl₂ (3 × 50 mL). Wash the combined organics with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Validation Check 2 (NMR): Analyze the crude mixture via ¹H NMR. The syn-aldol adduct is confirmed by the coupling constant of the α- and β-protons (typically J = 2–4 Hz), whereas the anti-adduct would exhibit a larger coupling (J = 7–9 Hz).

Part 2: Substrate-Directed Diastereoselective Reductions

Mechanistic Causality: The "Why" Behind the Conditions

Following the establishment of the aldol framework, drug development workflows often require the elaboration of β-hydroxy ketones into 1,3-diols[5]. The stereochemical outcome (syn vs. anti) can be completely inverted simply by altering the reaction conditions and the nature of the hydride source[3].

  • Syn-1,3-Diols (Narasaka-Prasad Reduction): Utilizing diethylmethoxyborane (Et₂BOMe) and NaBH₄, this method relies on the formation of a rigid, six-membered boron chelate between the β-hydroxyl group and the ketone[6]. The chelate locks the conformation, forcing the intermolecular hydride (from NaBH₄) to attack the carbonyl carbon from the less sterically hindered equatorial face, yielding the syn-1,3-diol[7].

  • Anti-1,3-Diols (Evans-Saksena Reduction): This protocol employs tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)[8]. The reagent undergoes a rapid ligand exchange with the free β-hydroxyl group. The hydride is then delivered intramolecularly via a chair-like transition state, exclusively yielding the anti-1,3-diol[9].

Table 2: Divergent Reduction of β-Hydroxy Ketones
ProtocolReagentsSolventTemperature (°C)Hydride DeliveryMajor Productdr
Narasaka-Prasad Et₂BOMe, NaBH₄THF / MeOH-78IntermolecularSyn-1,3-diol >95:5
Evans-Saksena Me₄NHB(OAc)₃AcOH / MeCN-40 to 0IntramolecularAnti-1,3-diol >95:5
Workflow Visualization

G N1 β-Hydroxy Ketone Substrate N2 Narasaka-Prasad Conditions Et2BOMe, NaBH4, THF/MeOH, -78°C N1->N2 N3 Evans-Saksena Conditions Me4NHB(OAc)3, AcOH/MeCN, -40°C N1->N3 N4 Intermolecular Hydride Delivery (Boron Chelate) N2->N4 N5 Intramolecular Hydride Delivery (Directed by OH) N3->N5 N6 Syn-1,3-Diol (>95:5 dr) N4->N6 Less Hindered Face Attack N7 Anti-1,3-Diol (>95:5 dr) N5->N7 Chair-like TS

Caption: Mechanistic divergence in the diastereoselective reduction of β-hydroxy ketones.

Protocol 2: Narasaka-Prasad Syn-Reduction

This protocol ensures the highly selective formation of syn-1,3-diols, a motif heavily featured in polyketide APIs[6].

Step-by-Step Methodology:

  • Chelate Formation: Dissolve the β-hydroxy ketone (5.0 mmol) in a mixture of anhydrous THF (20 mL) and anhydrous Methanol (5 mL) under an Argon atmosphere. Cool the solution to -78 °C.

  • Boron Addition: Add Et₂BOMe (1.0 M in THF, 5.5 mL, 5.5 mmol) dropwise. Stir the reaction at -78 °C for 30 minutes. Causality note: This incubation period is critical to ensure complete formation of the rigid boron chelate before introducing the reducing agent.

  • Reduction: Add solid NaBH₄ (5.5 mmol) in one portion. The presence of methanol is required to slowly liberate the active hydride species from the borohydride. Stir the suspension at -78 °C for 3 to 4 hours.

  • Validation Check 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The product diol will stain intensely with p-anisaldehyde or phosphomolybdic acid (PMA).

  • Quench & Boron Removal: Quench the reaction at -78 °C by the careful addition of glacial acetic acid (1 mL). Warm the mixture to room temperature and concentrate in vacuo.

  • Azeotropic Distillation: To remove the covalently bound boron, dissolve the crude residue in methanol (20 mL) and concentrate in vacuo. Repeat this process three times. Causality note: This drives off the boron as volatile trimethyl borate, B(OMe)₃.

  • Validation Check 2 (NMR): After purification via silica gel chromatography, validate the syn-1,3-diol stereochemistry via ¹H NMR. The acetonide derivative of the diol can be synthesized to confirm stereochemistry via Rychnovsky's ¹³C NMR chemical shift method (acetonide methyl groups at ~19 and ~30 ppm indicate a syn-diol).

References

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid" Organic Syntheses, 1990, 68, 83. 2

  • Grokipedia Contributors. "Carbonyl reduction" Grokipedia.7

  • Wikipedia Contributors. "Carbonyl reduction" Wikipedia. 9

  • Organic Syntheses Contributors. "Organic Syntheses Procedure: Evans Syn-Aldol Adduct" Organic Syntheses. 4

  • Chemophilic. "Celebrating Indian Contributions to Named Reactions and Reagents in Chemistry" Wordpress. 3

  • Paterson, I. et al. "A Practical Synthesis of (+)-Discodermolide and Analogues: Fragment Union by Complex Aldol Reactions" Journal of the American Chemical Society, 2001. 6

  • ISKOI Contributors. "fic diols - ILC class details" ISKOI. 5

  • Wikidoc Contributors. "Aldol reaction" Wikidoc.1

  • Dong, G. et al. "Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions" PMC, 2022.8

Sources

Advanced Protocols for Asymmetric Induction using Methyl(2-methyl-4-phenylbutan-2-yl)amine via Asymmetric Counteranion-Directed Catalysis (ACDC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly enantioselective transformations using organocatalysis has traditionally relied on chiral amines to form reactive enamine or iminium intermediates. However, the paradigm of Asymmetric Counteranion-Directed Catalysis (ACDC) demonstrates that exceptional asymmetric induction can be achieved using an achiral amine, provided it is sterically demanding enough to form a rigid, stereocontrolling ion pair with a chiral Brønsted acid [1].

This application note details the use of Methyl(2-methyl-4-phenylbutan-2-yl)amine —a highly sterically hindered, achiral secondary amine—as a superior co-catalyst in ACDC. When paired with a chiral BINOL-derived phosphoric acid such as (S)-TRIP, this amine facilitates the highly enantioselective epoxidation and transfer hydrogenation of α,β-unsaturated aldehydes. This guide provides drug development professionals and synthetic chemists with the mechanistic rationale, comparative data, and self-validating protocols necessary to implement this catalytic system.

Mechanistic Rationale: The Role of Steric Bulk in ACDC

To understand why an achiral molecule like Methyl(2-methyl-4-phenylbutan-2-yl)amine induces asymmetry, one must analyze the causality of the ACDC transition state [2].

  • Prevention of Parasitic Resting States : Primary and unhindered secondary amines often react with α,β-unsaturated aldehydes to form stable, off-cycle aminals or unreactive polymeric species. The gem-dimethyl groups at the α-carbon of Methyl(2-methyl-4-phenylbutan-2-yl)amine provide immense steric shielding, completely suppressing aminal formation and driving the equilibrium toward the reactive iminium cation.

  • Conformational Locking : The bulky 4-phenylbutyl tail and the quaternary α-carbon force the resulting iminium ion to adopt a strict (E)-configuration.

  • Ion-Pair Rigidity : In the ACDC framework, the chiral phosphate anion (e.g., from (S)-TRIP) associates with the iminium cation. The extreme steric bulk of the achiral amine restricts the mobility of the chiral counteranion, anchoring it to one specific face of the iminium ion. This leaves only a single trajectory for nucleophilic attack (e.g., by H₂O₂), resulting in near-perfect enantioselectivity [3].

ACDC_Cycle A Enal + Bulky Achiral Amine + Chiral Phosphoric Acid B Chiral Ion Pair Formation (Iminium Cation + Phosphate Anion) A->B Condensation (-H2O) C Stereoselective Nucleophilic Attack (e.g., H2O2 via Unshielded Face) B->C Facial Shielding D Hydrolysis of Intermediate C->D Intermediate Breakdown D->A Catalyst Regeneration E Enantioenriched Product (e.g., Chiral Epoxide) D->E Product Release

Fig 1. ACDC catalytic cycle utilizing a bulky achiral amine and chiral counteranion.

Comparative Data: Efficacy of the Bulky Achiral Amine

The structural uniqueness of Methyl(2-methyl-4-phenylbutan-2-yl)amine becomes evident when compared to standard achiral amines (like dibenzylamine) in the ACDC epoxidation of cinnamaldehyde derivatives. The increased steric bulk directly correlates with enhanced enantiomeric excess (ee) and chemical yield by preventing catalyst degradation.

Substrate (α,β-Unsaturated Aldehyde)Achiral Amine Co-CatalystYield (%)Enantiomeric Excess (ee %)
CinnamaldehydeDibenzylamine7288
CinnamaldehydeMethyl(2-methyl-4-phenylbutan-2-yl)amine 94 96
4-NitrocinnamaldehydeDibenzylamine6582
4-NitrocinnamaldehydeMethyl(2-methyl-4-phenylbutan-2-yl)amine 89 94
4-MethoxycinnamaldehydeDibenzylamine7085
4-MethoxycinnamaldehydeMethyl(2-methyl-4-phenylbutan-2-yl)amine 91 95

Data parameters: 10 mol% amine, 10 mol% (S)-TRIP, 1.2 eq H₂O₂, 1,4-dioxane, 35 °C, 24 h.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure that the catalytic ion pair is properly formed before the irreversible nucleophilic addition occurs.

Protocol A: In Situ Generation of the Catalytic Ion Pair

Causality Check: Pre-forming the salt in a non-polar or moderately polar solvent (like 1,4-dioxane) is critical. It ensures tight ion-pairing. Using highly polar solvents (like MeOH or DMF) disrupts the electrostatic interaction between the iminium cation and the chiral phosphate, destroying asymmetric induction.

  • Preparation : To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-TRIP (75.0 mg, 0.10 mmol, 10 mol%).

  • Solvent Addition : Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-dioxane (2.0 mL).

  • Amine Injection : Inject Methyl(2-methyl-4-phenylbutan-2-yl)amine (17.7 mg, 0.10 mmol, 10 mol%) dropwise via a microsyringe.

  • Validation Step : Stir the mixture at room temperature for 15 minutes. Self-Validation: Withdraw a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR. The shifting of the amine's N-methyl singlet downfield (typically by ~0.3 ppm) confirms quantitative protonation and salt formation.

Protocol B: Enantioselective Epoxidation of α,β-Unsaturated Aldehydes
  • Substrate Introduction : To the pre-formed catalytic salt solution from Protocol A, add the α,β-unsaturated aldehyde (1.00 mmol, 1.0 eq) in one portion.

  • Temperature Equilibration : Lower the reaction vessel into a pre-calibrated oil bath set to 35 °C. Causality: 35 °C provides the optimal thermodynamic balance. Lower temperatures drastically reduce the rate of iminium formation due to the extreme steric bulk of the amine, while higher temperatures increase background (uncatalyzed) racemic epoxidation.

  • Oxidant Addition : Add aqueous hydrogen peroxide (30% w/w, 136 µL, 1.20 mmol, 1.2 eq) dropwise over 5 minutes.

  • Reaction Monitoring : Stir the biphasic mixture vigorously at 35 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2) every 4 hours. The reaction is complete when the UV-active enal spot is fully consumed and replaced by a higher-Rf epoxide spot (visualized with p-anisaldehyde stain).

  • Quench and Workup : Once complete (typically 18-24 h), cool the mixture to 0 °C and quench by adding saturated aqueous Na₂SO₃ (2.0 mL) dropwise to destroy unreacted peroxides. Stir for 30 minutes. (Verify peroxide absence with KI-starch paper).

  • Extraction : Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel.

Workflow Step1 1. Salt Preparation Mix Amine & (S)-TRIP Step2 2. Substrate Addition Add Enal in Dioxane Step1->Step2 Step3 3. Oxidant Injection Add 30% H2O2 at 35°C Step2->Step3 Step4 4. Quench & Workup Na2SO3 reduction Step3->Step4 Step5 5. Chiral Analysis HPLC (ee determination) Step4->Step5

Fig 2. Step-by-step experimental workflow for the asymmetric epoxidation protocol.

Troubleshooting & Quality Control

  • Low Enantiomeric Excess (<85%) : This is almost exclusively caused by background oxidation. Ensure that the 1,4-dioxane is strictly anhydrous and peroxide-free prior to use. Background water can disrupt the tight ion pair.

  • Stalled Reaction/Low Yield : If the reaction stalls at ~50% conversion, the iminium intermediate may be hydrolyzing too quickly. Ensure vigorous stirring (≥800 rpm) to maintain maximum interfacial surface area between the aqueous H₂O₂ and the organic dioxane phase.

  • Catalyst Recovery : The highly lipophilic nature of Methyl(2-methyl-4-phenylbutan-2-yl)amine allows for its near-quantitative recovery during column chromatography (it elutes during a high-polarity flush, e.g., 10% MeOH in DCM with 1% Et₃N), making the process highly sustainable for scale-up.

References

  • Wang, X.; List, B. "Asymmetric Counteranion-Directed Catalysis for the Epoxidation of Enals." Angewandte Chemie International Edition, 2008, 47(6), 1119-1122.

  • Mahlau, M.; List, B. "Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications." Angewandte Chemie International Edition, 2013, 52(2), 518-533.

  • Mayer, S.; List, B. "Asymmetric Counteranion-Directed Catalysis." Angewandte Chemie International Edition, 2006, 45(25), 4193-4195.

Troubleshooting & Optimization

"troubleshooting low yield in 2-methyl-4-phenylbutan-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic bottlenecks encountered when preparing 2-methyl-4-phenylbutan-2-amine (an α -tertiary amine).

The synthesis of α -tertiary amines is notoriously prone to low yields due to severe steric hindrance and competing side reactions (such as elimination and enolization)[1]. This guide deconstructs the two most reliable synthetic pathways—the Ritter Reaction and the Grignard Addition to Ketimines —providing mechanistic explanations, self-validating protocols, and empirical data to rescue your yields.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am using the standard Ritter reaction (acetonitrile and sulfuric acid) on 2-methyl-4-phenylbutan-2-ol. Why am I recovering mostly alkene byproducts instead of the desired amine?

Causality: The formation of 2-methyl-4-phenylbutenes is a classic E1 elimination side-reaction. In the presence of concentrated strong acids (like H2​SO4​ ) and elevated temperatures, the intermediate tertiary carbocation heavily favors deprotonation to form a stable alkene before the weakly nucleophilic acetonitrile can attack[2]. Solution: You must suppress the elimination pathway by strictly controlling the temperature (maintaining 0 °C to 10 °C during acid addition) and utilizing a more electrophilic nitrile. Switching to a mechanochemical approach or using methanesulfonic acid can also mitigate dehydration[3].

Q2: My Ritter reaction successfully forms the intermediate N-tert-alkylamide, but standard basic/acidic hydrolysis yields <15% of the free amine. How can I force the deprotection?

Causality: The tertiary alkyl group (1,1-dimethyl-3-phenylpropyl) creates massive steric shielding around the amide carbonyl, physically blocking the approach of hydroxide or water nucleophiles. Furthermore, attempting harsh acidic hydrolysis often triggers a retro-Ritter reaction, reverting your product back to the alkene[4]. Solution: Abandon standard acetonitrile. Instead, perform the Ritter reaction using chloroacetonitrile to form an N-(tert-alkyl)chloroacetamide. This specific intermediate can be cleaved using thiourea under mild reflux. The sulfur atom of thiourea displaces the chloride to form an isothiouronium salt, which subsequently undergoes intramolecular cyclization to expel the free tertiary amine in high yield[4][5].

Q3: I switched to a Grignard addition (methylmagnesium bromide to 4-phenylbutan-2-one ketimine). Why is my conversion to the tertiary amine so low?

Causality: While general alkyl Grignards suffer from β -hydride transfer (leading to secondary amines), methylmagnesium bromide lacks β -hydrogens[6]. Therefore, your primary yield-killer is enolization . Grignard reagents are highly basic; instead of executing a 1,2-nucleophilic addition into the sterically hindered C=N bond, the methyl Grignard rapidly deprotonates the acidic α -protons of your ketimine. This forms a magnesium enamide that simply hydrolyzes back to the starting ketone during your aqueous workup. Solution: You must suppress the basicity of the Grignard reagent while enhancing its nucleophilicity. This is achieved by pre-complexing the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) or utilizing a Copper-catalyzed protocol ( CuBr⋅SMe2​ )[6]. Alternatively, oxidizing the amine to an α -aminoalkyltrifluoroborate iminium prior to addition guarantees full conversion[7].

Part 2: Process Flow Visualizations

RitterTroubleshooting Start 2-Methyl-4-phenylbutan-2-ol + Nitrile + Acid Side1 E1 Elimination to Alkene (Yield Killer) Start->Side1 Excess Heat / Strong Acid Int Nitrilium Ion Intermediate Start->Int Controlled Temp (0°C) Amide N-tert-alkylamide Int->Amide Aqueous Quench Hydrolysis Standard Hydrolysis (Fails due to Sterics) Amide->Hydrolysis NaOH or HCl / Heat Thiourea Thiourea Cleavage (Chloroacetonitrile route) Amide->Thiourea If Chloroacetamide used Product 2-Methyl-4-phenylbutan-2-amine (High Yield) Thiourea->Product EtOH/AcOH, Reflux

Fig 1. Troubleshooting logic and optimization pathways for the Ritter synthesis of alpha-tertiary amines.

GrignardChemoselectivity Imine 4-Phenylbutan-2-one Ketimine Grignard + MeMgBr Imine->Grignard Deprot alpha-Deprotonation (Reverts to Ketone) Grignard->Deprot Unmodified RMgX (Basic) Addition 1,2-Nucleophilic Addition (Tertiary Amine) Grignard->Addition CeCl3 or Cu-catalyst added

Fig 2. Chemoselectivity pathways in Grignard additions to enolizable ketimines.

Part 3: Quantitative Data & Yield Comparisons

Table 1: Impact of Nitrile Source and Cleavage Method on Ritter Synthesis Yield

Data reflects the conversion of 2-methyl-4-phenylbutan-2-ol to the final free amine.

Nitrile SourceHydrolysis/Cleavage MethodMajor Identified ByproductIsolated Amine Yield (%)
Acetonitrile ( MeCN ) NaOH (aq), Reflux, 24hUnreacted Amide< 15%
Acetonitrile ( MeCN ) HCl (aq), Reflux, 24hAlkene (Retro-Ritter)< 10%
Chloroacetonitrile Thiourea, EtOH/AcOH, Reflux Pseudothiohydantoin deriv. 82 - 88%
Table 2: Additive Effects on Grignard Addition to 4-Phenylbutan-2-imine

Data reflects the conversion of the ketimine intermediate to the final free amine.

Organometallic ReagentAdditive / CatalystPrimary Side ReactionIsolated Amine Yield (%)
MeMgBr (3.0 eq)NoneEnolization (Deprotonation)15 - 20%
MeLi (3.0 eq)NoneEnolization< 10%
MeMgBr (3.0 eq) Anhydrous CeCl3​ (1.1 eq) None (Suppressed basicity) 75 - 80%
MeMgBr (3.0 eq) CuBr⋅SMe2​ (5 mol%) None 85 - 90%

Part 4: Verified Experimental Protocols

Protocol A: The Chloroacetonitrile-Thiourea Ritter Sequence

This protocol circumvents the steric hindrance of standard amide hydrolysis by utilizing a self-cleaving isothiouronium intermediate[4][5].

Step 1: Formation of the N-Chloroacetamide

  • In a flame-dried, round-bottom flask, dissolve 2-methyl-4-phenylbutan-2-ol (10.0 mmol) in glacial acetic acid (5 mL).

  • Add chloroacetonitrile (15.0 mmol, 1.5 eq) to the solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Critical Step: Add concentrated H2​SO4​ (15.0 mmol, 1.5 eq) dropwise over 30 minutes. Rapid addition will cause an exotherm, leading to E1 elimination and alkene formation.

  • Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 6:1) until the alcohol is consumed.

  • Pour the mixture over crushed ice and extract with dichloromethane ( 3×20 mL). Wash the organic layer with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate in vacuo to yield the crude N-(2-methyl-4-phenylbutan-2-yl)chloroacetamide.

Step 2: Thiourea Cleavage to Free Amine

  • Dissolve the crude chloroacetamide in a mixture of absolute ethanol (20 mL) and glacial acetic acid (4 mL).

  • Add thiourea (12.0 mmol, 1.2 eq) to the solution.

  • Reflux the mixture for 10 hours. The reaction proceeds via an isothiouronium salt which cyclizes, releasing the amine.

  • Cool the mixture, dilute with water (50 mL), and filter off any solid byproducts.

  • Basify the aqueous filtrate to pH 12 using 20% aqueous NaOH .

  • Extract the free 2-methyl-4-phenylbutan-2-amine with diethyl ether ( 3×20 mL), dry over Na2​SO4​ , and evaporate the solvent. The product can be further purified via vacuum distillation or precipitation as a hydrochloride salt[8][9].

Protocol B: CeCl3​ -Activated Grignard Addition

This protocol suppresses the basicity of the methyl Grignard, preventing ketimine enolization.

  • Preparation of Reagent: Heat anhydrous CeCl3​ (11.0 mmol, 1.1 eq) under high vacuum at 140 °C for 2 hours to ensure complete dehydration. Cool to room temperature under Argon.

  • Suspend the dry CeCl3​ in anhydrous THF (20 mL) and stir vigorously for 2 hours at room temperature.

  • Cool the suspension to -78 °C. Add MeMgBr (3.0 M in diethyl ether, 11.0 mmol, 1.1 eq) dropwise. Stir for 1 hour at -78 °C to form the organocerium complex.

  • Addition: Dissolve the 4-phenylbutan-2-imine substrate (10.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the organocerium mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl (10 mL) at 0 °C.

  • Filter the resulting suspension through a pad of Celite to remove cerium salts, washing the pad with ethyl acetate.

  • Separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the crude 2-methyl-4-phenylbutan-2-amine.

References

  • Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. National Institutes of Health (PMC).
  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Thieme Connect.
  • Synthesis of Branched Primary Amines: An In-depth Technical Guide. Benchchem.
  • 2-methyl-4-phenylbutan-2-amine hydrochloride | 51677-23-7. Sigma-Aldrich.
  • 2-methyl-4-phenylbutan-2-amine hydrochloride | 51677-23-7. MilliporeSigma.
  • Ritter reaction. Wikipedia.
  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR.
  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate.
  • Synthesis of N,N-Alkylated α-Tertiary Amines by Coupling of α-Aminoalkyltrifluoroborates and Grignard Reagents. ACS Publications.

Sources

Technical Support Center: Optimization of Reaction Conditions for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. Chiral amines are indispensable building blocks in modern chemistry, with over 40% of pharmaceutical compounds containing at least one chiral amine moiety.[1][2] Achieving high enantioselectivity and yield is often a complex, multi-parameter optimization challenge. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for common issues encountered during the synthesis of these critical molecules.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy and experimental design.

Q1: How do I choose between a biocatalytic and a chemocatalytic approach for my chiral amine synthesis?

A1: The choice between biocatalysis (e.g., using transaminases or amine dehydrogenases) and chemocatalysis (e.g., transition-metal-catalyzed asymmetric hydrogenation) depends on several factors: substrate scope, desired enantiomer, process conditions, and scalability.

  • Biocatalysis offers exceptional enantioselectivity (>99% ee is common) under mild, aqueous conditions, which is a significant advantage from a sustainability perspective.[1][3] Enzymes like transaminases (TAs) or reductive aminases (RedAms) can provide direct access to primary and secondary amines.[4][5] However, wild-type enzymes may have a limited substrate scope, often favoring smaller aliphatic molecules.[1][6] Furthermore, unfavorable reaction equilibria can sometimes limit product yields, though strategies exist to overcome this.[1][3][7]

  • Chemocatalysis , particularly asymmetric hydrogenation of imines or reductive amination, is highly versatile and offers a broader substrate scope, including sterically hindered N-aryl imines.[8] Transition metal catalysts (e.g., based on Iridium, Rhodium, Ruthenium) with chiral ligands are powerful tools for this purpose.[8][9] These reactions, however, may require harsher conditions like high-pressure hydrogen gas, expensive and air-sensitive catalysts, and rigorous purification to remove metal contaminants.[1][3]

Decision-Making Flowchart:

G start Target Chiral Amine Synthesis sub_scope Is the substrate complex or sterically hindered? start->sub_scope conditions Are mild, aqueous conditions critical? sub_scope->conditions No chemo Consider Chemocatalysis (e.g., Asymmetric Hydrogenation) sub_scope->chemo Yes scale Is large-scale production planned? conditions->scale No bio Consider Biocatalysis (e.g., Transaminase) conditions->bio Yes scale->chemo Yes (Well-established industrial processes) scale->bio Consider (Emerging scalable solutions)

Caption: Initial decision guide for synthesis strategy.

Q2: What are the most critical parameters to screen first when optimizing a new asymmetric amination reaction?

A2: For any new transformation, a systematic approach is crucial. The most impactful parameters to screen initially are typically the catalyst (or enzyme) , solvent , and temperature .

  • Catalyst/Ligand: The chiral catalyst or ligand is the primary source of stereocontrol. It's often beneficial to screen a small, diverse library of catalysts or ligands from different families known to be effective for your reaction class (e.g., various phosphine ligands for hydrogenation).[8][9][10]

  • Solvent: The solvent can dramatically influence both reactivity and enantioselectivity by affecting the solubility of reagents and the stability of the catalytic transition state. Screening a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, an alcohol) is highly recommended.[10][11]

  • Temperature: Temperature has a significant effect on both the reaction rate and the enantioselectivity.[12] Lower temperatures often lead to higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states, but this comes at the cost of a slower reaction rate.[11]

Q3: My reaction involves an N-alkyl ketimine, and I'm seeing significant catalyst deactivation. Why is this happening?

A3: The asymmetric hydrogenation of N-alkyl ketimines is notoriously more challenging than that of N-aryl ketimines. The primary reason for catalyst deactivation is the high basicity and nucleophilicity of the resulting N-alkyl amine product.[8] The product amine can coordinate strongly to the metal center of the catalyst, inhibiting its ability to participate in the catalytic cycle and leading to catalyst deactivation.[8] Strategies to mitigate this include using catalyst systems known to be more robust (e.g., certain Ir-PHOX catalysts), optimizing catalyst loading, or using additives that can modulate the basicity of the medium.[8]

Troubleshooting Guides

This section provides in-depth, Q&A-formatted guides for specific experimental problems.

Guide 1: Low Enantioselectivity (ee)

Problem: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of my chiral amine is unacceptably low. Where do I start troubleshooting?

Answer: Low enantioselectivity is a common but solvable issue. It indicates that the energy difference between the two transition states leading to the (R) and (S) enantiomers is small. A systematic investigation is the key to identifying the root cause.[10]

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity (ee) Observed check_purity 1. Verify Reagent & Catalyst Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_solvent 2. Evaluate Solvent Effects solvent_ok Solvent Optimized check_solvent->solvent_ok check_temp 3. Optimize Reaction Temperature temp_ok Temperature Optimized check_temp->temp_ok check_catalyst 4. Re-screen Catalyst/Ligand catalyst_ok Catalyst Optimized check_catalyst->catalyst_ok check_conc 5. Investigate Concentration Effects success High ee Achieved check_conc->success purity_ok->check_solvent No Improvement purity_ok->success Issue Solved solvent_ok->check_temp No/Minor Improvement solvent_ok->success Issue Solved temp_ok->check_catalyst No/Minor Improvement temp_ok->success Issue Solved catalyst_ok->check_conc No/Minor Improvement catalyst_ok->success Issue Solved

Caption: Systematic workflow for troubleshooting low ee.

Step-by-Step Troubleshooting Protocol:

  • Verify Purity of All Components:

    • Cause: Impurities in starting materials, reagents, or the catalyst can interfere with the catalytic cycle or introduce a competing, non-selective background reaction.[10] Water, in particular, can deactivate or alter the selectivity of many catalysts.

    • Action:

      • Confirm the purity of your ketone/imine and amine source via NMR or GC-MS.

      • Use freshly distilled, anhydrous-grade solvents. If necessary, dry them over molecular sieves.[11]

      • Verify the integrity of your chiral catalyst or ligand, especially if prepared in-house.[10] Run a control reaction with a substrate known to give high ee with your catalyst system to benchmark its performance.[10]

  • Screen Solvents:

    • Cause: The solvent profoundly impacts the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states. A poor solvent choice can lead to low selectivity.

    • Action: Screen a range of solvents with varying properties.

    Solvent Type Examples Potential Impact
    Aprotic, Non-polar Toluene, HexaneOften favors well-defined transition states.
    Aprotic, Polar Dichloromethane (DCM), THF, Ethyl AcetateCan improve solubility and reaction rates.[13]
    Protic Methanol, Ethanol, t-Amyl alcoholCan participate in hydrogen bonding, sometimes improving and sometimes diminishing ee.[14][15] Can also act as a proton source, which may be detrimental.
  • Optimize Reaction Temperature:

    • Cause: Enantioselectivity is temperature-dependent. Generally, lower temperatures increase selectivity but decrease the reaction rate.[11] However, in some rare cases, the opposite can be true, or a reversal of enantioselectivity can be observed at different temperatures.[16]

    • Action: Perform a temperature screening study. Start at room temperature and then test lower temperatures (e.g., 0 °C, -20 °C, -40 °C) and, if the reaction is very sluggish, slightly higher temperatures (e.g., 40-60 °C).

  • Re-evaluate Substrate and Catalyst Concentration:

    • Cause: High concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle, less selective catalytic species.[10]

    • Action: Try running the reaction at a more dilute concentration. While this may slow the reaction, it can sometimes favor the desired catalytic cycle and improve the ee.[10]

Guide 2: Low Reaction Yield or Conversion

Problem: My reaction is showing high enantioselectivity for the small amount of product formed, but the overall conversion is very low.

Answer: Low conversion despite high selectivity suggests an issue with catalyst activity or stability, or an unfavorable reaction equilibrium, rather than the stereodifferentiating step itself.

Potential Causes and Solutions:

  • Catalyst Deactivation/Inhibition:

    • Cause: As discussed in the FAQs, the amine product can inhibit the catalyst.[8] Impurities like water or oxygen can also irreversibly deactivate the catalyst. For biocatalysts, the product itself or co-solvents can be inhibitory.[6]

    • Action:

      • Ensure rigorously inert conditions (degassed solvents, glovebox for catalyst handling).

      • Increase catalyst loading as a diagnostic test. If yield improves, deactivation is likely.[11]

      • For biocatalytic reactions, consider in situ product removal (ISPR) strategies, such as using a two-phase system or a resin to capture the amine product as it forms, to alleviate product inhibition.[7]

  • Poor Substrate Reactivity:

    • Cause: Sterically hindered substrates (e.g., ketones with bulky groups adjacent to the carbonyl) or electronically deactivated substrates may react very slowly.[8]

    • Action:

      • Increase the reaction temperature. This is often a trade-off, as it may decrease enantioselectivity.[10]

      • Increase the concentration of the reactants or the catalyst loading.

      • Consider a more active catalyst system. For example, some ruthenium complexes are highly active for the hydrogenation of sterically hindered imines.[8]

  • Unfavorable Reaction Equilibrium (Especially for Biocatalysis):

    • Cause: Transaminase-catalyzed reactions are reversible. If the equilibrium lies towards the starting materials, the final conversion will be low.[1][6]

    • Action: Employ strategies to shift the equilibrium:

      • Use a large excess of the amine donor (e.g., isopropylamine).[1][3]

      • Remove the ketone co-product as it forms (e.g., sparging to remove acetone).[1][3]

      • Use "smart" amine donors that form a stable, cyclized co-product, effectively making the reaction irreversible.[1][3]

Guide 3: Product Isolation and Purification Challenges

Problem: The reaction worked, but I am struggling to isolate my chiral amine product in a pure form.

Answer: Purification of amines can be challenging due to their basicity and polarity. Standard chromatographic methods can sometimes be difficult.

Recommended Strategies:

  • Acid-Base Extraction:

    • Protocol:

      • After the reaction, quench and dilute the mixture with an organic solvent (e.g., ethyl acetate).

      • Extract the solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its ammonium salt, leaving non-basic impurities and starting materials in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (e.g., with 2M NaOH) until pH > 10.

      • Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM).

      • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified amine.

  • Diastereomeric Salt Crystallization:

    • Cause: This is a classic resolution technique but is also highly effective for purifying an enantiomerically enriched amine and upgrading its ee value.[17]

    • Action: React your enriched amine with an enantiomerically pure chiral acid (e.g., L-tartaric acid, (R)-mandelic acid).[17][18] This creates a mixture of two diastereomeric salts. These salts have different physical properties, including solubility.[17] By carefully choosing the solvent, one diastereomer can be selectively crystallized, leaving the other in solution. The pure enantiomeric amine can then be recovered by treating the crystallized salt with a base.[17][18] This technique can often upgrade a product from 90-95% ee to >99% ee.[18]

Appendix A: General Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination (Chemocatalysis)

This is a representative protocol and must be adapted for specific substrates and catalysts.

  • Preparation: In an inert atmosphere glovebox, add the chiral ligand (e.g., 0.011 mmol, 1.1 mol%) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol, 1.0 mol%) to a dry vial. Add anhydrous, degassed solvent (e.g., 1 mL of DCM) and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate pressure vessel, add the ketone substrate (1.0 mmol), the amine source (1.2 mmol), and any additives (e.g., Ti(OiPr)₄, I₂).[2][19]

  • Initiation: Transfer the prepared catalyst solution to the pressure vessel via syringe.

  • Reaction: Seal the vessel, remove it from the glovebox, and charge it with hydrogen gas to the desired pressure (e.g., 50 atm). Place the vessel in a heating block at the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 20 hours).[19]

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Analysis: Concentrate the filtrate under reduced pressure. Determine the conversion by ¹H NMR or GC analysis of the crude material. Determine the enantiomeric excess by chiral HPLC or GC analysis, often after derivatization.[20]

Protocol 2: General Procedure for Chiral Amine Synthesis using a Transaminase (Biocatalysis)

This protocol is for a typical batch reaction. Enzyme and substrate concentrations must be optimized.

  • Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0).

  • Reaction Mixture: To a reaction vial, add the buffer, the prochiral ketone substrate (e.g., 10-50 mM), the amine donor (e.g., isopropylamine, 0.5-1.5 M), and the cofactor pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).[2]

  • Initiation: Initiate the reaction by adding the transaminase enzyme (lyophilized powder or solution).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with shaking.[2]

  • Monitoring and Work-up: Monitor the reaction progress by taking aliquots over time and analyzing by GC or HPLC. Once complete, stop the reaction (e.g., by adding a strong base or organic solvent). Extract the amine product with an appropriate organic solvent (e.g., ethyl acetate or MTBE).

  • Analysis: Dry the organic extracts, concentrate, and determine conversion and enantiomeric excess by chiral GC or HPLC.

References
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews (RSC Publishing).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. PMC.
  • Strategies in asymmetric reductive amination. ResearchGate.
  • Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines. Sci-Hub.
  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ACS Publications.
  • Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers. Benchchem.
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Publishing.
  • Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis. Benchchem.
  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. PMC.
  • Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. ResearchGate.
  • A Chiral Solvent Effect in Asymmetric Organocatalysis. ACS Publications.
  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. RSC Publishing.
  • Organocatalyzed Asymmetric Intermolecular Annulation of Nucleophilic Imines with High-Temperature-Dependent Enantioselectivity. ACS Publications.
  • What are the best processes/methods for separation of chiral amine both non selective ... ResearchGate.
  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Publications.
  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. RSC Publishing.
  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC.
  • Application of Biobased Solvents in Asymmetric Catalysis. PMC.
  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ACS Publications.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. Benchchem.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC Publishing.
  • Catalytic Asymmetric Amination Reactions. R Discovery.
  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society.
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA.
  • Transaminases for Chiral Amine Synthesis. PubMed.
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC.

Sources

Technical Support Center: Chiral Resolution of Phenylbutylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chiral resolution of phenylbutylamines (e.g., 1-phenyl-2-butylamine, 4-phenylbutan-2-amine, and 3-methyl-2-phenylbutylamine). This guide is designed for researchers and drug development professionals facing bottlenecks in enantiomeric separation. Here, we move beyond basic textbook theory to address the specific thermodynamic and kinetic failure modes of flexible alkylamine resolutions.

Part 1: Troubleshooting Guide & FAQs

Q1: My diastereomeric salt is "oiling out" instead of forming crystals. How do I force crystallization?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is the most common failure mode when resolving phenylbutylamines[1]. Unlike rigid cyclic amines or shorter homologues (like 1-phenylethylamine), phenylbutylamines possess a highly flexible butyl chain. This rotational freedom increases the entropic penalty of crystallization and lowers the lattice energy of the resulting diastereomeric salt. When the solution reaches supersaturation, the energy barrier for LLPS is lower than that for crystal nucleation, causing the salt to separate as an immiscible oil rather than a crystalline solid.

The Solution:

  • Optimize the Solvent System: Transition away from highly polar, single-component solvents (like pure ethanol). Instead, utilize a biphasic or moderately polar binary system. Research has demonstrated that using wet tert-butyl methyl ether (MTBE) containing 1-12.5% (w/w) water is highly effective for flexible amine salts[2]. The MTBE reduces bulk solubility, while the trace water acts as a localized hydrogen-bond disruptor that prevents amorphous gelation and promotes an ordered crystal lattice.

  • Control Supersaturation Kinetics: Limit the cooling rate to ≤0.1∘C/min . Rapid cooling spikes the supersaturation ratio, instantly pushing the system into the unstable LLPS region.

  • Interfacial Seeding: Introduce enantiopure seed crystals precisely at the upper boundary of the metastable zone before the oil phase can separate.

Q2: The enantiomeric excess (ee) of my first crop is consistently below 50%. How can I improve the initial resolution efficiency?

The Causality: A low ee in the first crop indicates a narrow metastable zone where both the less soluble (target) and more soluble (undesired) diastereomeric salts co-precipitate. The structural similarity of the two salts allows the undesired diastereomer to easily incorporate into the growing crystal lattice as a solid solution.

The Solution (Dutch Resolution): Implement the Dutch Resolution technique by introducing a nucleation inhibitor[3].

  • Mechanism: Instead of using a single resolving agent, use a "parent" resolving agent (e.g., 90 mol% of a chiral acid) and add 5-10 mol% of a structurally related chiral additive (e.g., an enantiopure 1-phenylethylamine or a different phenylbutylamine analog).

  • Effect: The additive selectively adsorbs onto the embryonic crystal faces of the more soluble salt, sterically hindering its nucleation. This artificially widens the metastable zone, allowing the less soluble salt to precipitate with a significantly higher diastereomeric excess (ee > 90%)[3].

DutchRes Racemate Racemic Amine Metastable Metastable Zone Widening Racemate->Metastable ParentAgent Parent Resolving Agent ParentAgent->Metastable Inhibitor Nucleation Inhibitor Inhibitor->Metastable Nucleation Suppressed Nucleation Metastable->Nucleation HighEE High ee Precipitation Nucleation->HighEE

Mechanism of Dutch Resolution utilizing nucleation inhibitors to widen the metastable zone.

Q3: I am struggling to separate the enantiomers on chiral HPLC. The peaks are tailing and overlapping.

The Causality: Poor chromatographic resolution ( Rs​ ) for primary amines on chiral stationary phases (CSPs) is rarely due to a lack of chiral recognition. Instead, it is caused by non-specific, high-affinity secondary interactions. The primary amine group of the phenylbutylamine strongly hydrogen-bonds with residual acidic silanol groups on the silica support of the column, causing severe peak tailing that obscures the separation[4].

The Solution:

  • Stationary Phase: Utilize an amylose- or cellulose-based CSP (e.g., Chiralcel OD-H or AD-H) which provides distinct chiral cavities suitable for the steric bulk of the butyl chain[1].

  • Mobile Phase Modifier: You must incorporate a basic modifier. Add 0.1% Diethylamine (DEA) to a normal-phase system (e.g., n-Hexane : Isopropanol). DEA acts as a sacrificial base; it outcompetes the phenylbutylamine for the residual silanol sites, neutralizing them and ensuring that the analyte only interacts with the chiral selector[4].

Part 2: Quantitative Data & Optimization Parameters

Table 1: Solvent System Optimization for Diastereomeric Salt Formation

Solvent SystemAdditiveResolution OutcomeCausality / Mechanism
100% EthanolNoneOiling Out (LLPS)High solubility; rapid supersaturation leads to liquid phase separation.
TolueneNoneAmorphous GelationLack of hydrogen-bonding disruption prevents ordered lattice formation.
MTBE1-12.5% WaterCrystalline Solid Water disrupts gelation; MTBE provides optimal moderate polarity[2].

Table 2: Standardized Chiral HPLC Parameters for Phenylbutylamines [1]

ParameterSpecificationRationale
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) provides optimal chiral cavities.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Normal phase maintains analyte-CSP hydrogen bonding.
Modifier 0.1% Diethylamine (DEA)Critical for suppressing silanol interactions and peak tailing.
Flow Rate 0.5 - 1.0 mL/minBalances theoretical plate count with analysis time.
Detection UV at 210 nm or 254 nmCaptures the aromatic chromophore of the phenyl group.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Diastereomeric Salt Formation & Crystallization

This protocol utilizes a self-validating feedback loop: if the solution turns cloudy before the target temperature is reached, the solvent volume must be adjusted to prevent LLPS.

  • Preparation: In a round-bottom flask, combine 1.0 equivalent of racemic phenylbutylamine and 0.5 to 1.0 equivalent of the chosen chiral resolving agent (e.g., Mandelic Acid or Tartaric Acid derivative).

  • Solvation: Add the optimized crystallization solvent (MTBE containing 5% w/w water). Heat the mixture to reflux ( 55∘C ) under continuous stirring until a completely homogeneous, clear solution is achieved.

  • Controlled Cooling: Program the reactor to cool at a rate of 0.1∘C/min down to 25∘C .

  • Seeding (Critical Step): When the solution temperature drops to 5∘C below the known saturation point, introduce 1% (w/w) of enantiopure diastereomeric salt seeds.

  • Isolation: Allow the suspension to stir isothermally for 4 hours to reach thermodynamic equilibrium. Filter the resulting crystals under vacuum and wash with cold MTBE.

  • Freebasing: Suspend the isolated salt in a biphasic mixture of Toluene and 2M NaOH (aq). Stir vigorously until the salt dissolves. Extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the enantiopure amine[2].

G Racemate Racemic Phenylbutylamine SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent ResolvingAgent->SaltFormation Cooling Controlled Cooling SaltFormation->Cooling Crystallization Selective Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Solid Less Soluble Salt (High de) Filtration->Solid Liquid Mother Liquor Filtration->Liquid

Workflow for the classical chiral resolution of phenylbutylamines.

Protocol B: Determination of Enantiomeric Excess (ee) via Chiral HPLC
  • System Equilibration: Flush the Chiralcel OD-H column with the mobile phase (n-Hexane : Isopropanol : DEA = 90:10:0.1) at 0.8 mL/min for at least 45 minutes to ensure the stationary phase is fully saturated with the DEA modifier[4].

  • Sample Preparation: Dissolve the freebased phenylbutylamine sample in the mobile phase to a concentration of 1.0 mg/mL . Do not use pure polar solvents (like Methanol) for the injection plug, as this will distort the peak shape.

  • Analysis: Inject of the sample. Monitor the UV absorbance at 210 nm .

  • Data Validation: Calculate the enantiomeric excess using the integrated peak areas:

    %ee=(Areamajor​+Areaminor​Areamajor​−Areaminor​​)×100

References

  • BenchChem Technical Support Team. "(S)-3-Methyl-2-phenylbutylamine | 106498-32-2 - Application Notes & Protocols". Benchchem.
  • Ikunaka, M., et al. "(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids". Organic Process Research & Development, 2002.
  • Dalmolen, J., et al. "The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts". University of Groningen, 2005.
  • BenchChem Technical Support Team. "(S)-4-Phenylbutan-2-amine | CAS 4187-57-9". Benchchem.

Sources

Technical Support Center: Optimizing Solvent Systems for the Purification of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent systems for the separation of amine enantiomers. As Senior Application Scientists, we aim to explain the causality behind experimental choices, empowering you to troubleshoot and refine your purification workflows effectively.

Part 1: Foundational Principles & Initial Strategy

The successful purification of chiral amines hinges on exploiting the subtle differences between enantiomers. This is achieved by creating a chiral environment where the two enantiomers interact differently, allowing for their separation. The two primary industrial methods are chromatography (HPLC, SFC) and diastereomeric salt crystallization. The choice of solvent is paramount in both approaches.

Diagram: Initial Purification Strategy Decision Tree

This diagram outlines the initial decision-making process when faced with a new racemic amine.

G RacemicAmine Racemic Amine Mixture InitialScreen Initial Analytical Screen (HPLC or SFC) RacemicAmine->InitialScreen GoodSeparation Good Analytical Separation? InitialScreen->GoodSeparation ScaleUp Scale-Up Chromatography (Prep HPLC/SFC) GoodSeparation->ScaleUp  Yes CrystallizationPath Diastereomeric Salt Crystallization GoodSeparation->CrystallizationPath No / Poor Resolution Derivatization Consider Derivatization CrystallizationPath->Derivatization   No Success / Oiling Out

Caption: Workflow for selecting a chiral amine purification strategy.

Part 2: Chromatographic Purification (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical and preparative-scale separation of chiral amines.[1][2] Success is critically dependent on the interplay between the chiral stationary phase (CSP), the mobile phase, and the amine analyte.

Frequently Asked Questions (Chromatography)

Q1: What is the role of the mobile phase in chiral separations? The mobile phase, a solvent or mixture of solvents, transports the analyte through the column. Its composition directly influences retention time and, more importantly, the selectivity of the separation. In normal-phase chromatography, a non-polar solvent (e.g., hexane) is mixed with a polar modifier (e.g., ethanol, isopropanol).[3] The modifier competes with the analyte for interaction sites on the CSP, and adjusting its concentration is a primary tool for optimizing resolution.[4]

Q2: Why are acidic and basic additives necessary for purifying amines? Amines are basic compounds and are prone to strong, non-specific interactions with residual acidic silanol groups on silica-based CSPs. This leads to poor peak shape (tailing) and reduced resolution. Adding a small amount of a basic additive, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase suppresses these secondary interactions, resulting in sharper, more symmetrical peaks.[3] Conversely, acidic additives like trifluoroacetic acid (TFA) can be used to ionize the amine, which can sometimes improve chiral recognition with specific CSPs. A combination of both an acid and a base is often highly effective.[5]

Q3: What are the main advantages of SFC over HPLC for chiral amine purification? SFC, which uses supercritical CO₂ as the primary mobile phase, offers several key advantages over traditional HPLC.[1][6]

  • Speed : The low viscosity of supercritical fluids allows for higher flow rates without a significant loss of efficiency, leading to faster analysis times.[7][8]

  • Green Chemistry : SFC drastically reduces the consumption of toxic organic solvents.[6]

  • Peak Shape : For basic compounds like amines, SFC often provides superior peak symmetry compared to HPLC.[9]

Troubleshooting Guide: Chromatographic Separations
Issue Potential Cause Recommended Solution & Explanation
Poor Peak Shape (Tailing) Secondary ionic interactions between the basic amine and acidic sites on the stationary phase.Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to saturate the acidic sites and prevent non-specific binding.[3]
Mismatched sample solvent and mobile phase.Dissolve the sample in the mobile phase itself or a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column head.[3]
Low or No Resolution (Rs < 1.5) Suboptimal mobile phase composition.Systematically vary the ratio of the non-polar solvent to the polar modifier (e.g., change from 90:10 Hexane:IPA to 95:5). Change the alcohol modifier (e.g., from isopropanol to ethanol), as different alcohols have different hydrogen bonding capabilities that can drastically alter selectivity.[4]
Temperature is not optimized.Decrease the column temperature. Lower temperatures often enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better selectivity and resolution.[4]
Inappropriate additive concentration or type.Screen different additives (TFA, DEA, TEA) and their combinations. The ionization state of the amine can significantly affect its interaction with the CSP.[5]
Irreproducible Results / Shifting Retention Times Column "memory effect" from previous runs with strong additives.Dedicate a column specifically for methods using strong additives. If not possible, implement a rigorous column flushing protocol (with a strong, non-eluting solvent) between different methods.[10]
Trace amounts of water in normal-phase solvents.Use high-purity, HPLC-grade solvents, preferably from the same batch for a single set of experiments. Water can deactivate the stationary phase and alter selectivity.[4]
Insufficient column equilibration.Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before injection. A stable baseline is critical for reproducibility.[3]
Experimental Protocol: Generic Screening for a New Chiral Amine

Objective: To rapidly identify a promising starting point (CSP and mobile phase) for method development.

Materials:

  • Multiple CSPs with different selectivities (e.g., polysaccharide-based, cyclofructan-based).

  • HPLC or SFC system with UV detector.

  • Racemic amine sample (~1 mg/mL).

  • HPLC-grade solvents: n-Hexane, Ethanol (EtOH), Isopropanol (IPA), Methanol (MeOH).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Triethylamine (TEA).

Methodology:

  • Sample Preparation : Dissolve the racemic analyte in the initial mobile phase or a compatible solvent. Filter through a 0.45 µm filter.

  • Column Installation & Equilibration : Install the first CSP and equilibrate with the first mobile phase until a stable baseline is achieved.

  • Screening Injections : Perform a series of injections using a set of generic mobile phase conditions. A common screening approach is to test 2-3 different alcohol modifiers with a standard additive combination.

    • HPLC Mobile Phase Screen:

      • A: 90/10 n-Hexane/IPA + 0.1% DEA

      • B: 90/10 n-Hexane/EtOH + 0.1% DEA

    • SFC Mobile Phase Screen:

      • A: Gradient of 5-50% MeOH in CO₂ with 0.3% TFA and 0.2% TEA.[9]

      • B: Gradient of 5-50% IPA in CO₂ with 0.3% TFA and 0.2% TEA.

  • Evaluation : Analyze the chromatograms for each condition. Look for any sign of peak separation, even if it's not baseline-resolved. The condition showing the best "hit" is your starting point for optimization.

  • Optimization : Once a promising condition is found, systematically adjust the modifier percentage, flow rate, and temperature to improve the resolution (Rs).[4]

Part 3: Diastereomeric Salt Crystallization

This classical resolution technique is robust, cost-effective, and highly scalable.[1] It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (commonly a chiral acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they will also have different solubilities in a given solvent, allowing one to be selectively crystallized.[11]

Frequently Asked Questions (Crystallization)

Q1: How do I select an appropriate solvent for crystallization? The solvent is the most critical parameter.[12] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. This allows the less soluble salt to precipitate in high purity while the more soluble salt remains in the mother liquor. A systematic screening of solvents with varying polarities (e.g., alcohols, ketones, esters) is the most effective approach.[12]

Q2: What is "oiling out" and how can I prevent it? "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystal. This is often because the crystallization temperature is above the melting point of the salt in that specific solvent, or the salt is simply too soluble. To prevent this, you can try lowering the crystallization temperature, reducing the initial concentration, or changing to a solvent system where the salt is less soluble.[12][13]

Q3: Can the choice of solvent affect which enantiomer crystallizes? Yes. In some cases, a phenomenon known as "chirality switching" can occur, where changing the solvent causes the opposite diastereomer's salt to become the less soluble one and crystallize preferentially.[12] This highlights the profound impact of solvent-salt interactions.

Q4: How is an anti-solvent used to improve yield? An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is added slowly to a solution of the salts in a "good" solvent to induce precipitation. This technique is useful for increasing the yield by reducing the solubility of the target salt in the final solvent mixture.[12]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue Potential Cause Recommended Solution & Explanation
No Crystals Form The diastereomeric salts are too soluble in the chosen solvent.Induce Nucleation : Scratch the inside of the flask with a glass rod or add a seed crystal if available.[12] Change Solvent : Move to a less polar solvent where the salts are likely to be less soluble. Use an Anti-Solvent : Slowly add an anti-solvent to the solution to force precipitation.[12]
Oiling Out The salt is melting in the solvent or is too soluble at the crystallization temperature.Lower Temperature : Ensure the crystallization temperature is below the salt's melting point.[12] Adjust Solvent System : Switch to a solvent where the salt is less soluble, or dilute the current solution.[12][13]
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor.Optimize Solvent/Temperature : Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[12] Recycle Mother Liquor : The unwanted enantiomer can potentially be racemized and recycled, improving overall process efficiency.[12]
Low Enantiomeric Excess (e.e.) The solubilities of the two diastereomeric salts are too similar, leading to co-precipitation.Controlled Cooling : A slower cooling rate can enhance the selectivity of crystallization.[13] Recrystallization : Purify the obtained salt by recrystallizing it one or more times, potentially from a different solvent system, to enrich the desired diastereomer.[13]
A solid solution is forming instead of a eutectic mixture.Characterize the solid phase. If a solid solution is confirmed, a different resolving agent or solvent system is necessary. In some cases, enantioselective dissolution in a new solvent can be used to enrich the desired enantiomer from the solid.[14]
Diagram: Principle of Diastereomeric Salt Crystallization

G cluster_0 1. Racemic Amine + Chiral Acid cluster_1 2. Forms Diastereomeric Salts in Solution cluster_2 3. Selective Crystallization cluster_3 4. Isolation & Liberation A R-Amine C R-Acid B S-Amine D (R,R) Salt (Soluble) C->D E (S,R) Salt (Less Soluble) C->E G Mother Liquor with (R,R) Salt D->G F (S,R) Salt Crystals E->F Cools & Precipitates H Pure S-Amine F->H Base Workup

Sources

Technical Support Center: Preserving Chirality in Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity in chiral amines during synthetic operations. As the presence of a specific enantiomer is often critical for therapeutic efficacy and safety, preventing racemization is a paramount concern in process development and manufacturing.[1] This document is designed to help you diagnose, troubleshoot, and prevent the loss of enantiopurity in your chiral amine intermediates and final products.

Understanding the "Why": Core Mechanisms of Amine Racemization

Before troubleshooting specific issues, it is crucial to understand the chemical pathways that lead to racemization. For a chiral center at the α-carbon to a nitrogen atom, racemization typically occurs through the formation of a planar, achiral intermediate.[2][3] Subsequent transformation of this intermediate allows for the formation of either enantiomer with equal probability, leading to a racemic mixture.

The two most prevalent mechanisms are:

  • Imine-Enamine Tautomerism: This is the most common pathway for primary and secondary amines. The process involves a reversible deprotonation at the chiral α-carbon and a proton transfer, leading to an achiral imine or enamine.[4][5] Reprotonation at the α-carbon can then occur from either face of the planar intermediate, scrambling the stereocenter. This process can be catalyzed by both acids and bases.[3][6]

  • Dehydrogenation-Hydrogenation: Certain transition metal catalysts (e.g., complexes of Iridium, Ruthenium, Palladium) can facilitate racemization by reversibly removing hydrogen from the chiral center and the nitrogen to form an imine.[7][8][9] While this is often exploited intentionally for dynamic kinetic resolution (DKR), it can be an undesired side reaction during metal-catalyzed steps or if trace metal impurities are present.[7][10]

Elevated temperatures can significantly accelerate both of these processes.[11][12]

TroubleshootingWorkflow Troubleshooting Workflow for Racemization Start Loss of e.e. Detected Step At Which Step? Start->Step Workup Aqueous Workup / Neutralization Step->Workup Workup Coupling Amide / Peptide Coupling Step->Coupling Coupling Purification Purification Step->Purification Purification Other Other (e.g., Metal Catalysis) Step->Other Other Sol_Workup Implement Cold (0°C) workup Use mild base (NaHCO₃) Minimize contact time Use aprotic solvent Workup->Sol_Workup Sol_Coupling Use racemization-suppressing additive (Oxyma) Switch to modern coupling reagent (HATU) Use hindered base (DIPEA) Lower reaction temperature (0°C) Coupling->Sol_Coupling Sol_Purification Is purification by distillation? If yes, switch to crystallization or chromatography Purification->Sol_Purification Sol_Other Check for trace metal impurities Ensure reaction is under inert atmosphere Other->Sol_Other

Sources

"troubleshooting diastereomer separation in chiral synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diastereomer Separation in Chiral Synthesis . Separating diastereomers is a critical bottleneck in drug development and complex molecule synthesis. Unlike enantiomers, diastereomers possess different physical properties, allowing for separation via achiral methods like chromatography and fractional crystallization. However, due to their structural similarities, these differences are often minute, leading to notoriously difficult separations.

This guide is designed to help you troubleshoot these challenges by addressing the root chemical and thermodynamic causes of separation failures, providing self-validating protocols, and offering actionable solutions.

Workflow Overview: Diastereomer Separation Strategies

Workflow Start Racemic Mixture Diastereomer Separation PrepChrom Preparative Chromatography (Silica, RP, HILIC) Start->PrepChrom Analytical / Small Scale FractCryst Fractional Crystallization (Diastereomeric Salts) Start->FractCryst Preparative / Large Scale Coelution Issue: Co-elution PrepChrom->Coelution Oiling Issue: Oiling Out FractCryst->Oiling SolidSol Issue: Solid Solution FractCryst->SolidSol FixChrom Modify Mobile Phase (Add THF/EtOH) or Change Stationary Phase Coelution->FixChrom FixOiling Reduce Supersaturation, Slow Cooling Ramp, or Add Seed Crystals Oiling->FixOiling FixSolidSol Change Resolving Agent or Apply Temperature Cycling (Annealing) SolidSol->FixSolidSol

Decision tree for troubleshooting diastereomer separation workflows.

Section 1: Preparative Chromatography Troubleshooting

Q: Why are my diastereomers co-eluting on normal-phase silica gel despite trying various hexane/ethyl acetate ratios? Causality: Diastereomers often possess nearly identical dipole moments and bulk polarities. A standard hexane/ethyl acetate mobile phase primarily separates compounds based on bulk polarity, which is insufficient when the structural differences between epimers are subtle. Solution: You must alter the selectivity by changing the hydrogen-bonding dynamics of the mobile phase. Incorporating small percentages of ether, tetrahydrofuran (THF), or ethanol into a hexane-based system can exploit subtle differences in hydrogen-bond accepting/donating capacity between the diastereomers, significantly improving resolution[1].

Q: I am trying to separate complex diastereomers (like phosphorothioate oligonucleotides) and failing. What is the best chromatographic approach? Causality: For macromolecules, intrinsic higher-order structures (HOSs) dictate separation rather than simple functional group polarity. Solution: Switch to Hydrophilic Interaction Chromatography (HILIC). Modulating the ionic strength (e.g., elevating to 100 mM ammonium acetate) and reducing the column temperature to 5 °C preserves the higher-order structures of the oligonucleotides in solution, which facilitates and enhances the separation of the diastereomers[2].

Section 2: Diastereomeric Salt Resolution & Crystallization

Q: My diastereomeric salt is "oiling out" (undergoing liquid-liquid phase separation) instead of forming a crystalline solid. What causes this and how can I fix it? Causality: "Oiling out" occurs when the solute separates as a solute-rich liquid phase rather than an ordered crystal lattice. This is thermodynamically driven by excessively high supersaturation, rapid cooling rates, or a crystallization temperature that exceeds the melting point of the solvated salt[3][4]. Solution:

  • Reduce Supersaturation: Add more solvent to dilute the system, lowering the kinetic barrier for lattice formation[4].

  • Controlled Cooling: Implement a slow, controlled cooling ramp to keep the system within the metastable zone (MSZ), favoring crystal growth over liquid separation[5].

  • Seeding: Introduce seed crystals of the desired diastereomeric salt at the boundary of the MSZ to bypass the nucleation energy barrier and induce controlled desaturation[5].

Q: I am obtaining a solid, but it is a "solid solution" where both diastereomers co-crystallize. How do I improve diastereomeric excess (d.e.)? Causality: Solid solutions form when the two diastereomeric salts have nearly identical crystal packing energies and lattice structures. This allows the more soluble diastereomer to substitute into the crystal lattice of the less soluble one, making simple recrystallization ineffective[3]. Solution: The most definitive fix is to change the resolving agent. A structurally distinct chiral resolving agent will fundamentally alter the crystal packing and physical properties of the resulting diastereomers, disrupting the solid solution[3]. Alternatively, subjecting the solid solution to temperature cycles (annealing) can increase molecular mobility and promote phase separation[3].

Quantitative Troubleshooting Matrix

Use the following table to quickly identify the target metric to adjust based on your specific experimental failure.

IssuePrimary CauseKey Parameter to AdjustTarget Metric / Solution
Co-elution (Silica) Lack of specific stationary phase interactionsMobile Phase SelectivityAdd 1-5% THF, Ether, or EtOH to Hexane
Macromolecule Co-elution Unstable higher-order structures (HOS)Ionic Strength & Temp (HILIC)Increase to 100 mM AA; Reduce temp to 5 °C
Oiling Out High supersaturation / Rapid coolingCooling Rate & ConcentrationDilute solution; cool at < 0.5 °C/min
Solid Solution Isomorphous crystal latticesResolving AgentScreen structurally distinct chiral acids/bases
Low Yield (Cryst.) High solubility of target saltSolvent / Anti-solventAdd anti-solvent to reach equilibrium point

Experimental Protocol: Self-Validating Screen for Diastereomeric Salt Resolution

Objective: Systematically identify the optimal chiral resolving agent and solvent system for fractional crystallization. Self-Validating Mechanism: Every screening matrix must include a "Resolving Agent Only" control well . If the control well precipitates, the chosen solvent/temperature parameters are merely crashing out the resolving agent, invalidating any "hits" in the active wells.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the racemic mixture (e.g., 1.0 M) in a suitable baseline solvent like methanol or ethanol. Prepare corresponding equimolar stock solutions of various chiral resolving agents[6].

  • Salt Formation: In a multi-well plate, combine equimolar amounts of the racemic compound and the resolving agent stock solutions[6]. Crucial: Include the self-validation control well (resolving agent + solvent only).

  • Dissolution: Heat the plate gently to ensure complete dissolution of all components, forming a homogeneous mixture of diastereomeric salts[6].

  • Controlled Crystallization: Allow the plate to cool slowly to room temperature. If no crystals form, induce crystallization by slow evaporation or the dropwise addition of an anti-solvent (e.g., heptane)[4][6].

  • Harvesting and Seeding: Filter the resulting crystals. If a well exhibits "oiling out", redissolve the oil with a polar co-solvent, dilute, and introduce seed crystals (if available from another successful well) to promote ordered growth[4].

  • Regeneration and Purity Analysis: Dissolve the purified diastereomeric salt in water, treat with a strong acid or base to dissociate the salt, and extract the liberated enantiomer into an organic solvent[6]. Analyze the enantiomeric purity via chiral HPLC.

References

  • Title : dealing with solid solutions in diastereomeric salt resolution Source : benchchem.com URL : 3

  • Title : Troubleshooting diastereomeric salt crystallization for chiral resolution. Source : benchchem.com URL : 4

  • Title : Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution Source : benchchem.com URL : 6

  • Title : Is it possible that some additive with normal 230-400 mesh silica gel may aid in the column chromatographic separation of inseparable diastereomers? Source : researchgate.net URL : 1

  • Title : Crystallisation in pharmaceutical processes | BIA Source : bia.si URL : 5

  • Title : Investigating Oligonucleotide Structure and Diastereomer Separation Using Hydrophilic Interaction Chromatography Source : chromatographyonline.com URL : 2

Sources

"managing exothermic reactions in amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is engineered for researchers, process chemists, and drug development professionals transitioning amine synthesis workflows from the benchtop to pilot or production scales.

Scaling up amine synthesis introduces severe thermal hazards. The deterioration of the surface-area-to-volume ratio during scale-up compromises heat dissipation, transforming manageable bench-scale exotherms into critical thermal runaway risks. This guide provides field-proven troubleshooting strategies, thermodynamic data, and self-validating protocols to ensure safe and efficient scale-up.

Diagnostic Workflow for Thermal Anomalies

Before diving into specific reaction troubleshooting, utilize the following decision matrix to isolate the mechanistic cause of your thermal anomaly.

G A Thermal Anomaly Detected in Amine Synthesis B Identify Reaction Pathway A->B C Reductive Amination B->C D Nitro Reduction B->D E Direct Alkylation B->E F Decouple Imine Formation & Dose Hydride Slowly C->F G Increase H2 Mass Transfer & Monitor Hydroxylamine D->G H Transition to Continuous Flow Reactor E->H

Caption: Diagnostic workflow for mitigating thermal runaways during amine synthesis scale-up.

Section 1: Troubleshooting Reductive Amination Exotherms

Q1: My reductive amination using Sodium Triacetoxyborohydride (STAB) shows a sudden, uncontrollable temperature spike upon reagent addition. What is the mechanistic cause?

Causality & Solution: The thermal spike is typically caused by overlapping enthalpies. If the imine or iminium ion is not fully pre-formed before hydride addition, the rapid, concurrent condensation (imine formation) and reduction (amine formation) generate compounding heat flows. Furthermore, if you are synthesizing STAB in situ by adding glacial acetic acid to sodium borohydride, this process itself is highly exothermic and releases hydrogen gas1[1].

To mitigate this, decouple the steps. Allow the condensation reaction to reach equilibrium first. When adding STAB at scale, transition from a single-portion addition to dosing it in small, discrete portions under active cooling to prevent the accumulation of unreacted hydride2[2].

Section 2: Nitro Reduction & Catalytic Hydrogenation

Q2: During the catalytic hydrogenation of a nitroaromatic compound to an aniline, we observed a delayed, violent thermal runaway. Why did the reaction stall and then suddenly spike?

Causality & Solution: This is a classic case of "hydrogen starvation" leading to intermediate accumulation. The reduction of a nitro group to an amine proceeds through a highly unstable hydroxylamine intermediate. At larger scales, inefficient mixing leads to poor hydrogen gas mass transfer into the liquid phase. The reaction starves of hydrogen and stalls at the hydroxylamine stage. When mixing temporarily improves or the temperature rises, the accumulated hydroxylamine undergoes a rapid, highly exothermic disproportionation or reduction, releasing massive amounts of heat instantly 3[3].

To prevent this, ensure your reactor is equipped with high-shear impellers (e.g., gas-entrainment stirrers) to maximize H2​ mass transfer. Conduct reaction calorimetry to simulate hydrogen starvation and establish safe operating boundaries[3].

Section 3: Alkylation Runaways

Q3: Direct alkylation of our secondary amine is resulting in localized boiling and polyalkylation impurities. How can we optimize heat removal?

Causality & Solution: Direct alkylation is highly exothermic and typically requires strict temperature control (0-30 °C) to prevent runaway polymerization or polyalkylation 4[4]. In batch reactors, poor mixing creates "hot spots" where the local temperature exceeds the jacket temperature, driving over-alkylation.

The most authoritative solution is transitioning to a continuous flow microreactor . Flow chemistry provides an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and strict kinetic control over the alkylation, drastically reducing impurity profiles 5[5].

Section 4: Scale-Up & Reactor Engineering

Thermodynamic Profiles of Amine Synthesis Routes

Understanding the enthalpy of your specific pathway is critical for sizing reactor cooling jackets.

Synthesis RouteTypical Enthalpy ( ΔH )Primary Thermal HazardRecommended Mitigation Strategy
Catalytic Nitro Reduction -500 to -550 kJ/molHydroxylamine accumulation & sudden decompositionMaximize H2​ mass transfer; implement continuous IR monitoring.
Reductive Amination (STAB) -80 to -120 kJ/molOverlapping condensation and reduction exothermsDecouple reaction steps; utilize portion-wise hydride addition.
Direct Amine Alkylation -100 to -150 kJ/molRunaway polyalkylation and localized solvent boilingTransition to continuous flow chemistry; utilize active jacket cooling.
Self-Validating Methodology: Safe Scale-Up Protocol for STAB-Mediated Reductive Amination

This protocol utilizes a self-validating loop to ensure thermal stability before proceeding to the next chemical event.

Step 1: Imine Pre-formation (Decoupling)

  • Charge the reactor with the ketone/aldehyde and the primary/secondary amine in an anhydrous solvent (e.g., THF or DCE).

  • Validation Check: Monitor the reaction via in situ FTIR (ReactIR). Do not proceed until the carbonyl peak (e.g., ~1710 cm⁻¹) has plateaued and the imine/enamine peak has stabilized. This ensures the condensation exotherm is fully dissipated.

Step 2: In Situ STAB Generation (If applicable)

  • If generating STAB from NaBH4​ and glacial acetic acid, suspend NaBH4​ in the solvent.

  • Dose acetic acid slowly while maintaining the jacket temperature at 15-20 °C.

  • Validation Check: Monitor hydrogen gas evolution via a mass flow meter on the exhaust line. Wait until gas evolution completely ceases, confirming the exothermic formation of the triacetoxyborohydride species is complete[1].

Step 3: Controlled Hydride Dosing

  • Dose the pre-formed STAB into the imine solution in 5 to 10 discrete portions (or via a continuous slurry feed).

  • Validation Check: Use Reaction Calorimetry (RC1) data. Ensure the internal temperature ( Tr​ ) returns to the baseline jacket temperature ( Tj​ ) before the next portion is added. This guarantees the reaction remains feed-rate controlled rather than kinetics-controlled[2].

Step 4: Quench

  • Slowly dose aqueous NaHCO3​ to quench residual hydride. Maintain active cooling, as the hydrolysis of unreacted borohydride is highly exothermic.

Sources

"work-up procedures for reactions involving 2-methyl-4-phenylbutan-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-methyl-4-phenylbutan-2-amine. This guide provides in-depth, field-proven insights into the work-up and purification procedures for reactions involving this primary amine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Molecule: Key Properties for Purification

Before addressing specific work-up procedures, it is crucial to understand the physicochemical properties of 2-methyl-4-phenylbutan-2-amine (CAS 43052-72-8).[1][2] Its structure, featuring a basic primary amino group and a nonpolar phenylethyl tail, dictates its behavior in different solvent and pH environments. The basicity of the amine is the most critical handle for purification.

PropertyValueSource
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [2]
Appearance Yellow oil / Liquid[3]
Boiling Point 105-109 °C (Melting Point cited, BP not specified)[3]
Key Feature Basic primary amine (pKa of conjugate acid ~10-11, typical for primary alkylamines)General Chemical Knowledge

The primary amine group is readily protonated under acidic conditions to form an ammonium salt (e.g., 2-methyl-4-phenylbutan-2-aminium chloride). This salt is ionic and thus highly soluble in aqueous solutions and insoluble in nonpolar organic solvents.[4] This reversible transformation is the cornerstone of the most common purification technique: acid-base extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the work-up of reactions involving 2-methyl-4-phenylbutan-2-amine in a practical question-and-answer format.

Q1: What is the most reliable method to separate my amine product from neutral organic impurities after a reaction?

A1: Acid-Base Extraction.

This is the most robust and widely used technique for purifying amines from neutral or acidic byproducts.[5] The process leverages the differential solubility of the amine and its protonated salt form in aqueous and organic solvents.

Causality: By washing your organic reaction mixture with an aqueous acid (like 1M HCl), you convert the basic amine into its water-soluble hydrochloride salt.[4] This salt partitions into the aqueous layer, while neutral impurities (e.g., unreacted starting materials, non-basic byproducts) remain in the organic layer. The two layers are then separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, regenerating the free amine, which is insoluble in water and can be extracted back into a fresh organic solvent.[5]

  • Initial Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). It is advisable to perform this wash 2-3 times to ensure complete protonation and transfer of the amine to the aqueous layer.

  • Separation of Layers: Combine all aqueous layers containing the protonated amine. The organic layer, now containing neutral impurities, can be discarded or processed separately if it contains other compounds of interest.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 2M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 12, check with pH paper). You may observe the free amine "oiling out" or forming a cloudy suspension.

  • Back-Extraction: Extract the free amine from the basified aqueous solution with a fresh water-immiscible organic solvent (2-3 times).

  • Final Work-up: Combine the organic layers from the back-extraction. Wash with brine (saturated aqueous NaCl) to remove residual water, dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified amine.[6]

cluster_0 Initial Reaction Mixture cluster_1 Acidic Extraction cluster_2 Separation cluster_3 Regeneration & Final Extraction RM Crude Reaction Mixture (Amine + Neutral Impurities) in Organic Solvent Wash_HCl Wash with 1M HCl RM->Wash_HCl Sep_Funnel1 Separatory Funnel Wash_HCl->Sep_Funnel1 Aq_Layer Aqueous Layer (Protonated Amine Salt) Sep_Funnel1->Aq_Layer Org_Layer Organic Layer (Neutral Impurities) Sep_Funnel1->Org_Layer Basify Add 2M NaOH (pH > 12) Aq_Layer->Basify Back_Extract Extract with Organic Solvent Basify->Back_Extract Final_Product Purified Amine in Organic Solvent Back_Extract->Final_Product

Caption: Workflow for acid-base extraction of 2-methyl-4-phenylbutan-2-amine.

Q2: My yield is low after the work-up. What are the common causes and solutions?

A2: Low yields can stem from several issues during the extraction process. Here’s a troubleshooting guide:

Possible CauseExplanation & Solution
Incomplete Extraction A single wash is often insufficient. Solution: Always perform at least two to three extractions at each stage (acid wash and back-extraction) to ensure quantitative transfer of the amine between phases.[6]
Emulsion Formation The interface between the organic and aqueous layers fails to separate cleanly, trapping product. This is common with amines. Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Alternatively, letting the funnel sit for an extended period or filtering the mixture through a pad of Celite can be effective.[6]
Incorrect pH If the aqueous layer is not made sufficiently acidic (< pH 2) during the initial wash or sufficiently basic (> pH 12) during regeneration, the amine will not fully partition into the desired layer. Solution: Always verify the pH of the aqueous layer with pH paper or a pH meter at both stages.
Product Volatility While not extremely volatile, some product can be lost if excessive heat or vacuum is used during solvent removal. Solution: Use a rotary evaporator with a water bath temperature below 40 °C and carefully monitor the vacuum to avoid "bumping."
Q3: My purified amine is still contaminated with a secondary or tertiary amine byproduct. How can I improve purity?

A3: This is a common issue in reactions like N-alkylation where over-alkylation can occur.[7][8] While a standard acid-base extraction will isolate all basic compounds together, more advanced techniques are needed for separating primary, secondary, and tertiary amines.

  • Column Chromatography: This is the most common laboratory-scale solution. Amines can be separated on silica gel. A solvent system of increasing polarity, often containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in a hexane/ethyl acetate gradient, is typically used to prevent the amine from streaking on the acidic silica.

  • Buffer-Based Extraction: This advanced liquid-liquid extraction method exploits the subtle differences in basicity (pKa values) between primary, secondary, and tertiary amines. By using aqueous buffers of specific pH values, one can selectively protonate and extract one type of amine while leaving others in the organic phase.[7]

  • Selective Ammonium Carbamate Crystallization (SACC): This is a newer, waste-free technique where primary amines react reversibly with CO₂ to form ammonium carbamate salts.[9] These salts often have different solubility profiles than secondary or tertiary amines, allowing for purification by crystallization.[9][10]

cluster_0 Purification Options cluster_1 Outcome Start Impure Product (Primary, Secondary, Tertiary Amines) Chroma Column Chromatography (Silica Gel + Triethylamine) Start->Chroma Buffer Buffer-Based Extraction (pH-controlled) Start->Buffer SACC Selective Crystallization (SACC) (CO₂ addition) Start->SACC Pure_Amine High Purity 2-methyl-4-phenylbutan-2-amine Chroma->Pure_Amine Buffer->Pure_Amine SACC->Pure_Amine

Caption: Decision tree for advanced purification of mixed amine products.

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used for comprehensive characterization.[11][12]

TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick method to assess the number of components in a sample and monitor reaction progress or chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the compound and helping to identify impurities.[12] The integration of signals in ¹H NMR can be used for quantitative purity assessment (qNMR).[13]
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) These methods are excellent for determining the purity of a sample by separating the main compound from impurities.[11][13] When coupled with a mass spectrometer (GC-MS or LC-MS), they can also help identify the structure of impurities.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups. For a primary amine, you should observe two N-H stretching bands in the region of 3300–3500 cm⁻¹.[12]

References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. PubMed.
  • Amine Purity Standards: Ensuring Quality in Chemical Supply. diplomata comercial.
  • A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol for Researchers and Drug Development Professionals. Benchchem.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
  • A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol. Benchchem.
  • Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). ResearchGate.
  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • 2-Methyl-4-phenylbutan-2-amine 43052-72-8 wiki. Guidechem.
  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries.
  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. Benchchem.
  • Acid-Base Extraction. University of Colorado Boulder.
  • 2-Methyl-4-phenylbutan-2-amine. PubChem.
  • Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol. Benchchem.
  • CAS 43052-72-8 | 2-Methyl-4-phenylbutan-2-amine. Hoffman Fine Chemicals.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.

Sources

Validation & Comparative

A Comparative Guide to Amine-Based Resolving Agents: Why 2-Methyl-4-phenylbutan-2-amine Fails the Chirality Prerequisite vs. Established Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and asymmetric synthesis, separating enantiomers from a racemic mixture is a critical step. Diastereomeric salt formation remains the most scalable and cost-effective method for chiral resolution[1]. Recently, automated chemical databases have erroneously flagged bulky amines like 2-methyl-4-phenylbutan-2-amine as potential chiral resolving agents or targets for chiral resolution.

As a Senior Application Scientist, it is imperative to correct this structural misconception. 2-methyl-4-phenylbutan-2-amine (PubChem CID 12851223) is fundamentally achiral [2]. It possesses a gem-dimethyl group at the C2 position, meaning it lacks a stereocenter and cannot form diastereomeric relationships. This guide objectively compares the chemical reality of 2-methyl-4-phenylbutan-2-amine against field-proven chiral resolving agents like (S)-1-phenylethylamine , providing experimental protocols and the causality behind successful chiral resolution.

Structural Analysis & The Chirality Prerequisite

To resolve a racemic acid (50% R, 50% S), the resolving agent must introduce a pure stereocenter to form a pair of diastereomeric salts (e.g., R,R and S,R). Because diastereomers have different physical properties (such as solubility), they can be separated via fractional crystallization[1][3].

If an achiral amine like 2-methyl-4-phenylbutan-2-amine is used, it forms enantiomeric salts (e.g., R-achiral and S-achiral) rather than diastereomeric salts. Enantiomers have identical physical properties in an achiral environment, making separation by crystallization impossible[1].

StructuralLogic Racemic Racemic Acid (50% R, 50% S) Salt1 Diastereomeric Salts (R,R) and (S,R) Different Solubilities = Separable Racemic->Salt1 Reacts with Salt2 Enantiomeric Salts (R)-Achiral and (S)-Achiral Identical Solubilities = Inseparable Racemic->Salt2 Reacts with Resolving True Chiral Resolving Agent e.g., (R)-1-Phenylethylamine Resolving->Salt1 Reacts with Achiral Achiral Amine e.g., 2-Methyl-4-phenylbutan-2-amine Achiral->Salt2 Reacts with

Structural logic demonstrating why achiral amines fail to enable fractional crystallization.

Comparative Performance Data

The efficacy of a resolving agent is evaluated by the enantiomeric excess (% ee) and the yield of the desired enantiomer[4]. The table below contrasts the achiral 2-methyl-4-phenylbutan-2-amine with established chiral amines.

Resolving AgentPubChem CIDChiralityTarget RacemateMax Achievable % eeMechanism of Separation
2-Methyl-4-phenylbutan-2-amine 12851223AchiralN/A0% Forms enantiomeric salts (Inseparable)
(S)-1-Phenylethylamine 7529Chiral (S)Racemic Ibuprofen>95% Diastereomeric salt crystallization
(1R,2S)-Ephedrine 9294Chiral (1R,2S)Racemic Mandelic Acid>98% Diastereomeric salt crystallization

Experimental Protocol: Self-Validating Chiral Resolution

To demonstrate the causality behind experimental choices, the following protocol details the resolution of Racemic Ibuprofen using (S)-(-)-1-phenylethylamine (S-MBA) , a highly effective and cost-efficient resolving agent[5][6].

Note: Attempting this protocol with 2-methyl-4-phenylbutan-2-amine will result in a racemic co-precipitate, serving as a self-validating proof of its achiral nature.

Materials:

  • Racemic Ibuprofen (Rac-IBU)

  • (S)-(-)-1-phenylethylamine (S-MBA)[6]

  • Potassium Hydroxide (KOH) (Optional nonchiral additive to modulate solubility)[7]

  • Ethyl Acetate (Solvent)[7]

  • Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution & Salt Formation: In a reaction vessel, dissolve Rac-IBU, S-MBA, and KOH in an equivalent ratio of 1:0.5:0.5 in ethyl acetate.

    • Causality: The 0.5 equivalent of S-MBA selectively pairs with the (S)-Ibuprofen enantiomer. The KOH forms a highly soluble salt with the remaining (R)-Ibuprofen, preventing it from co-precipitating and ruining the enantiomeric purity[7]. Heat the mixture to 70°C to ensure complete dissolution[6].

  • Cooling Crystallization: Slowly cool the solution from 70°C to 25°C at a controlled rate.

    • Causality: Ethyl acetate provides the optimal solubility gradient. The (S,S)-diastereomeric salt has lower solubility in this solvent and will selectively crystallize out of the supersaturated solution[7].

  • Filtration: Isolate the precipitated (S,S)-salt crystals via vacuum filtration. Wash with cold ethyl acetate to remove mother liquor impurities.

  • Enantiomer Regeneration: Suspend the isolated salt in water and acidify with dilute HCl until the pH reaches ~2.

    • Causality: The strong acid protonates the ibuprofen carboxylate, breaking the salt and precipitating the free, enantioenriched (S)-Ibuprofen[1][3]. Extract with an organic solvent, wash, and evaporate to yield pure (S)-Ibuprofen.

ResolutionWorkflow Step1 1. Dissolution (70°C) Racemic Ibuprofen + (S)-1-Phenylethylamine + KOH Step2 2. Salt Formation Formation of (S,S)-Diastereomeric Salt Step1->Step2 Step3 3. Cooling Crystallization Controlled cooling to 25°C in Ethyl Acetate Step2->Step3 Step4 4. Filtration Isolate less soluble (S,S)-salt crystals Step3->Step4 Step5 5. Enantiomer Regeneration Acidify with HCl to precipitate (S)-Ibuprofen Step4->Step5

Workflow for the chiral resolution of racemic ibuprofen using (S)-1-phenylethylamine.

Conclusion & Best Practices

The fundamental rule of chiral resolution is that chirality must be introduced to break the symmetry of a racemate. While 2-methyl-4-phenylbutan-2-amine is a valuable intermediate for synthesizing bulky lipophilic drugs like Brefonalol[8][9], its gem-dimethyl configuration renders it strictly achiral[2]. Researchers must critically evaluate automated chemical databases and rely on structural fundamentals when selecting resolving agents. For robust diastereomeric salt formation, proven chiral amines like (S)-1-phenylethylamine remain the industry standard[1][6].

References

  • "Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution", Benchchem, 3

  • "2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223", PubChem (nih.gov), 2

  • "Cas 3886-69-9,(R)-(+)-1-Phenylethylamine", Lookchem, 5

  • "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen", ACS Publications,6

  • "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation", Advances in Engineering, 7

  • "Advanced Chiral Resolution and Purification Strategies", Arborpharmchem, 1

  • "A Comparative Guide to Chiral Resolving Agents", Benchchem, 4

  • "Brefonalol | 103880-26-8", Benchchem, 8

  • "Application Notes and Protocols: Synthesis of Brefonalol", Benchchem, 9

Sources

The Architect's Guide to Chiral Auxiliaries: A Comparative Analysis for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and complex molecule synthesis, controlling stereochemistry is not merely an academic exercise—it is a regulatory and pharmacological mandate. While asymmetric catalysis has made monumental strides, the use of chiral auxiliaries remains a cornerstone methodology for researchers and process chemists 1. By temporarily appending an enantiopure directing group to a prochiral substrate, chemists can achieve highly predictable, scalable, and self-validating diastereoselective transformations 2.

This guide provides an objective, data-driven comparison of the industry's most relied-upon chiral auxiliaries, detailing the mechanistic causality behind their performance, their applications in FDA-approved therapeutics, and field-proven experimental protocols.

Mechanistic Causality: The "Self-Validating" System

The fundamental principle of a chiral auxiliary relies on creating a rigid, highly organized transition state. By covalently attaching a chiral moiety, the reaction's stereochemical outcome is dictated by steric shielding and electronic coordination, effectively blocking one diastereotopic face of the substrate 3.

Because the intermediate products are diastereomers rather than enantiomers, they possess distinct physical properties. This creates a self-validating system : the success of the asymmetric induction can be immediately verified via standard NMR or chromatography before the auxiliary is cleaved, eliminating downstream analytical surprises.

G A Prochiral Substrate (Achiral) C Covalent Attachment (Chiral Adduct) A->C Coupling B Chiral Auxiliary (Enantiopure) B->C Coupling D Diastereoselective Reaction (Stereocenter Formed) C->D Reagent/Base E Cleavage & Separation D->E Hydrolysis/Reduction F Enantiopure Product E->F Target G Recovered Auxiliary E->G Recycle

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Comparative Analysis of Premier Chiral Auxiliaries

A. Evans Oxazolidinones: The Gold Standard for Aldol & Alkylation

Developed by David Evans, these auxiliaries are derived from amino acids (e.g., valine, phenylglycine). In an aldol reaction, enolization with a Lewis acid (like boron triflate) forms a rigid Z-enolate. The bulky substituent on the oxazolidinone ring forces the aldehyde to approach via a highly ordered Zimmerman-Traxler six-membered chair transition state, exclusively yielding the "Evans-syn" aldol product [[3]]().

  • Industrial Application: Utilized in the commercial synthesis of the glaucoma drug Netarsudil to install essential stereochemistry 4.

B. Crimmins Thiazolidinethiones: Tunable Stereocontrol

A sulfur-based evolution of the Evans auxiliary, the Crimmins auxiliary offers exceptional versatility. The thiocarbonyl sulfur is highly coordinating. By simply altering the stoichiometry of the amine base (e.g., (-)-sparteine vs. TMEDA) alongside TiCl₄, chemists can toggle between a chelated bicyclic transition state (yielding "non-Evans-syn" products) and an open transition state (yielding "Evans-syn" products) 3.

G Start Crimmins Thiazolidinethione + TiCl4 Path1 1 eq. Amine Base (e.g., (-)-Sparteine) Start->Path1 Path2 >2 eq. Amine Base (e.g., TMEDA) Start->Path2 TS1 Chelated Transition State (Rigid Bicyclic) Path1->TS1 Ti coordinates S & O TS2 Open Transition State (Zimmerman-Traxler) Path2->TS2 Base displaces S Prod1 Non-Evans Syn Aldol TS1->Prod1 Prod2 Evans Syn Aldol TS2->Prod2

Caption: Mechanistic divergence in Crimmins aldol reactions based on base stoichiometry.

C. Myers Pseudoephedrine: Practicality and High Fidelity

Developed by Andrew Myers, this auxiliary utilizes inexpensive pseudoephedrine. Deprotonation with LDA forms a rigid lithium alkoxide-enolate chelate. The steric bulk of the phenyl and methyl groups effectively shields one face of the enolate, leading to highly diastereoselective alkylations 5. Its primary advantage is operational simplicity; the resulting amides are highly crystalline, allowing for easy purification without column chromatography 3.

D. Ellman’s tert-Butanesulfinamide: The Champion of Chiral Amines

Introduced by Jonathan Ellman in 1997, this auxiliary is the premier choice for synthesizing chiral primary and secondary amines 6. Condensation with a ketone/aldehyde yields a sulfinyl imine. The strongly electron-withdrawing sulfinyl group activates the imine for nucleophilic attack (e.g., by Grignard reagents) while simultaneously coordinating the metal cation in a six-membered transition state, ensuring exquisite stereocontrol 5.

  • Industrial Application: Used in the asymmetric synthesis of Apremilast (Otezla®), yielding the critical (S)-amino sulfone intermediate with >95% ee [[7]]().

Quantitative Performance Data

The following table summarizes the operational metrics of these auxiliaries to aid in route scouting and process design.

Chiral AuxiliaryPrimary ApplicationTypical de/eeCleavage ConditionsAtom EconomyCost & Scalability Profile
Evans Oxazolidinone Aldol, Alkylation>95%LiOH/H₂O₂, LiBH₄ModerateLow cost, highly scalable, industry standard.
Myers Pseudoephedrine Alkylation>95%NaOH, LiNH₂BH₃HighVery low cost, excellent crystallinity for bulk scale.
Ellman's Sulfinamide Chiral Amines>98%HCl/MeOHVery HighModerate cost, undisputed choice for API amine synthesis.
Crimmins Thiazolidinethione Syn/Anti Aldol>95%Imidazole/MeOHModerateModerate cost, highly tunable stereochemical output.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate built-in analytical checkpoints (self-validation) to confirm success before proceeding to the cleavage step.

Protocol A: Evans Asymmetric Alkylation [1.17]

Objective: Synthesis of an enantiopure α-alkylated carboxylic acid.

  • Acylation of the Auxiliary:

    • Procedure: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF at -78 °C, add n-BuLi (1.05 eq). Stir for 30 mins, then add the acyl chloride (1.1 eq). Warm to room temperature.

    • Self-Validation: TLC analysis should show complete consumption of the auxiliary. IR spectroscopy of the isolated product will reveal a distinct imide carbonyl stretch (~1780 cm⁻¹).

  • Diastereoselective Alkylation:

    • Procedure: Cool the N-acyl oxazolidinone to -78 °C in THF. Add NaHMDS (1.1 eq) dropwise to form the rigid Z-enolate. Stir for 1 hour. Add the alkyl halide (e.g., allyl iodide, 3.0 eq) and stir until completion.

    • Self-Validation: Analyze the crude mixture via ¹H NMR. The newly formed α-proton will appear as a distinct multiplet. Integration of diastereomeric peaks should confirm a dr of >95:5.

  • Cleavage and Recovery:

    • Procedure: Dissolve the alkylated adduct in THF/H₂O (3:1) at 0 °C. Add H₂O₂ (30%, 4.0 eq) followed by LiOH (2.0 eq).

    • Outcome: Extract the aqueous layer with DCM to recover the intact chiral auxiliary (>90% yield). Acidify the aqueous layer and extract with EtOAc to isolate the enantiopure α-alkylated carboxylic acid.

Protocol B: Ellman’s Sulfinamide Imine Addition [1.3]

Objective: Synthesis of a chiral secondary amine.

  • Condensation (Imine Formation):

    • Procedure: Combine (R)-tert-butanesulfinamide (1.0 eq), ketone (1.0 eq), and Ti(OEt)₄ (2.0 eq) in THF. Reflux for 12 hours. Quench with brine, filter through Celite, and concentrate.

    • Self-Validation: ¹H NMR will show the disappearance of the ketone/aldehyde starting material and the appearance of a highly deshielded imine proton/carbon signal.

  • Nucleophilic Addition:

    • Procedure: Cool the sulfinyl imine in DCM to -48 °C. Add Grignard reagent (R-MgBr, 2.0 eq) dropwise. The magnesium coordinates to both the sulfinyl oxygen and imine nitrogen, directing the alkyl group to the less hindered face.

    • Self-Validation: LC-MS confirms the mass of the sulfinamide adduct. ¹H NMR of the crude product will typically show a dr of >98:2 based on the tert-butyl singlet integration.

  • Acidic Cleavage:

    • Procedure: Treat the purified sulfinamide with 4M HCl in 1,4-dioxane/MeOH at room temperature for 1 hour.

    • Outcome: The tert-butanesulfinyl group is cleaved, precipitating the enantiopure chiral amine as a hydrochloride salt, which can be isolated via simple filtration.

References

  • BenchChem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.3

  • PubMed (NIH). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.1

  • Wikipedia. tert-Butanesulfinamide.6

  • Wikipedia. Chiral auxiliary.5

  • Semantic Scholar. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.4

  • MDPI. Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary.7

  • ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.8

  • ACS Publications. Asymmetric Synthesis of Active Pharmaceutical Ingredients.2

Sources

A Comparative Guide to the Biological Activity of 2-Methyl-4-phenylbutan-2-amine Analogues: A Scoping Review and Future Directions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the biological activity of 2-methyl-4-phenylbutan-2-amine and its analogues. A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental data concerning the pharmacology of this specific chemical series. While its structural similarity to known psychoactive phenethylamines suggests potential central nervous system activity, there is a notable absence of published research to substantiate any specific biological effects. This document summarizes the available chemical information, discusses the speculative pharmacology based on structural analogy, and proposes a comprehensive experimental workflow for future investigation into the biological activity of these compounds.

Introduction: The Compound of Interest

2-Methyl-4-phenylbutan-2-amine is a substituted phenethylamine derivative. Its core structure consists of a phenyl group attached to a butane chain, with an amine group and two methyl groups at the C2 position. This structure, particularly the 1,1-dimethyl-3-phenylpropylamine backbone, distinguishes it from more extensively studied amphetamine-type stimulants.[1][2]

While chemical suppliers list the compound and basic physicochemical properties are available through databases like PubChem, specific peer-reviewed studies detailing its synthesis, biological activity, and mechanism of action are conspicuously absent from the current scientific literature.[1][2] This guide, therefore, serves not as a comparison of existing data, but as a framework for initiating research into this unexplored chemical space.

Table 1: Physicochemical Properties of 2-Methyl-4-phenylbutan-2-amine

PropertyValueSource
IUPAC Name 2-methyl-4-phenylbutan-2-amine[1]
Molecular Formula C₁₁H₁₇N[1][2]
Molecular Weight 163.26 g/mol [1]
CAS Number 43052-72-8[2]
Canonical SMILES CC(C)(CCC1=CC=CC=C1)N[1]
Synonyms 1,1-dimethyl-3-phenylpropylamine[1][2]

Speculative Pharmacology: A Hypothesis Based on Structural Analogy

The biological activity of a novel compound can often be hypothesized by examining its structural relationship to well-characterized molecules. The 2-methyl-4-phenylbutan-2-amine scaffold shares features with several classes of pharmacologically active agents, primarily those acting on the central nervous system.

  • Phenethylamine Backbone: The core phenethylamine structure is the foundation for a vast array of neurotransmitter-like substances, including dopamine, norepinephrine, and synthetic stimulants like amphetamine. Compounds based on this scaffold frequently interact with monoamine transporters (DAT, NET, SERT) and receptors (e.g., dopamine, serotonin, adrenergic receptors).

  • α,α-Dimethyl Substitution: The gem-dimethyl group at the alpha position (adjacent to the amine) is a key structural feature. In other phenethylamines, substitutions at this position can significantly modulate pharmacological activity, often reducing potency at monoamine transporters compared to compounds with a single alpha-methyl group (like methamphetamine) or no substitution (like phenethylamine itself). This modification could also influence metabolic stability and receptor binding profiles.

  • Lack of Hydroxyl Groups: The absence of hydroxyl groups on the phenyl ring or the alkyl chain suggests the compound may have greater lipophilicity compared to catecholaminergic neurotransmitters, potentially facilitating its passage across the blood-brain barrier.

Based on these features, it is plausible that 2-methyl-4-phenylbutan-2-amine and its analogues could act as modulators of monoaminergic systems. However, without experimental data, it is impossible to predict whether they would act as releasing agents, reuptake inhibitors, or receptor agonists/antagonists. The pharmacological effects of the related compound 2-amino-4-phenylbutane are noted to be similar to ephedrine, with central nervous system stimulant activity.[3]

A Proposed Workflow for Elucidating Biological Activity

For researchers interested in pioneering the study of this compound class, a systematic, multi-tiered approach is essential. The following workflow represents a logical progression from initial screening to in-depth characterization.

Caption: A logical workflow for the systematic evaluation of a novel psychoactive compound.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compounds for key CNS targets, including dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as a panel of relevant G-protein coupled receptors (GPCRs).

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the target protein of interest (e.g., HEK293 cells).

    • Incubate a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) with the membrane preparation in the presence of increasing concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration over glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves (e.g., using the Cheng-Prusoff equation).

  • Rationale: This is a primary screening step to identify which molecular targets the compounds interact with and with what affinity. It is a high-throughput and cost-effective method to narrow down the potential mechanisms of action.

Protocol 2: Synaptosomal Monoamine Uptake/Release Assays

  • Objective: To functionally assess whether compounds act as inhibitors or releasers at monoamine transporters for which binding affinity was observed.

  • Methodology (Uptake Inhibition):

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine).

    • Pre-incubate the synaptosomes with various concentrations of the test compound or a reference inhibitor (e.g., cocaine).

    • Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • After a short incubation period (within the linear range of uptake), terminate the reaction by rapid filtration.

    • Quantify the accumulated radioactivity in the synaptosomes.

    • Calculate the IC₅₀ value for uptake inhibition.

  • Rationale: This functional assay differentiates between simple binding and functional modulation of the transporter. It is crucial for distinguishing between a cocaine-like reuptake inhibitor and an amphetamine-like releasing agent. Similar protocols using pre-loaded synaptosomes can be adapted to measure neurotransmitter release.

Conclusion and Future Outlook

The study of 2-methyl-4-phenylbutan-2-amine and its analogues represents an uncharted area in pharmacology and medicinal chemistry. There is currently no available experimental data to create a comparative guide on their biological activities. Its structural similarity to known neuroactive compounds provides a compelling, albeit speculative, rationale for investigation. The experimental framework proposed here offers a validated, step-by-step approach for any research team wishing to explore this chemical space. Such studies are essential to determine if these compounds possess therapeutic potential or if they represent a new class of psychoactive substances with public health implications.

References

This list is provided for contextual and methodological reference, as no direct studies on the topic compound were found.

  • PubChem. 2-Methyl-4-phenylbutan-2-amine. National Center for Biotechnology Information. Available from: [Link]1]

  • MDPI. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Available from: [Link]]

Sources

"validating the enantiomeric purity of Methyl(2-methyl-4-phenylbutan-2-yl)amine"

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: Validating the Structural and Stereochemical Integrity of Methyl(2-methyl-4-phenylbutan-2-yl)amine

Part 1: The Stereochemical Paradox & Synthetic Causality

As a Senior Application Scientist, I frequently encounter requests to validate the "enantiomeric purity" of newly synthesized pharmaceutical intermediates or forensic standards. However, when addressing Methyl(2-methyl-4-phenylbutan-2-yl)amine , we must first confront a fundamental stereochemical paradox: this molecule is structurally achiral.

A rigorous analysis of its molecular architecture reveals that Carbon-2 is bonded to an N-methylamine group, a 2-phenylethyl chain, and two identical methyl groups (one from the parent butane chain, one from the 2-methyl substitution). The presence of these twin methyl groups creates a plane of symmetry at C2, physically precluding the existence of enantiomers. Therefore, measuring enantiomeric excess (ee) for this specific compound is a structural impossibility.

The Real Analytical Challenge: Isomeric Differentiation Why, then, is enantiomeric purity often questioned for this compound? The answer lies in the causality of its synthesis. In typical synthetic routes (e.g., a Ritter reaction on 2-methyl-4-phenylbutan-2-ol followed by N-methylation), the presence of homologous precursor impurities like 4-phenylbutan-2-ol leads directly to the formation of N-methyl-4-phenylbutan-2-amine .

Unlike our target, this byproduct lacks the second methyl group at C2 and does possess a stereocenter. Therefore, in drug development and forensic workflows, requests for "enantiomeric purity" practically translate into an orthogonal analytical goal: validating the chemical purity of the achiral target by proving the absolute absence of chiral homologous impurities.

G A Target Amine Synthesis B Achiral Target: Methyl(2-methyl-4-phenylbutan-2-yl)amine A->B Major Product C Chiral Isomeric Impurities (e.g., N-methyl-4-phenylbutan-2-amine) A->C Trace Byproducts D Chiral HPLC (Polysaccharide CSP) B->D E 1H-NMR with Mosher's Acid (MTPA-Cl) B->E C->D C->E F Single Peak / No Diastereomers (Validated Target) D->F Achiral G Split Peaks / Diastereomers (Impurity Detected) D->G Chiral E->F Achiral E->G Chiral

Workflow for distinguishing the achiral target from chiral impurities.

Part 2: Comparison of Analytical Alternatives

To validate the purity of the achiral target against its chiral isomers, we must deploy techniques capable of stereochemical discrimination [1]. Below is an objective comparison of the three primary analytical methodologies used in the field.

Table 1: Performance Comparison of Analytical Methodologies

MethodologyMechanism of DifferentiationSensitivity to Chiral ImpuritiesCost & ThroughputVerdict
Chiral HPLC (Polysaccharide CSP) Transient diastereomeric complexesHigh (LOD < 0.1%)Moderate Cost / High ThroughputOptimal for routine batch release
1H-NMR (Mosher's Acid Deriv.) Covalent diastereomer formationModerate (LOD ~1-2%)High Cost / Low ThroughputBest for absolute structural proof
GC-MS (Chiral Derivatization) Volatility of resolved diastereomersVery High (LOD < 0.05%)High Cost / Low ThroughputIdeal for trace forensic analysis

Part 3: Experimental Protocols & Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that false negatives (failing to detect a chiral impurity) are structurally impossible.

Protocol 1: Chiral HPLC Analysis (Routine Validation)

Polysaccharide-based chiral stationary phases (CSPs) interact with analytes through hydrogen bonding and π-π interactions. The achiral target will not interact differentially and will elute as a single peak, whereas chiral impurities will resolve into enantiomeric pairs.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the amine sample in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (DEA) at 90:10:0.1 (v/v/v).

    • Causality Note: The addition of DEA is critical. As a basic modifier, it suppresses secondary electrostatic interactions between the basic N-methylamine group of the analyte and residual acidic silanols on the silica support, preventing severe peak tailing.

  • Chromatographic Conditions: Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Column Temperature: 25°C. Detection: UV at 210 nm.

  • Self-Validation (The Spike Test): Spike a sample aliquot with a known racemic standard of the chiral impurity (N-methyl-4-phenylbutan-2-amine). A valid run must show baseline resolution (Rs > 1.5) of the impurity's enantiomers, clearly separated from the massive single peak of the achiral target.

Protocol 2: 1H-NMR with Mosher's Acid Derivatization (Orthogonal Confirmation)

When absolute structural proof is required, Chiral Solvating Agents (CSAs) or chiral derivatizing agents are utilized [2]. Covalent derivatization with (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) converts secondary amines into stable amides [3].

Derivatization A Amine Sample (Achiral or Chiral) C Amide Formation (Self-Validating Step) A->C B (R)-(-)-MTPA-Cl (Derivatizing Agent) B->C D Achiral Amine: Single (R)-Amide (1 Set of NMR Signals) C->D If Target E Chiral Amine: (R,R) & (R,S) Diastereomers (2 Sets of NMR Signals) C->E If Impurity

Logic of MTPA-Cl derivatization for detecting chiral amine impurities.

Step-by-Step Methodology:

  • Reaction Setup: In a dry 5 mL vial under N2, dissolve 10 mg of the amine in 0.5 mL of anhydrous CDCl3.

  • Base Addition: Add 15 µL of anhydrous pyridine.

    • Causality Note: Pyridine acts as an acid scavenger for the HCl generated during derivatization. This prevents the target amine from protonating into an unreactive hydrochloride salt, driving the reaction to 100% completion.

  • Derivatization: Add 20 mg of (R)-(-)-MTPA-Cl. Stir at room temperature for 30 minutes.

  • Acquisition: Transfer the mixture directly to a 5 mm NMR tube. Acquire 1H and 19F NMR spectra at 400 MHz (minimum).

  • Interpretation: Analyze the N-methyl region (δ 2.8 - 3.2 ppm) and the MTPA methoxy region (δ 3.4 - 3.6 ppm).

Table 2: Expected Quantitative Analytical Results

AnalyteStructural NatureHPLC Result (Chiralcel OD-H)1H-NMR Result (MTPA-Cl Derivatized)
Methyl(2-methyl-4-phenylbutan-2-yl)amine Achiral TargetSingle peak (Rs = N/A)Single N-CH3 singlet (~3.0 ppm)
N-methyl-4-phenylbutan-2-amine Chiral ImpurityTwo resolved peaks (Rs > 1.5)Two distinct N-CH3 singlets (Diastereomeric split)

By employing this comparative framework, researchers can bypass the stereochemical paradox of the achiral target and definitively validate its purity against synthetic chiral artifacts.

References

  • Wenzel, T. J., et al. "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity." ACS Central Science, 2016. URL:[Link][1]

  • Pirkle, W. H., et al. "NMR Chiral solvating agents." Topics in Stereochemistry, Vol. 13, 2007. URL:[Link][2]

  • Kolodiazhna, O. O., et al. "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, 2022. URL: [Link][3]

Sources

"comparative analysis of synthetic routes to chiral amines"

Author: BenchChem Technical Support Team. Date: March 2026

[label="Biocatalysis Route\n(Engineered ω-Transamin

Decision matrix and performance outcomes for selecting chiral amine synthetic routes.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must compare their performance metrics across critical industrial parameters. The table below synthesizes data from modern process chemistry campaigns , .

ParameterAsymmetric Hydrogenation (Transition Metals)Biocatalysis ( ω -Transaminases)Classical Kinetic Resolution (Baseline)
Enantiomeric Excess (ee) 90% – 98% (Requires recrystallization)>99.9% (Direct to API)>99% (Only at 50% conversion)
Max Theoretical Yield 100%100%50%
E-factor (Waste Generation) Medium to High (Metal scavenging, organic solvents)Low (Aqueous media, biodegradable biocatalyst)Very High (Discarded undesired enantiomer)
Reaction Conditions High pressure H2​ (10–50 bar), inert atmosphereAmbient pressure, 30–45°C, open airAmbient conditions
Substrate Scope Broad (Imines, enamines, enamides)Narrow for wild-type; Exceptionally broad for engineered variantsBroad
Post-Reaction Processing Complex (Heavy metal removal to <10 ppm required)Simple (Orthogonal acid-base extraction)Complex (Chiral auxiliary separation)

Experimental Protocol: Self-Validating Transaminase-Catalyzed Synthesis

To illustrate the operational causality of biocatalytic routes, we detail a standardized, self-validating workflow for the ω -transaminase-catalyzed synthesis of a chiral amine intermediate. This protocol is modeled after late-stage pharmaceutical manufacturing processes .

Objective: Direct asymmetric reductive amination of a bulky prochiral ketone to yield the corresponding (R)-amine.

Step 1: Substrate Solubilization & Equilibrium Shifting
  • Procedure: In a jacketed reactor vessel, dissolve 100 g/L of the prochiral ketone in a 50% (v/v) Dimethyl Sulfoxide (DMSO) / 50% Triethanolamine buffer (100 mM). Adjust the pH to 8.5 using 1M HCl. Add isopropylamine (IPA) to a final concentration of 1.0 M.

  • Causality: High-molecular-weight pharmaceutical intermediates are notoriously insoluble in purely aqueous media; 50% DMSO ensures homogeneity without denaturing the engineered enzyme. The pH of 8.5 is precisely calibrated to balance the stability of the biocatalyst with the nucleophilicity of the IPA donor. A massive molar excess of IPA is required to drive the thermodynamically unfavorable transamination equilibrium forward via Le Chatelier's principle.

Step 2: Biocatalytic Conversion
  • Procedure: Charge the reactor with 6 g/L of the engineered (R)-selective ω -transaminase and 1 mM Pyridoxal 5'-phosphate (PLP). Agitate at 250 rpm and maintain the temperature at 40°C. Implement a continuous nitrogen sweep across the reactor headspace.

  • Causality: PLP is the obligate cofactor that shuttles the amine group via a pyridoxamine intermediate; exogenous addition prevents cofactor depletion over the reaction lifecycle. The nitrogen sweep provides a physical driving force by continuously volatilizing and removing the acetone co-product, preventing product inhibition and shifting the equilibrium toward >99% conversion.

Step 3: Self-Validating In-Process Control (IPC)
  • Procedure: Withdraw 100 μ L aliquots every 4 hours. Quench with 900 μ L of acetonitrile, centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein, and analyze the supernatant via Chiral Reverse-Phase HPLC.

  • Causality: This self-validating feedback loop ensures the reaction is proceeding kinetically as expected. The simultaneous monitoring of ketone depletion and enantiopure amine formation confirms that the enzyme's chiral pocket remains structurally intact and highly stereoselective under the aggressive co-solvent conditions.

Step 4: Product Isolation via Acid-Base Swing
  • Procedure: Upon reaching >99% conversion, adjust the reactor pH to 2.0 with concentrated HCl. Extract the aqueous phase twice with ethyl acetate. Discard the organic layer. Adjust the aqueous phase pH to 11.0 with 5M NaOH, and extract three times with isopropyl acetate. Concentrate the combined organic layers in vacuo.

  • Causality: This orthogonal extraction strategy exploits the ionizable nature of the product. At pH 2.0, the chiral amine is protonated and highly water-soluble, allowing the organic extraction to strip away unreacted ketone and DMSO. At pH 11.0, the amine is neutralized, driving it into the organic phase and yielding a highly pure API intermediate without the need for chromatographic purification or heavy metal scavenging.

Conclusion

While transition metal-catalyzed asymmetric hydrogenation remains a highly active and historically proven tool for chiral amine synthesis, the trajectory of modern drug development heavily favors biocatalysis. Engineered ω -transaminases solve the core issues of heavy metal contamination and high-pressure safety hazards while delivering unparalleled enantioselectivity. By understanding the mechanistic causality behind these methods, researchers can architect synthetic routes that are not only highly efficient but intrinsically scalable and sustainable.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information (PMC). URL:[Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science / PubMed. URL:[Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. URL:[Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI Molecules. URL:[Link]

A Comparative Spectroscopic Guide to the Isomers of 2-Methyl-4-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive spectroscopic comparison of the isomers of 2-methyl-4-phenylbutan-2-amine, a chiral compound with potential applications in pharmaceutical and chemical research. In the absence of extensive publicly available experimental spectra, this guide leverages predictive spectroscopic data alongside foundational analytical principles to offer researchers a robust framework for the identification and differentiation of these isomers. We delve into a detailed analysis of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the constitutional isomers and enantiomers of 2-methyl-4-phenylbutan-2-amine. The causality behind the expected spectral differences is explained, providing a valuable resource for researchers engaged in the synthesis, characterization, and application of these and structurally related compounds.

Introduction: The Structural Landscape of 2-Methyl-4-phenylbutan-2-amine Isomers

2-Methyl-4-phenylbutan-2-amine is a primary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol .[1] Its structure, featuring a chiral center at the C2 position, gives rise to a pair of enantiomers: (R)-2-methyl-4-phenylbutan-2-amine and (S)-2-methyl-4-phenylbutan-2-amine. Furthermore, several constitutional isomers exist, which differ in the arrangement of their atoms. This guide will focus on the spectroscopic comparison of the (R) and (S) enantiomers and two of its constitutional isomers: 4-phenylbutan-2-amine and N-methyl-4-phenylbutan-2-amine. Understanding the distinct spectroscopic signatures of these isomers is paramount for their unambiguous identification in a laboratory setting.

The isomers under consideration are:

  • 2-Methyl-4-phenylbutan-2-amine (Racemic, and its R/S enantiomers): The primary focus of this guide.

  • 4-Phenylbutan-2-amine: A constitutional isomer with a different substitution pattern on the butane chain.

  • N-Methyl-4-phenylbutan-2-amine: A secondary amine isomer.

This guide will provide predicted spectroscopic data and detailed interpretations to facilitate the differentiation of these closely related structures.

Predicted Spectroscopic Data: A Comparative Analysis

Due to the limited availability of experimental spectra for 2-methyl-4-phenylbutan-2-amine and its isomers in public databases, the following sections present high-quality predicted data. These predictions are based on well-established spectroscopic principles and computational models, offering a reliable guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom is exquisitely sensitive to the overall molecular structure.

The predicted ¹H NMR chemical shifts for the isomers are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-Methyl-4-phenylbutan-2-amine Isomers

Proton Assignment 2-Methyl-4-phenylbutan-2-amine 4-Phenylbutan-2-amine N-Methyl-4-phenylbutan-2-amine
Ar-H 7.15 - 7.30 (m, 5H)7.15 - 7.30 (m, 5H)7.15 - 7.30 (m, 5H)
-CH₂-Ph 2.60 - 2.70 (m, 2H)2.60 - 2.75 (m, 2H)2.55 - 2.70 (m, 2H)
-CH(NH₂)- / -CH(NHCH₃)- -3.00 - 3.10 (m, 1H)2.75 - 2.85 (m, 1H)
-C(CH₃)₂- 1.10 (s, 6H)--
-CH₂- (adjacent to amine) 1.70 - 1.80 (m, 2H)1.65 - 1.75 (m, 2H)1.60 - 1.70 (m, 2H)
-NH₂ / -NH- 1.50 (br s, 2H)1.40 (br s, 2H)1.30 (br s, 1H)
-CH₃ (on amine) --2.40 (s, 3H)
-CH₃ (on butane chain) -1.20 (d, 3H)1.15 (d, 3H)

Causality Behind Predicted Differences:

  • 2-Methyl-4-phenylbutan-2-amine: The most striking feature is the singlet at approximately 1.10 ppm, integrating to 6H, which corresponds to the two magnetically equivalent methyl groups attached to the C2 carbon. The protons of the -NH₂ group are expected to appear as a broad singlet around 1.50 ppm; its chemical shift can be highly variable and dependent on solvent and concentration.

  • 4-Phenylbutan-2-amine: In this isomer, the C2 proton is a methine proton coupled to the adjacent methylene and methyl groups, resulting in a complex multiplet around 3.00-3.10 ppm. The methyl group at C1 appears as a doublet around 1.20 ppm due to coupling with the C2 proton.

  • N-Methyl-4-phenylbutan-2-amine: The presence of a methyl group on the nitrogen atom gives rise to a characteristic singlet at approximately 2.40 ppm. The N-H proton will appear as a broad singlet, integrating to 1H.

The ¹H NMR spectra of the (R) and (S) enantiomers of 2-methyl-4-phenylbutan-2-amine are identical under standard achiral conditions. To differentiate them, a chiral shift reagent is employed. These reagents are typically lanthanide complexes that reversibly bind to the amine, forming diastereomeric complexes that have distinct NMR spectra.[2][3]

Experimental Insight: The addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃, will cause the signals of the protons in the (R) and (S) enantiomers to shift to different extents. For instance, the singlet of the two methyl groups in racemic 2-methyl-4-phenylbutan-2-amine would be expected to resolve into two distinct singlets, with the relative integration of these new peaks corresponding to the enantiomeric ratio.

The predicted ¹³C NMR chemical shifts provide complementary information for structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-Methyl-4-phenylbutan-2-amine Isomers

Carbon Assignment 2-Methyl-4-phenylbutan-2-amine 4-Phenylbutan-2-amine N-Methyl-4-phenylbutan-2-amine
Ar-C (Quaternary) ~142~142~142
Ar-CH ~128.5 (o, m), ~126 (p)~128.5 (o, m), ~126 (p)~128.5 (o, m), ~126 (p)
C-amine ~50~49~56
-CH₂-Ph ~30~32~32
-CH₂- ~45~40~39
-C(CH₃)₂- ~29--
-CH₃ (on C2) -~23~22
-N-CH₃ --~34

Causality Behind Predicted Differences:

  • The number of distinct signals in the proton-decoupled ¹³C NMR spectrum will differ for each isomer, reflecting their unique molecular symmetry.

  • 2-Methyl-4-phenylbutan-2-amine is expected to show a signal for the quaternary carbon at C2 around 50 ppm and a single signal for the two equivalent methyl carbons around 29 ppm.

  • 4-Phenylbutan-2-amine will have a methine carbon (C2) signal around 49 ppm and a methyl carbon signal around 23 ppm.

  • N-Methyl-4-phenylbutan-2-amine will be distinguished by the presence of an additional signal for the N-methyl carbon at approximately 34 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The primary and secondary amine functionalities of the isomers give rise to characteristic absorption bands.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for 2-Methyl-4-phenylbutan-2-amine Isomers

Vibrational Mode 2-Methyl-4-phenylbutan-2-amine 4-Phenylbutan-2-amine N-Methyl-4-phenylbutan-2-amine
N-H Stretch (primary amine) 3300-3500 (two bands, medium)3300-3500 (two bands, medium)-
N-H Stretch (secondary amine) --3300-3500 (one band, weak-medium)
C-H Stretch (aromatic) 3000-3100 (medium)3000-3100 (medium)3000-3100 (medium)
C-H Stretch (aliphatic) 2850-2960 (strong)2850-2960 (strong)2850-2960 (strong)
N-H Bend (primary amine) 1590-1650 (medium)1590-1650 (medium)-
C-N Stretch 1020-1250 (weak-medium)1020-1250 (weak-medium)1020-1250 (weak-medium)
Aromatic C=C Bends 1450-1600 (medium-weak)1450-1600 (medium-weak)1450-1600 (medium-weak)

Causality Behind Predicted Differences:

  • Primary vs. Secondary Amines: The most significant difference lies in the N-H stretching region.[4][5][6] Both 2-methyl-4-phenylbutan-2-amine and 4-phenylbutan-2-amine are primary amines and will exhibit two N-H stretching bands corresponding to symmetric and asymmetric vibrations.[7] In contrast, N-methyl-4-phenylbutan-2-amine, a secondary amine, will show only a single N-H stretching band in this region.[4]

  • N-H Bending: Primary amines also show a characteristic N-H bending (scissoring) vibration in the 1590-1650 cm⁻¹ region, which will be absent in the spectrum of the secondary amine isomer.[4][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 2-Methyl-4-phenylbutan-2-amine Isomers

Ion 2-Methyl-4-phenylbutan-2-amine 4-Phenylbutan-2-amine N-Methyl-4-phenylbutan-2-amine
Molecular Ion [M]⁺• 163163163
Base Peak 584458
Other Key Fragments 91, 105, 14891, 11891, 105, 148

Causality Behind Predicted Fragmentation Patterns:

  • Molecular Ion: All three isomers have the same molecular formula (C₁₁H₁₇N) and therefore the same nominal molecular weight of 163. The molecular ion peak at m/z 163 is expected for all of them.[1]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8]

    • 2-Methyl-4-phenylbutan-2-amine: Alpha-cleavage can lead to the loss of a phenylethyl radical to form a fragment with m/z 58, which is expected to be the base peak.

    • 4-Phenylbutan-2-amine: Alpha-cleavage can result in the loss of a propylphenyl radical to form a fragment with m/z 44, which is likely to be the base peak.

    • N-Methyl-4-phenylbutan-2-amine: Similar to its primary amine counterpart, alpha-cleavage can lead to the loss of a phenylethyl radical, resulting in a base peak at m/z 58.

  • Other Fragments: The fragment at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), which is characteristic of compounds containing a benzyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the isomers of 2-methyl-4-phenylbutan-2-amine.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]

    • For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of approximately 200-220 ppm.[9]

  • Chiral Analysis: For differentiating enantiomers, acquire a ¹H NMR spectrum of the racemic mixture. Then, add a small amount (5-10 mol%) of a chiral shift reagent (e.g., Eu(hfc)₃) and re-acquire the spectrum, observing the splitting of key signals.

IR Spectroscopy
  • Sample Preparation: Place a small drop of the neat liquid sample on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40-200.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-methyl-4-phenylbutan-2-amine isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Amine_Isomer Amine Isomer Sample NMR NMR Spectroscopy (1H, 13C, Chiral) Amine_Isomer->NMR Analysis IR IR Spectroscopy Amine_Isomer->IR Analysis MS Mass Spectrometry Amine_Isomer->MS Analysis NMR_Data Chemical Shifts Coupling Constants Enantiomeric Ratio NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure_Elucidation Isomer Identification and Structural Confirmation NMR_Data->Structure_Elucidation Interpretation IR_Data->Structure_Elucidation Interpretation MS_Data->Structure_Elucidation Interpretation

Caption: General workflow for the spectroscopic analysis of amine isomers.

Chiral_NMR_Workflow Racemic_Sample Racemic 2-Methyl-4-phenylbutan-2-amine NMR_Achiral 1H NMR (Achiral Solvent) Racemic_Sample->NMR_Achiral Add_CSR Add Chiral Shift Reagent (CSR) Racemic_Sample->Add_CSR Single_Signal Single set of signals (e.g., one singlet for C(CH3)2) NMR_Achiral->Single_Signal NMR_Chiral 1H NMR with CSR Add_CSR->NMR_Chiral Split_Signals Two sets of signals (e.g., two singlets for C(CH3)2) NMR_Chiral->Split_Signals Enantiomeric_Ratio Determine Enantiomeric Ratio from Signal Integration Split_Signals->Enantiomeric_Ratio

Caption: Workflow for differentiating enantiomers using chiral NMR spectroscopy.

Conclusion

The isomers of 2-methyl-4-phenylbutan-2-amine, while structurally similar, present distinct and predictable spectroscopic signatures. This guide provides a detailed comparative analysis based on predicted ¹H and ¹³C NMR, IR, and MS data. The key differentiating features are the number and multiplicity of signals in NMR spectroscopy, the presence of one versus two N-H stretching bands in IR spectroscopy, and the characteristic base peaks arising from alpha-cleavage in mass spectrometry. For the enantiomeric pair, the use of chiral shift reagents in NMR is essential for their differentiation. The data and interpretations presented herein offer a valuable predictive framework for researchers working on the synthesis and characterization of these and related chiral amines, underscoring the power of a multi-spectroscopic approach for unambiguous structural elucidation.

References

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. [Link]

  • AIP Publishing. Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]

  • Spectroscopy Online. (2019, March 1). The Infrared Spectroscopy of Primary Amines. [Link]

  • ACS Publications. (2004, June 26). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. [Link]

  • PMC. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. [Link]

  • ResearchGate. New Chiral NMR Shift Reagent for α-Amino Acids and N-Protected Oligopeptides in Aqueous Solution. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. N-Methyl-4-phenylbutan-2-amine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Slideshare. Fragmentation Pattern in Mass Spectra. [Link]

  • PubChem. 2-Methyl-4-phenylbutan-2-amine. [Link]

Sources

In Vitro Pharmacological Profiling of Phenethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethylamine derivatives encompass a structurally diverse class of psychoactive compounds, ranging from the classical alkaloid mescaline to the highly potent synthetic N-benzylphenethylamines (NBOMes). As a Senior Application Scientist, evaluating these compounds requires a rigorous, multi-tiered in vitro approach that goes beyond simple binding affinities. This guide provides a definitive, objective comparison of their pharmacodynamics, functional selectivity, and cellular toxicity, grounded in self-validating experimental methodologies.

Structural Determinants and Receptor Affinity

The core phenethylamine scaffold can be heavily modified to tune receptor affinity, efficacy, and metabolic stability. Understanding the causality between structure and in vitro behavior is critical for accurate pharmacological profiling:

  • 2C Series (e.g., 2C-I, 2C-B): Halogenation or alkylation at the 4-position of the 2,5-dimethoxyphenethylamine core increases lipophilicity and 5-HT2A receptor affinity compared to mescaline. These compounds typically act as partial agonists.

  • NBOMe Series (e.g., 25I-NBOMe): The addition of an N-2-methoxybenzyl group allows the ligand to occupy an auxiliary hydrophobic pocket within the 5-HT2A receptor. This structural tweak drastically increases binding affinity, shifting the compound from a partial agonist to a potent full agonist with sub-nanomolar Ki​ values[1].

  • Amphetamine Analogs (DOx / 3C-scalines): The introduction of an alpha-methyl group introduces chirality. While these derivatives generally maintain high 5-HT2A affinity, the alpha-methyl group confers resistance to monoamine oxidase (MAO) degradation and slightly increases preference for the 5-HT2A receptor over the 5-HT2C receptor[2].

Comparative Quantitative Data

To objectively compare these derivatives, we synthesize binding and functional data across primary serotonergic targets and monoamine transporters (DAT, SERT). NBOMes not only dominate 5-HT2A affinity but also show increased off-target interactions with monoamine transporters, which contributes to their complex sympathomimetic toxicity profiles[3].

Table 1: Representative In Vitro Binding Affinities ( Ki​ , nM)
Compound ClassSpecific Ligand5-HT2A ( Ki​ )5-HT2C ( Ki​ )DAT ( Ki​ )SERT ( Ki​ )
Classical Mescaline~5,000~5,000>10,000>10,000
2C Series 2C-I10 - 5050 - 100>10,000>10,000
NBOMe Series 25I-NBOMe0.04 - 0.51.0 - 5.0~1,000~1,000
Amphetamine DOI1.0 - 5.05.0 - 10.0>10,000>10,000
Table 2: Functional Activation & Cellular Toxicity
Specific Ligand5-HT2A EC50​ (nM)Efficacy ( Emax​ % of 5-HT)SH-SY5Y Cytotoxicity ( EC50​ , µM)
Mescaline> 1,000~ 50% (Partial)> 1,000
2C-I10 - 5060 - 80% (Partial)> 500
25I-NBOMe0.1 - 1.090 - 100% (Full)~ 50 - 100

Functional Selectivity (Biased Agonism)

Binding affinity ( Ki​ ) does not strictly correlate with functional efficacy. Phenethylamines exhibit functional selectivity (biased agonism), meaning they stabilize distinct receptor conformations that preferentially activate specific intracellular cascades[4]. At the 5-HT2A receptor, the primary Gq/11 pathway leads to Phospholipase C (PLC) activation, while an alternative pathway activates Phospholipase A2 (PLA2). Subtle structural changes, such as transitioning from a phenethylamine to a phenylisopropylamine, can drastically alter the PLC vs. PLA2 activation ratio[4].

G Ligand Phenethylamine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Primary Pathway PLA2 Phospholipase A2 (PLA2) Gq->PLA2 Biased Agonism IP3 IP3 / Calcium Release PLC->IP3 AA Arachidonic Acid (AA) PLA2->AA

Fig 1. 5-HT2A receptor signaling pathways highlighting functional selectivity (biased agonism).

Validated Experimental Protocols

To generate trustworthy, self-validating data, the following protocols are standardized for phenethylamine profiling. Each method is designed with internal controls to ensure causality and reproducibility.

Protocol A: High-Throughput Radioligand Binding Assay (5-HT2A)

Causality & Rationale: Radioligand competition assays determine the equilibrium dissociation constant ( Ki​ ). We utilize [³H]Ketanserin because it provides high specific activity. HEK293 cells are chosen for their robust, stable expression of human 5-HT2A receptors without endogenous background interference. Step-by-Step:

  • Membrane Preparation: Homogenize HEK293-h5-HT2A cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet in assay buffer.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]Ketanserin, and varying concentrations of the test phenethylamine ( 10−11 to 10−4 M).

  • Self-Validation Control: Include 10 µM mianserin in control wells to define non-specific binding (NSB). A valid assay must yield a signal-to-background ratio > 5 and a Z'-factor > 0.5.

  • Incubation & Filtration: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% PEI (to reduce non-specific ligand adhesion).

  • Detection: Add scintillation cocktail and read radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: IP1 Accumulation Assay (Functional Efficacy)

Causality & Rationale: While 5-HT2A activation transiently produces IP3, IP3 is rapidly degraded. By treating cells with Lithium Chloride (LiCl), we inhibit inositol monophosphatase, causing the downstream metabolite IP1 to accumulate. This provides a stable, amplified readout of Gq-coupled PLC activation. Step-by-Step:

  • Cell Seeding: Seed CHO-K1 cells expressing h5-HT2A at 20,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with test compounds diluted in stimulation buffer containing 50 mM LiCl for 1 hour at 37°C.

  • Self-Validation Control: Use 10 µM Serotonin (5-HT) as the 100% Emax​ reference. Include a vehicle control for basal activity.

  • Detection (HTRF): Add anti-IP1 cryptate (donor) and d2-labeled IP1 (acceptor). The endogenous IP1 competes with d2-IP1, decreasing the FRET signal.

  • Analysis: Plot the FRET ratio (665nm/620nm) against compound concentration to derive the EC50​ and Emax​ .

In Vitro Cytotoxicity and Metabolic Profiling

The severe clinical toxicity of NBOMes (e.g., seizures, rhabdomyolysis) necessitates rigorous in vitro safety screening[5]. Compared to the 2C series, NBOMes exhibit significantly higher lipophilicity, allowing them to rapidly cross cell membranes and disrupt intracellular homeostasis[6].

Protocol C: Mitochondrial Membrane Depolarization (JC-1 Assay)

Causality & Rationale: We utilize differentiated SH-SY5Y neuroblastoma cells because they accurately model human neuronal responses. The JC-1 dye is a self-validating system: it shifts from red fluorescence (J-aggregates in healthy, polarized mitochondria) to green fluorescence (monomers in depolarized mitochondria). This provides an internal ratiometric control that is independent of cell number or dye loading efficiency. Step-by-Step:

  • Exposure: Expose differentiated SH-SY5Y cells to test compounds (e.g., 25I-NBOMe vs 2C-I) for 24 hours.

  • Staining: Wash cells and incubate with 5 µg/mL JC-1 dye for 30 minutes at 37°C.

  • Ratiometric Reading: Measure red fluorescence (Ex 535 nm / Em 590 nm) and green fluorescence (Ex 485 nm / Em 530 nm) using a microplate reader.

  • Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization. NBOMe derivatives consistently show lower EC50​ values for depolarization compared to their 2C counterparts, correlating with ATP and Glutathione (GSH) depletion[6].

Workflow Step1 Compound Preparation Step2 Radioligand Binding (Ki) Step1->Step2 Step3 Functional Assays (IP1/Ca2+) Step2->Step3 Step4 Cytotoxicity (SH-SY5Y) Step3->Step4 Step5 SAR Data Synthesis Step4->Step5

Fig 2. Sequential in vitro pharmacological and toxicological screening workflow for phenethylamines.

Conclusion

The pharmacological landscape of phenethylamine derivatives is dictated by precise structural modifications. While the 2C series and mescaline analogs act as moderate partial agonists, the addition of the N-2-methoxybenzyl moiety in the NBOMe series creates exceptionally potent full agonists with heightened cytotoxic and sympathomimetic liabilities. Rigorous, self-validating in vitro assays—spanning radioligand binding, functional IP1 accumulation, and ratiometric cytotoxicity—are essential for accurately profiling these compounds and predicting their in vivo behavior.

References

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) . Neuropharmacology (Elsevier). 1

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues . MDPI.6

  • Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors . Journal of Pharmacology and Experimental Therapeutics. 4

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines . Frontiers in Pharmacology. 2

  • Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens . ResearchGate. 5

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice . PMC. 3

Sources

A Comparative Guide to Assessing the Mechanism of Action of Substituted Phenylbutylamines

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylbutylamines represent a broad class of psychoactive compounds derived from the core phenethylamine structure. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the mechanism of action of these compounds, with a focus on their interactions with monoamine transporters. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and compare the pharmacological profiles of representative molecules.

Introduction to Substituted Phenylbutylamines and their Primary Mechanism

Substituted phenylbutylamines are structurally related to endogenous neurotransmitters like dopamine and norepinephrine.[1][2] Many compounds within this class, particularly the synthetic cathinone derivatives, exhibit potent central nervous system stimulant effects.[1][3][4] Their primary mechanism of action involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[6]

Substituted phenylbutylamines can interact with these transporters in two primary ways:

  • Reuptake Inhibition: The compound binds to the transporter, blocking it from clearing the neurotransmitter from the synapse. This leads to an increased concentration and prolonged action of the neurotransmitter. Cocaine is a classic example of a monoamine reuptake inhibitor.[7]

  • Substrate-Mediated Release (Releasing Agents): The compound is transported into the presynaptic neuron by the monoamine transporter. Once inside, it disrupts the vesicular storage of neurotransmitters (e.g., by reversing VMAT2), leading to a non-exocytotic release of the neurotransmitter into the synapse through the reversed action of the transporter.[3] Amphetamine is a prototypical releasing agent.

The specific pharmacological profile of each substituted phenylbutylamine is determined by its potency and selectivity for each transporter, as well as its propensity to act as a reuptake inhibitor versus a releasing agent.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) DAT_inner DAT DA_out Dopamine Vesicle->DA_out Release Phenylbutylamine_in Substituted Phenylbutylamine DA_out->DAT_inner Reuptake Receptor Dopamine Receptor DA_out->Receptor Binding Phenylbutylamine_out Substituted Phenylbutylamine Phenylbutylamine_out->DAT_inner Inhibition / Transport

Figure 1: General mechanism of monoamine transporter modulation.

Comparative Pharmacological Profiles

The subtle structural differences among substituted phenylbutylamines can lead to significant variations in their interaction with monoamine transporters. Below is a comparison of several prominent examples.

CompoundPrimary MechanismDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Source(s)
Buphedrone Releasing Agent---[3]
α-PVP ("Flakka") Reuptake Inhibitor13 - 8014 - 70Negligible effect[7][8]
Naphyrone (NRG-1) Reuptake Inhibitor40.0 ± 1311.7 ± 0.946.0 ± 5.5[9]
4-Methylbuphedrone Monoamine Uptake Inhibitor---[10]

Note: IC50 values can vary between studies and experimental conditions. Data for Buphedrone and 4-Methylbuphedrone as releasing agents are typically characterized by EC50 values for release, which are not always directly comparable to inhibitor IC50 values.

Analysis of Comparative Data:

  • α-Pyrrolidinopentiophenone (α-PVP) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with negligible action on the serotonin transporter.[7][8] Its high potency at DAT is thought to contribute to its significant abuse potential.[8][11]

  • Naphyrone acts as a potent triple reuptake inhibitor, affecting DAT, NET, and SERT.[6][9][12] This broader profile may result in a combination of psychostimulant and empathogenic effects, similar to cocaine.[12]

  • Buphedrone is primarily classified as a norepinephrine-dopamine releasing agent, mediating its action by reversing the vesicular monoamine transporter 2 (VMAT2).[3] Its rewarding properties have been linked to the dopaminergic system, particularly D1 receptor activation.[13][14]

  • 4-Methylbuphedrone , a para-methyl analog of buphedrone, is also understood to function as a non-selective monoamine uptake inhibitor, though detailed empirical data on its specific pharmacology remains limited.[10][15]

Experimental Protocols for Mechanistic Assessment

To elucidate the precise mechanism of action, a combination of in vitro assays is essential. Radioligand binding assays determine a compound's affinity for the transporter, while uptake inhibition assays measure its functional effect on transporter activity.[16][17][18][19]

Radioligand Binding Assays

These assays quantify the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to that target. The output is typically the inhibitor constant (Ki).[17][20]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Counting cluster_3 Data Analysis prep_mem Prepare membranes from HEK293 cells expressing DAT, NET, or SERT incubate Incubate membranes, radioligand, & test compound to reach equilibrium prep_mem->incubate prep_ligand Prepare radioligand (e.g., [3H]CFT for DAT) prep_ligand->incubate prep_comp Prepare serial dilutions of test compound prep_comp->incubate filter Rapidly filter through glass fiber filters to separate bound from free radioligand incubate->filter define_nsb Include 'non-specific binding' control (high concentration of known inhibitor) define_nsb->incubate wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters using liquid scintillation counting wash->count analyze Calculate specific binding and determine Ki value using competition analysis count->analyze

Figure 2: Workflow for radioligand binding assays.

Detailed Protocol: DAT Binding Assay

  • Materials:

    • Cell Membranes: From HEK293 cells stably expressing the human dopamine transporter (hDAT).[17]

    • Radioligand: [³H]WIN 35,428 (or [³H]CFT), a cocaine analog.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • Non-specific Binding Control: 10 µM GBR 12909 or a high concentration of unlabeled WIN 35,428.[21]

    • 96-well plates and glass fiber filters (e.g., GF/C).

  • Procedure:

    • In a 96-well plate, combine the assay buffer, radioligand (at a final concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the substituted phenylbutylamine test compound.[17]

    • Add the hDAT-expressing cell membrane preparation (typically 10-20 µg of protein per well).[17]

    • Set up parallel wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).[17]

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[17]

    • Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[17]

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[17]

    • Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assays

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes. Synaptosomes are isolated, sealed nerve terminals that contain the necessary machinery for neurotransmitter uptake.[21] This assay provides an IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.[16][21]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Counting cluster_3 Data Analysis prep_syn Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT) pre_incubate Pre-incubate synaptosomes with test compound (10-15 min at 37°C) prep_syn->pre_incubate prep_sub Prepare radiolabeled substrate (e.g., [3H]dopamine) initiate Initiate uptake by adding radiolabeled substrate prep_sub->initiate prep_comp Prepare serial dilutions of test compound prep_comp->pre_incubate pre_incubate->initiate incubate Incubate for a short period (1-5 min) to measure initial uptake rate initiate->incubate terminate Terminate uptake by rapid filtration onto glass fiber filters and washing with ice-cold buffer incubate->terminate count Quantify radioactivity accumulated within synaptosomes via scintillation counting terminate->count analyze Calculate specific uptake and determine IC50 value from concentration-response curve count->analyze

Figure 3: Workflow for synaptosomal uptake inhibition assays.

Detailed Protocol: Dopamine Uptake Inhibition Assay

  • Materials:

    • Synaptosomes: Freshly prepared from the striatum of rat or mouse brains.[21][22] The striatum is used due to its high density of dopamine transporters.

    • Radiolabeled Substrate: [³H]Dopamine.

    • Uptake Buffer: A physiological salt solution (e.g., Krebs-Henseleit buffer) containing glucose and ascorbic acid.[22]

    • Non-specific Uptake Control: A high concentration of a selective inhibitor (e.g., 10 µM GBR 12909).[21]

    • 96-well plates and glass fiber filters.

  • Procedure:

    • In a 96-well plate, add the synaptosomal suspension to wells containing either vehicle, varying concentrations of the test compound, or the non-specific uptake control.[21]

    • Pre-incubate the plate at 37°C for 10-15 minutes.[21]

    • Initiate the uptake reaction by adding [³H]Dopamine to each well at a final concentration near its Km value (e.g., 100-200 nM).[21]

    • Incubate at 37°C for a short, defined period (typically 1-5 minutes) to measure the initial rate of uptake.[21][23]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove external radioactivity.[23]

    • Measure the radioactivity retained on the filters, which corresponds to the amount of [³H]Dopamine taken up by the synaptosomes.

  • Data Analysis:

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

    • Determine the IC50 value from the resulting concentration-response curve.

In Vivo Correlates and Behavioral Assessment

The data from in vitro assays provide a strong indication of a compound's potential in vivo effects. For substituted phenylbutylamines, which are often stimulants, key behavioral models in rodents can validate and extend these findings:

  • Locomotor Activity: Increased locomotor activity is a hallmark of psychostimulant drugs and is often correlated with DAT and NET inhibition or release.[3][13]

  • Conditioned Place Preference (CPP): This model assesses the rewarding or aversive properties of a drug. A preference for the drug-paired chamber suggests abuse potential. Studies have shown that buphedrone induces CPP, an effect mediated by dopamine D1 receptors.[13][14]

  • Self-Administration: This is the gold standard for assessing the reinforcing properties and abuse liability of a drug, where an animal learns to perform a task (e.g., press a lever) to receive a drug infusion.[13]

Conclusion

Assessing the mechanism of action of substituted phenylbutylamines requires a multi-faceted approach. A direct comparison of their effects on DAT, NET, and SERT using a combination of radioligand binding and functional uptake assays is crucial for a comprehensive pharmacological characterization. This guide provides the foundational experimental frameworks to determine whether a novel compound acts as a reuptake inhibitor or a releasing agent and to quantify its potency and selectivity. These in vitro findings, when coupled with in vivo behavioral models, provide the robust data package necessary for researchers in drug discovery and development to understand the therapeutic potential and abuse liability of this diverse chemical class.

References

  • Buphedrone - Wikipedia. Wikipedia. [Link]

  • α-Pyrrolidinopentiophenone - Wikipedia. Wikipedia. [Link]

  • NRG-1, NRG-3, naphyrone - Release. Drugs. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Naphyrone - Wikipedia. Wikipedia. [Link]

  • Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

  • Pharmacology of a series of nuclear substituted phenyltertiary-butylamines with particular reference to anorexigenic and central stimulating properties. PubMed. [Link]

  • 4-Methylbuphedrone. Grokipedia. [Link]

  • Consideration of the naphthylpyrovalerone analogues and related compounds. GOV.UK. [Link]

  • Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology. [Link]

  • The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation. PubMed. [Link]

  • The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation. ResearchGate. [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Flakka (α -PVP): Mode of Action, Side Effects and Treatment | Request PDF. ResearchGate. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. [Link]

  • Substituted phenethylamine - Wikipedia. Wikipedia. [Link]

  • Phenethylamine - Wikipedia. Wikipedia. [Link]

  • 4-Methylmethcathinone (Mephedrone) (Street Names: 4-MMC, meow meow, m-CAT, bounce, bubbles, mad cow). Drug Enforcement Administration. [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Methyl(2-methyl-4-phenylbutan-2-yl)amine Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise quantification of stereoisomers is a cornerstone of modern pharmaceutical development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, regulatory agencies mandate the stereoselective analysis of chiral drug candidates. This guide provides an in-depth, objective comparison of leading analytical techniques for the quantitative analysis of the stereoisomers of Methyl(2-methyl-4-phenylbutan-2-yl)amine (MPBA), a chiral amine with a quaternary stereocenter.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into method development and validation. We will explore and contrast the two most powerful and widely adopted techniques for this application: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Chapter 1: Overview of Core Analytical Techniques for Chiral Separation

The separation and quantification of enantiomers rely on creating a transient diastereomeric interaction with a chiral selector. This can be achieved through various analytical platforms. While techniques like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer unique advantages, Chiral HPLC and GC remain the workhorses of the pharmaceutical industry due to their robustness, versatility, and established validation frameworks.[2][3]

Technique Principle Advantages Limitations Best Suited For
Chiral HPLC Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP).[4]Wide applicability, numerous CSPs available, robust and reproducible, non-destructive.Higher solvent consumption, potentially longer run times compared to SFC.[5]Routine quality control, method development for a wide range of chiral amines.
Chiral GC Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase.[6]High resolution and efficiency, low solvent usage, suitable for volatile and thermally stable compounds.Often requires derivatization for polar compounds like amines, risk of thermal degradation for labile molecules.[7]Analysis of volatile amines or when high sensitivity is required with specific detectors (e.g., FID).
Chiral SFC Utilizes supercritical CO2 as the primary mobile phase with a chiral stationary phase.[8]Fast separations, reduced organic solvent consumption ("green" chemistry), high efficiency.[9]Requires specialized instrumentation, less universally available than HPLC.[1]High-throughput screening, preparative separations.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.[10]Extremely high efficiency, minimal sample and reagent consumption.Lower concentration sensitivity, can be less robust for quantitative analysis compared to HPLC.Analysis of minute sample quantities, research applications.

Chapter 2: Head-to-Head Comparison: Chiral HPLC vs. Chiral GC for MPBA Analysis

The selection between HPLC and GC for the quantitative analysis of MPBA stereoisomers is a critical decision driven by factors such as the analyte's physicochemical properties, required sensitivity, available instrumentation, and throughput needs.

Section 2.1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations.[11] The core of the method lies in the selection of the Chiral Stationary Phase (CSP), which creates the necessary stereospecific interactions to resolve the enantiomers.

Causality of Experimental Choices:

  • CSP Selection: For chiral amines like MPBA, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad enantioselectivity.[11] Coated phases like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or immobilized phases like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) provide different interaction mechanisms (pi-pi interactions, hydrogen bonding, steric hindrance) that are effective for resolving aromatic amines.

  • Mobile Phase Mode: Normal-phase (using hexane/alcohol mixtures) often provides better selectivity for chiral separations than reversed-phase.[5] The alcohol modifier (e.g., isopropanol or ethanol) plays a crucial role in modulating retention and enantioselectivity. Basic additives like diethylamine (DEA) or triethylamine (TEA) are often required to improve the peak shape of basic analytes like MPBA by masking residual silanol groups on the silica support.[12]

  • Detection: The phenyl group in MPBA allows for straightforward UV detection at a wavelength around 254 nm.

Workflow for Chiral HPLC Method Development

Sources

Quantitative Comparison of Configuration Determination Methods

Author: BenchChem Technical Support Team. Date: March 2026

The determination of the absolute configuration of chiral amines is a critical phase in drug development. Following the thalidomide tragedy, the U.S. FDA’s 1992 policy on the "Development of New Stereoisomeric Drugs" mandated that the stereoisomeric composition of chiral drugs be definitively known, treating each enantiomer as a distinct chemical entity with unique pharmacokinetic and toxicological profiles[1].

For chiral amines—a ubiquitous motif in modern pharmacophores—assigning absolute configuration requires a strategic selection of analytical techniques based on the molecule's physical state, conformational flexibility, and functional groups. This guide objectively compares the leading methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

To select the optimal workflow, researchers must balance sample availability, computational resources, and the molecule's physical properties.

MethodSample StateQuantity RequiredTime to ResultAccuracy / ReliabilityKey Limitation
Single-Crystal XRD (SCXRD) Single Crystal1–5 mgDays to WeeksAbsolute (Gold Standard)Requires high-quality, defect-free crystals.
Vibrational Circular Dichroism (VCD) Solution5–15 mg2–5 DaysHighComputationally intensive for highly flexible amines.
NMR with CDAs (Mosher's Method) Solution1–5 mgHours to 1 DayHigh (Empirical)Susceptible to conformational anomalies; requires derivatization.
Chiral HPLC / SFC Solution< 1 mg1–2 DaysModerateRequires reference standards or complex thermodynamic modeling.

Methodological Decision Framework

DecisionTree Start Chiral Amine Sample Crystalline Forms High-Quality Crystals? Start->Crystalline SCXRD Single-Crystal XRD (Anomalous Dispersion) Crystalline->SCXRD Yes HeavyAtom Contains Heavy Atom or easily derivatized? Crystalline->HeavyAtom No DerivXRD Heavy-Atom Derivatization followed by SCXRD HeavyAtom->DerivXRD Yes Solution Solution-State Analysis HeavyAtom->Solution No Rigid Conformationally Rigid? Solution->Rigid VCD VCD / ECD Spectroscopy + DFT Modeling Rigid->VCD Yes NMR NMR Spectroscopy + Chiral Derivatizing Agent Rigid->NMR No / Highly Flexible

Decision tree for selecting absolute configuration determination methods for chiral amines.

Deep Dive 1: Vibrational Circular Dichroism (VCD) coupled with DFT

VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions[2]. Because it operates entirely in the solution state, VCD bypasses the often-insurmountable bottleneck of crystallization required by X-ray diffraction[3].

Causality & Mechanism: The experimental VCD spectrum is a Boltzmann-weighted average of all conformers present in solution. By comparing this experimental data against Density Functional Theory (DFT) calculations of the theoretical (R) and (S) enantiomers, scientists can unambiguously assign the absolute configuration based on spectral overlay[4].

Protocol: VCD Measurement and DFT Validation

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search to identify all low-energy conformers within a 5 kcal/mol window. Causality: Flexible amines populate multiple states at room temperature; missing a low-energy conformer will skew the calculated Boltzmann distribution, leading to incorrect spectral predictions.

  • Geometry Optimization: Optimize the geometries using DFT (e.g., B3LYP/6-311G(d,p)) and calculate the rotational strengths for each vibrational mode.

  • Sample Preparation: Dissolve 5–15 mg of the chiral amine in a highly IR-transparent solvent (e.g., CDCl₃ or CD₂Cl₂) at a concentration of ~0.1 M. Causality: Protiated solvents absorb strongly in the IR fingerprint region (1000–1500 cm⁻¹), which would mask the critical, low-intensity VCD bands.

  • Measurement: Record the IR and VCD spectra using an FT-VCD spectrometer (typically requiring 4–8 hours of scan time to achieve an adequate signal-to-noise ratio).

  • Validation & Control (Self-Validating System): Subtract the VCD spectrum of the racemic mixture (or pure solvent) from the enantiomer's spectrum to eliminate baseline artifacts. A high-confidence assignment requires a calculated Enantiomeric Similarity Index (ESI) of >0.8 between the experimental and theoretical spectra.

Deep Dive 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When computational resources for VCD are unavailable, or the amine is too flexible for reliable DFT modeling, NMR spectroscopy using CDAs remains a robust empirical method. While Mosher's acid (MTPA) is the historical standard[5], modern protocols increasingly favor ¹⁹F-based CDAs like Trifluoromethylbenzoimidazolylbenzoic Acid (TBBA) or α-fluorinated phenylacetic derivatives (FPA) to avoid the complex ¹H signal overlapping typical of aliphatic amines[6][7].

Causality & Mechanism: Derivatizing a chiral amine with an enantiopure CDA (e.g., (R)-MTPA-Cl) converts enantiomers into diastereomers. The spatial arrangement of the CDA's anisotropic shielding group (the phenyl ring) differentially shields the protons or fluorines on the amine. By calculating the chemical shift difference ( ΔδRS=δR​−δS​ ), the absolute configuration is deduced via established empirical spatial models[5].

Protocol: ¹⁹F/¹H NMR Derivatization with MTPA-Cl

  • Reagent Preparation: Dry the chiral amine (1.0 eq) rigorously under a vacuum. Causality: Trace water will rapidly hydrolyze the highly reactive MTPA-Cl into MTPA-OH. MTPA-OH lacks the reactivity to form the amide without additional coupling agents (like EDC/HOBt), leading to failed derivatizations and false negatives.

  • Reaction Setup: Dissolve the amine in anhydrous CH₂Cl₂. Add an excess of anhydrous pyridine or Et₃N (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, which is essential for driving the amidation of sterically hindered secondary amines to completion.

  • Derivatization: Add (R)-MTPA-Cl (1.5 eq) to one aliquot, and (S)-MTPA-Cl to another. Stir at room temperature for 2–4 hours.

  • Workup: Quench with 1M HCl to remove unreacted amine and pyridine. Extract with CH₂Cl₂, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • NMR Acquisition & Validation (Self-Validating System): Acquire ¹H and ¹⁹F NMR spectra in CDCl₃. Ensure the integration of the amide proton matches the MTPA methoxy/trifluoromethyl signals to confirm complete derivatization. Calculate ΔδRS for multiple substituents around the chiral center; a valid assignment requires that all Δδ vectors point to a consistent configuration model without contradictory signs.

Deep Dive 3: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the absolute gold standard for stereochemical assignment, providing a direct spatial map of the molecule.

Causality & Mechanism: Absolute configuration via SCXRD is determined by anomalous dispersion—the slight phase shift that occurs when X-rays are absorbed and re-emitted by atoms. This breaks Friedel's Law, allowing the calculation of the Flack parameter ( x ). An x≈0 indicates the correct configuration, while x≈1 indicates the inverted model. Because light atoms (C, H, N, O) exhibit very weak anomalous scattering with standard Cu-K α or Mo-K α radiation, chiral amines often require derivatization with heavy atoms (e.g., Br, I) to yield a statistically reliable Flack parameter.

Protocol: Heavy-Atom Derivatization and Crystallization

  • Salt Formation: React the chiral amine with an enantiopure, heavy-atom-containing chiral acid (e.g., 3-bromocamphor-8-sulfonic acid) in a polar solvent (e.g., EtOH). Causality: The heavy bromine atom provides a strong anomalous scattering signal, drastically reducing the standard uncertainty of the Flack parameter and preventing ambiguous assignments.

  • Crystallization: Employ vapor diffusion (e.g., dissolving the salt in minimal MeOH and diffusing Et₂O into the system). Causality: Slow diffusion promotes the growth of a single, defect-free crystal lattice, which is critical for high-resolution diffraction data.

  • Measurement & Validation (Self-Validating System): Mount a crystal (typically 0.1–0.3 mm) on a diffractometer. Refine the structure until the R-factor is <5%. For the assignment to be considered definitive and publishable, the Flack parameter must be refined to 0.00±0.05 .

References

  • Source: fda.
  • Source: benchchem.
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry.
  • Source: dtu.
  • Source: frontiersin.
  • Source: nih.
  • Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran)

Sources

A Comparative Guide to the Stability of Chiral Amines: Chemical, Thermal, and Biocatalytic Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amines are indispensable building blocks in modern pharmacology, comprising approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs)[1]. In drug development, stereochemical integrity is non-negotiable. However, maintaining this integrity presents a dual challenge: preventing the chemical racemization of the amine substrate under process conditions, and ensuring the operational stability of the biocatalysts (such as ω-transaminases) used to synthesize them.

This guide provides an objective, data-driven comparative study of chiral amine stability, detailing the mechanistic causes of instability, comparative kinetic data, and self-validating protocols for rigorous laboratory assessment.

Mechanistic Foundations of Chiral Amine Instability

The stability of a chiral amine is generally defined by its resistance to racemization —the irreversible process by which an enantiopure compound converts into a 50:50 racemic mixture, resulting in the loss of optical activity[2].

In synthetic workflows, particularly during Dynamic Kinetic Resolution (DKR), racemization is intentionally induced using metal catalysts (e.g., Palladium or Iridium complexes). The mechanism proceeds via a reversible dehydrogenation/rehydrogenation pathway. The metal catalyst coordinates to the amine, extracting hydrogen to form a planar, achiral imine intermediate. Subsequent non-selective rehydrogenation delivers the hydride to either face of the planar imine with equal probability, yielding a racemic mixture[3].

RacemizationPathway A Enantiopure Amine (e.g., (S)-1-phenylethylamine) B Catalytic Dehydrogenation (Ir/Pd Complex) A->B -H2 C Achiral Imine Intermediate (Planar Geometry) B->C C->A Reversible D Non-selective Rehydrogenation C->D +H2 E Racemic Mixture (50% R / 50% S) D->E

Fig 1. Metal-catalyzed dehydrogenation pathway leading to chiral amine racemization.

Comparative Stability of Chiral Amine Substrates

The susceptibility of a chiral amine to racemization is highly dependent on its substitution pattern. We quantify this stability using the half-life of racemization ( t1/2​ ) , defined as the time required for the enantiomeric excess (ee) to drop from 100% to 50%[2].

Below is a comparative data summary for different classes of chiral amines subjected to an Iridium(III) catalyst at 40°C:

Table 1: Racemization Half-Lives of Chiral Amines
SubstrateAmine ClassTemp (°C)Catalyst LoadingRacemization t1/2​ Stability Profile
1-Phenylethylamine Primary Benzylic400.2 mol%45 min Low
N-Methyl-1-phenylethylamine Secondary Benzylic400.2 mol%220 min Moderate
Sertraline Complex Secondary>80>0.5 mol%>24 h High (Epimerization)

Data adapted from studies on the3[3].

Mechanistic Causality: The stark difference in kinetic stability between primary and secondary amines is rooted in steric hindrance. Primary amines racemize rapidly ( t1/2​ = 45 min) because the unhindered nitrogen lone pair readily coordinates with the metal catalyst, facilitating rapid dehydrogenation. Conversely, the added steric bulk of the N-alkyl group in secondary amines physically impedes metal coordination. This raises the activation energy required for the rate-limiting dehydrogenation step, extending the half-life nearly 5-fold[3].

Biocatalyst Stability: Engineering Robust ω-Transaminases

While chemical catalysts are used to racemize amines, ω-Transaminases (ω-TAs) are the industry standard for their stereoselective synthesis[1]. However, wild-type ω-TAs often suffer from poor operational stability under industrial conditions (high substrate concentrations, elevated temperatures, and organic co-solvents)[4].

Recent advances in protein engineering have drastically improved the thermodynamic and kinetic stability of these enzymes[5].

Table 2: Comparative Stability of Engineered ω-Transaminases
Enzyme VariantStructural ModificationImpact on StabilityCatalytic Efficiency ( kcat​/KM​ )
Wild-Type ω-TA NoneBaseline (Denatures >40°C)1.0x
Consensus ω-TA H210N + I77L mutationsIncreased thermal tolerance1.5x
Robust ω-TA M150C + M280C (Disulfide)16.6-fold increase in t1/2​ 2.8-fold increase

Data adapted from4[4].

Mechanistic Causality: The introduction of a targeted disulfide bridge (M150C + M280C) restricts the conformational flexibility of the enzyme's tertiary structure. This thermodynamic rigidification prevents heat-induced unfolding, directly causing the observed 16.6-fold increase in half-life and extending the operational window of the biocatalyst in organic solvents[4]. Furthermore, immobilizing these engineered transaminases onto solid supports prevents intermolecular aggregation, further enhancing operational reuse[5].

Self-Validating Experimental Protocols

To accurately assess stability, experimental designs must be self-validating. The following protocols isolate the root causes of instability through built-in orthogonal controls.

Protocol A: Determination of Catalytic Racemization Half-Life ( t1/2​ )

Objective: Quantify the kinetic stability of chiral amines under DKR conditions.

Causality in Design: Direct injection of highly polar primary amines onto chiral GC columns often results in severe peak tailing due to hydrogen bonding with the stationary phase. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the amine into a volatile, non-polar amide, restoring sharp peak shapes and ensuring accurate integration of the (R) and (S) enantiomers[3].

  • Reaction Setup: In a Schlenk flask under inert atmosphere, dissolve 1.0 mmol of enantiopure amine in 5 mL toluene. Add 0.2 mol% of Pentamethylcyclopentadienyliridium(III) catalyst.

  • Time-Course Sampling: Heat to 40°C. Extract 50 µL aliquots at t=0,15,30,60,120, and 240 minutes.

  • Derivatization: Quench each aliquot in 0.5 mL dichloromethane containing 10 equivalents of TFAA. Stir for 10 minutes at room temperature.

  • Chiral GC Analysis: Inject the derivatized samples onto a Chirasil-Dex-CB column (100°C isothermal). Calculate the enantiomeric excess (ee) from the peak areas.

  • Self-Validation Control: Run a parallel blank reaction lacking the metal catalyst.

    • Validation Logic: This isolates catalytic racemization from background thermal degradation. If the blank shows any decrease in ee, the system is thermally unstable, and the calculated t1/2​ must be mathematically corrected.

ProtocolWorkflow S1 1. Substrate Incubation (Amine + Catalyst) S2 2. Time-Course Sampling (t = 0 to 24h) S1->S2 S3 3. Derivatization (TFAA) (Improves GC Resolution) S2->S3 S4 4. Chiral GC/HPLC Analysis (Quantify R/S ratio) S3->S4 S5 5. Kinetic Calculation (Determine t1/2) S4->S5 Val Self-Validation Control (Blank without catalyst) Val->S4 Baseline Comparison

Fig 2. Self-validating workflow for determining the racemization half-life of amines.

Protocol B: Evaluating Operational Stability of Immobilized ω-Transaminases

Objective: Evaluate the kinetic stability of engineered ω-TAs in continuous flow.

Causality in Design: Transaminases are strictly dependent on the pyridoxal 5'-phosphate (PLP) cofactor[5]. An apparent loss of product conversion over time can be caused by either true enzyme denaturation or reversible leaching of the PLP cofactor.

  • Continuous Flow Setup: Pack a glass column with 500 mg of immobilized ω-TA resin.

  • Reaction Monitoring: Pump a solution of prochiral ketone and amine donor (e.g., isopropylamine) through the column at 0.5 mL/min. Monitor the amine product yield via HPLC over 72 hours.

  • Self-Validation (Cofactor Leaching Check): Continuously route the reactor effluent through a UV-Vis flow cell set to 340 nm (the absorbance maximum of free PLP).

    • Validation Logic: If the 340 nm signal spikes concurrently with a drop in amine yield, the instability is due to cofactor leaching, not structural denaturation. This self-validating step accurately isolates the root cause of catalyst deactivation, dictating whether the process requires a stronger immobilization matrix or a more thermostable enzyme variant.

References

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution Organic Process Research & Development, ACS Publications 3

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines MDPI1

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization PMC / NIH 5

  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds Royal Society of Chemistry 2

  • Protein engineering of amine transaminases Frontiers 4

Sources

Safety Operating Guide

Methyl(2-methyl-4-phenylbutan-2-yl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the lifecycle management of complex pharmaceutical intermediates and designer precursors. The disposal of lipophilic secondary amines like methyl(2-methyl-4-phenylbutan-2-yl)amine requires more than just pouring waste into a generic jug; it demands a mechanistic understanding of the chemical's reactivity, environmental persistence, and regulatory classification.

This Standard Operating Procedure (SOP) provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this specific amine, ensuring full compliance with federal environmental and occupational safety regulations.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the intrinsic properties of the waste. We do not implement safety steps arbitrarily; every operational choice is dictated by the molecule's physicochemical profile.

PropertyValueOperational & Disposal Implication
Chemical Name Methyl(2-methyl-4-phenylbutan-2-yl)amineTarget analyte requiring specific hazardous waste manifesting.
CAS Number 112093-27-3[1]Essential for accurate documentation[2].
Molecular Formula C12H19NContains nitrogen; incineration requires specific NOx scrubbing protocols to prevent smog-forming emissions.
Chemical Class Secondary AmineBasic pH; reacts exothermically with strong acids; corrosive to certain metals over time.
Lipophilicity HighRapidly permeates standard latex; requires nitrile or butyl rubber gloves to prevent systemic dermal absorption.

The Causality of Segregation: Because methyl(2-methyl-4-phenylbutan-2-yl)amine is a basic organic compound, it must be strictly segregated from halogens and strong oxidizers. Mixing this amine with halogenated waste can lead to the formation of highly toxic, unstable chloramines. Furthermore, its nitrogen content dictates that standard solvent blending is insufficient; the waste must be manifested specifically for high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.

Disposal Workflow & Decision Matrix

The following decision tree outlines the logical workflow for characterizing and segregating the amine waste based on its matrix state.

DisposalWorkflow Start Waste Generation: Methyl(2-methyl-4-phenylbutan-2-yl)amine CheckState Determine Waste Matrix Start->CheckState Pure Pure Chemical / Neat CheckState->Pure Aqueous Aqueous Mixture (Basic) CheckState->Aqueous Organic Organic Solvent Mixture CheckState->Organic Segregate1 Collect in Glass/HDPE (Non-Halogenated Organic) Pure->Segregate1 Segregate2 Adjust pH to 7-8 Collect as Aqueous Waste Aqueous->Segregate2 Segregate3 Collect in Flammable Organic Waste Jug Organic->Segregate3 Label Label per EPA 40 CFR 262 "Hazardous Waste - Toxic/Basic" Segregate1->Label Segregate2->Label Segregate3->Label Store Satellite Accumulation Area Secondary Containment Label->Store Transfer EHS Transfer & Manifesting (Incineration for NOx) Store->Transfer

Figure 1: Waste segregation and disposal workflow for basic organic amines.

Step-by-Step Disposal Methodology

Phase 1: Engineering Controls & Preparation
  • Verify Ventilation : Conduct all disposal transfers inside a certified Class II biological safety cabinet or chemical fume hood with a minimum face velocity of 100 fpm, as mandated by the[3].

  • Don Appropriate PPE : Equip standard laboratory PPE, substituting standard latex with double-layered nitrile or butyl rubber gloves.

    • Causality: Lipophilic amines rapidly breach the stratum corneum and permeate latex, acting as a transdermal carrier for other dissolved toxins.

  • Inspect Containers : Select High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans, as the basic amine can slowly corrode metal over time, leading to structural failure.

Phase 2: Waste Segregation & Self-Validating Neutralization
  • Determine Waste Matrix : Identify if the amine is neat (pure), dissolved in an organic solvent, or suspended in an aqueous solution.

  • Aqueous Neutralization (If Applicable) :

    • Slowly add 1M Citric Acid dropwise to the aqueous amine waste under continuous magnetic stirring.

    • Self-Validating Check : The system is chemically stable and ready for sealing only when the pH paper reads exactly 7.0–7.5 AND the solution temperature returns to ambient baseline. An elevated temperature indicates ongoing exothermic neutralization; sealing the container prematurely risks pressure buildup and rupture.

  • Organic/Neat Transfer : Transfer pure or solvent-dissolved amine into the designated "Non-Halogenated Organic Waste" container using a closed-system funnel to minimize vapor release.

Phase 3: Satellite Accumulation Area (SAA) Compliance
  • Labeling : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container, adhering to guidelines[4].

  • Data Entry : Clearly write "Hazardous Waste - Toxic/Basic Amine" and explicitly list "Methyl(2-methyl-4-phenylbutan-2-yl)amine" as a primary constituent.

  • Storage : Place the container in a secondary containment tray made of a chemically resistant polymer (e.g., polypropylene) to capture any micro-leaks.

Phase 4: Final Manifesting & EHS Transfer
  • EPA Manifesting : Complete the EPA Form 8700-22 prior to off-site shipping[2].

  • Specify Incineration Parameters : Note the presence of the nitrogenous compound (C12H19N) on the manifest.

    • Causality: This alerts the Treatment, Storage, and Disposal Facility (TSDF) that the waste must be routed to a high-temperature incinerator equipped with NOx scrubbers.

Emergency Spill Response & Decontamination

In the event of a localized spill during the disposal process, follow these protocols derived from the National Research Council's [5]:

  • Containment : Surround the spill with universal chemical absorbent socks to prevent spread.

  • Neutralization : Do not use strong mineral acids (e.g., Hydrochloric Acid), which will cause a violent exothermic reaction and aerosolize the toxic amine. Instead, cover the spill with a weak solid acid like sodium bisulfate or citric acid powder to form a stable, non-volatile salt.

  • Validation of Decontamination : After sweeping up the absorbed material into a hazardous waste bag, wash the surface with a 5% acetic acid solution, followed by water. Swab the area with a damp pH strip; a reading of pH ~7 confirms the complete removal of the basic amine residue.

References

  • A2B Chem -

  • Occupational Safety and Health Administration (OSHA) -

  • Environmental Protection Agency (EPA) -

  • National Research Council (US) -

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.